NGI-1
Description
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGRLIYJGBKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322912 | |
| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790702-57-7 | |
| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of NGI-1
This guide provides a comprehensive overview of the molecular mechanism of this compound, a potent and cell-permeable small molecule inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended for a technical audience engaged in research and drug development.
Core Mechanism of Action
This compound is a reversible inhibitor of the oligosaccharyltransferase (OST) complex, the enzyme responsible for the crucial post-translational modification of N-linked glycosylation in the endoplasmic reticulum.[1][2] It directly targets the catalytic subunits of the OST, STT3A and STT3B, with a higher specificity for STT3B.[1][2][3][4][5]
Recent structural studies have elucidated the precise inhibitory mechanism. This compound binds to the catalytic site of STT3A after the lipid-linked oligosaccharide (LLO) donor substrate is already bound.[6] This binding event alters the conformation of the bound LLO, trapping it in an inactive state and forming a stable, non-productive OST-LLO-NGI-1 complex.[6][7] This action effectively blocks the transfer of the oligosaccharide to nascent polypeptide chains, leading to incomplete N-linked glycosylation.[2] Unlike the well-known glycosylation inhibitor tunicamycin, this compound does not cause a complete cessation of glycosylation, which may contribute to its reduced cellular toxicity.[2][4]
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound's activity.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 1.1 µM | D54 ER-LucT cells | Inhibition of N-linked glycosylation in a reporter assay.[2][8] |
| EC50 | 0.85 µM | HEK293 cells | Inhibition of Dengue virus replication.[8][9] |
| EC50 | 2.2 µM | HEK293 cells | Inhibition of Zika virus replication.[8][9] |
Signaling Pathways Affected by this compound
The primary downstream effect of this compound's inhibition of N-linked glycosylation is the disruption of the maturation and function of heavily glycosylated proteins, most notably receptor tyrosine kinases (RTKs).
Caption: this compound inhibits the OST complex, impairing RTK glycosylation and subsequent downstream signaling.
By inhibiting the OST, this compound prevents the proper glycosylation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2][3][4][10][11] This leads to:
-
Impaired Trafficking and Localization: Hypo-glycosylated receptors are retained in the endoplasmic reticulum and fail to traffic to the cell surface.[2][3][4]
-
Reduced Activation: The lack of proper glycosylation and cell surface expression prevents the receptors from binding their ligands and becoming activated through phosphorylation.[2][10][12]
-
Inhibition of Downstream Pathways: Consequently, critical downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK pathways, are suppressed.[13]
-
Induction of Cell Cycle Arrest and Senescence: In cancer cells that are "addicted" to RTK signaling for their growth and survival, the inhibition of these pathways by this compound leads to a halt in the cell cycle at the G1 phase and the induction of a senescent state.[1][2][5][10][12][13][14]
This compound also exhibits pan-flaviviral activity by blocking viral RNA replication.[9] Interestingly, this antiviral mechanism appears to be independent of its inhibitory effect on N-linked glycosylation, suggesting an alternative mode of action in the context of viral infection.[1][9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro OST Inhibition Assay
This assay biochemically confirms that this compound directly targets the OST complex.
-
System Preparation: Canine pancreas microsomes are used as a source of endogenous OST enzyme and lipid-linked oligosaccharide (LLO) substrate.
-
In Vitro Translation: An in vitro translation system is set up using rabbit reticulocyte lysate and mRNA encoding a model glycoprotein (e.g., prosaposin). This provides the acceptor polypeptide.
-
This compound Treatment: this compound is added to the reaction at varying concentrations.
-
Radiolabeling: 35S-methionine is included in the translation mix to radiolabel the newly synthesized protein.
-
Analysis: The reaction products are separated by SDS-PAGE. The inhibition of N-linked glycosylation is observed as a dose-dependent decrease in the molecular weight of the radiolabeled prosaposin, corresponding to the loss of glycan addition.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate direct target engagement of this compound with its target protein in a cellular context.
-
Cell Treatment: Intact cells (e.g., PC9) are treated with this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures. The binding of a ligand (this compound) typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
-
Western Blot Analysis: The soluble fraction is analyzed by Western blot using antibodies specific for the catalytic subunits of the OST (STT3A and STT3B).
-
Data Analysis: An increase in the amount of soluble STT3B at higher temperatures in the this compound treated samples compared to the control indicates that this compound binds to and stabilizes the STT3B subunit.[2][8]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.
Cell Surface Biotinylation Assay
This assay is used to assess the effect of this compound on the cell surface localization of glycoproteins like EGFR.
-
Cell Culture and Treatment: Lung adenocarcinoma cells (e.g., H3255) are cultured and treated with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Biotinylation: Cells are washed and incubated with a cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice. This step labels proteins on the cell surface.
-
Quenching: The biotinylation reaction is stopped by quenching with a primary amine-containing solution (e.g., glycine in PBS).
-
Cell Lysis: Cells are lysed, and total protein concentration is determined.
-
Streptavidin Pulldown: An equal amount of total protein from each sample is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Elution and Analysis: The captured proteins are eluted from the beads and, along with an aliquot of the total cell lysate (input), are analyzed by Western blot using an antibody against EGFR. A decrease in the EGFR signal in the streptavidin-pulldown fraction from this compound-treated cells indicates reduced cell surface localization.[2][3]
Conclusion
This compound represents a novel class of inhibitors that target the essential cellular process of N-linked glycosylation. Its mechanism of action, centered on the reversible inhibition of the OST catalytic subunits STT3A and STT3B, leads to the disruption of RTK signaling pathways. This makes this compound a valuable tool for studying the roles of glycosylation and a potential therapeutic agent for cancers driven by glycoprotein signaling. Further research into its unique antiviral properties may open additional avenues for its application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 7. rcsb.org [rcsb.org]
- 8. caymanchem.com [caymanchem.com]
- 9. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on NGI-1 as an Oligosaccharyltransferase Inhibitor
Introduction
This compound is a potent, cell-permeable small molecule inhibitor of oligosaccharyltransferase (OST), the enzyme responsible for the crucial post-translational modification of N-linked glycosylation.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the cellular pathways it affects.
Core Concepts
This compound targets the catalytic subunits of the OST, STT3A and STT3B, thereby blocking the transfer of a pre-assembled glycan from a lipid-linked oligosaccharide (LLO) to acceptor asparagine residues on nascent proteins within the endoplasmic reticulum.[3][4] This inhibition of N-linked glycosylation has profound effects on the folding, trafficking, and function of many glycoproteins, making this compound a valuable tool for studying glycobiology and a potential therapeutic agent in diseases driven by aberrant glycoprotein function, such as certain cancers and viral infections.[2][3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Comments | Reference(s) |
| AC50 | 1.1 µM | D54 ER-LucT cells | Inhibition of N-linked glycosylation in a cell-based reporter assay. | [5] |
| IC50 | ~1 µM | In vitro | Corresponds to the loss of luciferase N-linked glycosylation in cell culture. | [2] |
| EC50 (DENV) | 0.85 µM | HEK293 cells | Inhibition of Dengue virus replication. | [6] |
| EC50 (ZIKV) | 2.2 µM | HEK293 cells | Inhibition of Zika virus replication. | [6] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂N₄O₃S₂ | [7] |
| Molecular Weight | 394.51 g/mol | [1][8] |
| CAS Number | 790702-57-7 | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF. | [7] |
| Appearance | Solid | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Oligosaccharyltransferase (OST) Inhibition Assay
This protocol is adapted from established methods for measuring OST activity and can be used to quantify the inhibitory effect of this compound.[9][10][11]
Objective: To measure the inhibition of OST-mediated glycan transfer to a peptide substrate in the presence of this compound.
Materials:
-
Microsomes from a suitable source (e.g., canine pancreas, yeast) as the source of OST.
-
Lipid-linked oligosaccharide (LLO) donor substrate.
-
Fluorescently labeled acceptor peptide containing an N-glycosylation sequon (Asn-X-Ser/Thr).
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MnCl₂, 1 mM DTT, 0.5% Triton X-100).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel imager.
Procedure:
-
Prepare a reaction mixture containing assay buffer, microsomes, and the fluorescently labeled acceptor peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 15-30 minutes at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the LLO donor substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE. The glycosylated peptide will migrate slower than the unglycosylated peptide.
-
Visualize the bands using a fluorescence gel imager and quantify the band intensities.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of Glycoprotein Glycosylation
This protocol is used to assess the effect of this compound on the glycosylation status of specific proteins in cultured cells.[12][13][14]
Objective: To detect changes in the molecular weight of a target glycoprotein due to altered N-linked glycosylation following this compound treatment.
Materials:
-
Cultured cells expressing the glycoprotein of interest.
-
This compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target glycoprotein.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A downward shift in the molecular weight of the target protein in this compound treated samples indicates hypoglycosylation.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.[15][16]
Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
Cultured cells of interest.
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
MTT, MTS, or CellTiter-Glo® reagent.
-
Microplate reader (absorbance or luminescence).
Procedure (using MTT as an example):
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a DMSO vehicle control).
-
Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and mechanisms related to this compound.
N-Linked Glycosylation Pathway and Inhibition by this compound
Caption: this compound inhibits the oligosaccharyltransferase (OST) in the ER.
Mechanism of Action of this compound
Caption: this compound binds to both STT3A and STT3B subunits of the OST.
Effect of this compound on EGFR Signaling Pathway
Caption: this compound impairs EGFR glycosylation, trafficking, and signaling.
Concluding Remarks
This compound is a well-characterized inhibitor of oligosaccharyltransferase with demonstrated activity in a variety of cellular and in vitro systems. Its ability to partially and reversibly inhibit N-linked glycosylation provides a nuanced tool for studying the roles of this fundamental biological process.[2] The data and protocols presented in this guide are intended to facilitate further research into the diverse applications of this compound, from basic glycobiology to the development of novel therapeutic strategies. The reduced cellular toxicity of this compound compared to other glycosylation inhibitors like tunicamycin makes it a particularly attractive probe for these studies.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 4. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Virus Protease | TargetMol [targetmol.com]
- 9. New oligosaccharyltransferase assay method [agris.fao.org]
- 10. scispace.com [scispace.com]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to NGI-1 and its Target Proteins STT3A and STT3B
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-linked glycosylation is a critical post-translational modification that impacts the folding, stability, and function of a vast number of proteins within the secretory pathway. The central enzymatic step in this process is catalyzed by the oligosaccharyltransferase (OST) complex, which transfers a preassembled oligosaccharide from a lipid donor to asparagine residues of nascent polypeptides. In mammals, two distinct OST complexes exist, defined by their catalytic subunits: STT3A and STT3B. NGI-1 is a cell-permeable small molecule inhibitor that targets both of these catalytic subunits, albeit with differential efficacy, making it a valuable tool for studying the nuanced roles of N-linked glycosylation and a potential therapeutic agent in diseases driven by aberrant glycoprotein signaling, such as cancer. This technical guide provides a comprehensive overview of this compound, its interaction with STT3A and STT3B, and its downstream cellular effects, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations.
This compound: A Differentiated Inhibitor of Oligosaccharyltransferase
This compound is a potent inhibitor of the oligosaccharyltransferase, directly targeting the catalytic subunits STT3A and STT3B.[1][2] It functions as a reversible inhibitor, and unlike global glycosylation inhibitors such as tunicamycin, this compound does not completely abolish N-linked glycosylation at effective concentrations.[3] This partial inhibition allows for the study of the consequences of reduced, rather than completely absent, glycosylation.
Quantitative Data on this compound Activity
This compound exhibits a higher specificity for the STT3B subunit compared to STT3A.[3][4] This differential inhibition has been demonstrated through various assays, including in vitro glycosylation assays and cellular thermal shift assays (CETSA).
| Parameter | Value | Assay System | Reference |
| IC50 | ~1.1 µM | D54 ER-LucT cell-based reporter assay | [3] |
| Effective Concentration | 10 µM | Various cell lines (e.g., PC9, A549, H3255) | [4] |
Table 1: Quantitative Activity of this compound
Dose-response analyses have confirmed that this compound completely blocks the glycosylation of STT3B-dependent substrates, such as sex hormone-binding globulin (SHBG), while only partially inhibiting the glycosylation of STT3A-dependent substrates, like prosaposin (pSAP).[3]
STT3A and STT3B: Two Sides of the Glycosylation Coin
The two catalytic isoforms of the OST complex, STT3A and STT3B, have distinct and partially overlapping functions in N-glycosylation.
-
STT3A: Primarily responsible for co-translational glycosylation, acting on nascent polypeptide chains as they emerge from the ribosome-translocon complex.[2]
-
STT3B: Primarily responsible for post-translational glycosylation, modifying asparagine residues that were missed by the STT3A-containing complex.[2]
The differential roles of these two isoforms lead to distinct downstream consequences upon their inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with STT3A and STT3B and to assess its cellular effects.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[5]
Protocol:
-
Cell Culture and Treatment:
-
Culture 293T cells to ~80% confluency.
-
Treat cells with either DMSO (vehicle control) or 100 µM this compound for 30 minutes.
-
-
Heat Treatment:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control should also be included.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., RIPA buffer).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the presence of STT3B and STT3A in the soluble fraction by Western blotting using specific antibodies. An increase in the amount of soluble protein at higher temperatures in the this compound treated samples compared to the control indicates target engagement.
-
In Vitro Oligosaccharyltransferase (OST) Assay
This assay directly measures the enzymatic activity of the OST complex in a cell-free system, allowing for the characterization of inhibitors like this compound.[3]
Protocol:
-
Preparation of Microsomes:
-
Use canine pancreas rough microsomes as a source of active OST complexes.
-
-
In Vitro Translation and Glycosylation:
-
Set up an in vitro translation reaction using rabbit reticulocyte lysate and a mRNA encoding a model glycoprotein substrate (e.g., prosaposin, pSAP).
-
Incorporate a radiolabeled amino acid (e.g., 35S-methionine) to allow for the detection of the newly synthesized protein.
-
Add the canine pancreas microsomes to the reaction to provide the OST enzyme and lipid-linked oligosaccharide (LLO) donor.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reactions.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
-
Analysis of Glycosylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging.
-
A decrease in the molecular weight of the glycoprotein in the presence of this compound indicates inhibition of glycosylation. The extent of the molecular weight shift can be used to quantify the degree of inhibition.
-
Western Blotting for Detecting Changes in Protein Glycosylation
Western blotting is a standard technique to assess changes in the glycosylation status of specific proteins following treatment with this compound. A decrease in glycosylation results in a faster migration of the protein on the gel, leading to a downward shift in the observed band size.[6]
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., H3255 lung adenocarcinoma cells) with 10 µM this compound or DMSO for 24 hours.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-EGFR antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A downward shift in the band for the this compound treated sample compared to the control indicates reduced glycosylation.
-
Signaling Pathways Modulated by this compound
Inhibition of N-linked glycosylation by this compound has profound effects on cellular signaling, particularly on pathways that are heavily reliant on glycosylated receptor tyrosine kinases (RTKs).
The EGFR/MAPK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a highly glycosylated RTK that plays a central role in cell proliferation, survival, and differentiation. Proper N-linked glycosylation is essential for its correct folding, trafficking to the cell surface, and ligand-induced activation.[6]
This compound treatment leads to:
-
Reduced EGFR Glycosylation: This results in the retention of under-glycosylated EGFR in the endoplasmic reticulum.[3][6]
-
Decreased Cell Surface Localization: The improperly folded EGFR is not efficiently transported to the plasma membrane.[3][6]
-
Inhibition of Downstream Signaling: The reduced cell surface expression and impaired function of EGFR lead to a decrease in the phosphorylation of downstream effectors in the MAPK/ERK pathway, such as MEK and ERK.[7] This ultimately results in reduced cell proliferation and can induce senescence in cancer cells that are dependent on EGFR signaling.[3]
Caption: this compound inhibits STT3A-mediated EGFR glycosylation, impairing its maturation and signaling.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade downstream of many RTKs, including EGFR. It plays a key role in cell survival, growth, and metabolism.
Similar to its effect on the MAPK pathway, this compound-mediated inhibition of EGFR glycosylation and function leads to a reduction in the activation of the PI3K/AKT pathway. This is observed as decreased phosphorylation of AKT and its downstream targets.[7] The combined inhibition of both the MAPK/ERK and PI3K/AKT pathways contributes to the potent anti-proliferative and pro-senescent effects of this compound in RTK-driven cancers.
Caption: this compound disrupts RTK glycosylation, leading to the suppression of the PI3K/AKT pathway.
Conclusion
This compound is a valuable chemical probe for dissecting the specific roles of STT3A and STT3B in N-linked glycosylation. Its ability to partially and differentially inhibit these two catalytic subunits provides a unique tool to study the consequences of altered glycoproteomes. The profound impact of this compound on key signaling pathways, such as the EGFR/MAPK and PI3K/AKT cascades, highlights the critical role of proper glycosylation in cellular homeostasis and underscores the potential of targeting the OST complex as a therapeutic strategy in diseases characterized by aberrant glycoprotein function. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of N-linked glycosylation and the therapeutic potential of its inhibitors.
References
- 1. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CETSA [cetsa.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
Understanding N-linked Glycosylation and its Inhibition by NGI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a pivotal and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. This intricate process, occurring in the endoplasmic reticulum and Golgi apparatus, involves the enzymatic attachment of complex oligosaccharide chains (glycans) to asparagine residues of nascent polypeptides. The oligosaccharyltransferase (OST) complex is the central enzyme catalyzing the en bloc transfer of a pre-assembled glycan from a lipid-linked oligosaccharide donor to the protein. Given the critical role of N-linked glycosylation in various cellular processes, its dysregulation is implicated in numerous diseases, including cancer and viral infections, making the OST complex an attractive therapeutic target. NGI-1 is a potent, cell-permeable small molecule inhibitor of the OST. This technical guide provides an in-depth overview of N-linked glycosylation, the mechanism of OST inhibition by this compound, and its downstream consequences on cellular signaling and function. We present a compilation of quantitative data on this compound's activity and detailed protocols for key experimental assays to facilitate further research and drug development in this field.
The Core Process of N-linked Glycosylation
N-linked glycosylation is a multi-step process that can be broadly divided into the assembly of the lipid-linked oligosaccharide (LLO) precursor and the subsequent transfer of the glycan to the nascent polypeptide chain.[1][2][3]
1.1. Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor: The process initiates on the cytosolic face of the endoplasmic reticulum (ER) membrane with the synthesis of a dolichol-linked oligosaccharide.[3] Dolichol, a long-chain polyisoprenoid lipid, serves as a membrane anchor for the growing glycan chain.[3] A series of glycosyltransferases sequentially add sugar moieties, starting with N-acetylglucosamine (GlcNAc) and mannose (Man), to the dolichol phosphate carrier.[1][4] The intermediate, Man5GlcNAc2-PP-dolichol, is then flipped across the ER membrane into the lumen.[1] Within the ER lumen, further elongation with mannose and glucose (Glc) residues occurs, culminating in the formation of the mature Glc3Man9GlcNAc2-PP-dolichol precursor.[1]
1.2. Glycan Transfer by the Oligosaccharyltransferase (OST) Complex: The fully assembled glycan is transferred en bloc from the dolichol pyrophosphate carrier to a specific asparagine (Asn) residue within the consensus sequon Asn-X-Ser/Thr (where X can be any amino acid except proline) of a nascent polypeptide chain.[5] This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane.[5][6] In mammals, the OST complex exists in two isoforms, defined by their catalytic subunits, STT3A and STT3B, which exhibit distinct specificities for co-translational and post-translational glycosylation, respectively.[5][6][7]
1.3. Glycan Processing and Maturation: Following its transfer to the protein, the N-linked glycan undergoes extensive processing and modification as the glycoprotein transits through the ER and Golgi apparatus.[3] This involves the trimming of glucose and mannose residues by various glycosidases and the addition of other monosaccharides like galactose, sialic acid, and fucose by specific glycosyltransferases.[2][3] This intricate maturation process generates a diverse array of N-glycan structures, including high-mannose, complex, and hybrid types, which are critical for the glycoprotein's final function.[2]
This compound: A Potent Inhibitor of Oligosaccharyltransferase
This compound is a cell-permeable aminobenzamide-sulfonamide compound that acts as a potent inhibitor of the oligosaccharyltransferase (OST) complex.[7][8][9] It directly targets the catalytic subunits, STT3A and STT3B, thereby blocking the transfer of the pre-assembled glycan from the lipid-linked oligosaccharide to acceptor proteins.[7][10] Recent structural and genetic studies have revealed that this compound binds directly to the STT3A subunit when the lipid-linked oligosaccharide donor is already bound, effectively trapping an inactive OST-LLO-NGI-1 ternary complex.[11] This mechanism of action leads to a reversible and incomplete inhibition of N-linked glycosylation, which distinguishes it from other glycosylation inhibitors like tunicamycin that block an earlier step in the LLO biosynthesis pathway and exhibit greater cellular toxicity.[12]
Quantitative Data for this compound
The following tables summarize the reported in vitro efficacy of this compound across various experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| AC50 (N-linked Glycosylation Inhibition) | 1.1 µM | D54 ER-LucT cells | [12] |
| IC50 (in vitro OST activity) | ~1 µM | Canine pancreas microsomes | [13] |
Table 2: Antiviral Activity of this compound
| Virus | EC50 | Cell Line | Reference |
| Dengue Virus (DENV) | 0.85 µM | HEK293 | [8][14] |
| Zika Virus (ZIKV) | 2.2 µM | HEK293 | [8][14] |
| West Nile Virus (WNV) | Not specified | Not specified | [15] |
| Yellow Fever Virus (YFV) | Not specified | Not specified | [15] |
Table 3: Cytotoxicity and Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effect | Reference |
| PC9 | Non-Small Cell Lung Cancer (EGFR mutant) | ~90% proliferation reduction at 10 µM | [11] |
| PC9-GR1 (T790M resistant) | Non-Small Cell Lung Cancer | ~90% proliferation reduction at 10 µM | [11] |
| PC9-GR2 (T790M resistant) | Non-Small Cell Lung Cancer | ~90% proliferation reduction at 10 µM | [11] |
| H1975 | Non-Small Cell Lung Cancer (EGFR T790M) | >70% proliferation reduction at 10 µM | [11] |
| H1975-OR (Osimertinib resistant) | Non-Small Cell Lung Cancer | >70% proliferation reduction at 10 µM | [11] |
| HCC827-GR | Non-Small Cell Lung Cancer (EGFR TKI resistant) | Significant growth delay in xenografts | [11] |
| D54 | Glioblastoma | Radiosensitization (SF2Gy reduced from 69% to 51%) | [9] |
| SKMG3 | Glioblastoma | Radiosensitization (SF2Gy reduced from 87% to 77%) | [9] |
| U87MG | Glioblastoma | Variable IC50 depending on assay | [16] |
| U373MG | Glioblastoma | Variable IC50 depending on assay | [16] |
| DBTRG | Glioblastoma | IC50 not specified for this compound | [17] |
| HEK293 | - | CC50: 34.9 µM (CellTiter-Glo), 33.1 µM (Trypan Blue) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on N-linked glycosylation and cellular processes.
4.1. Western Blot Analysis of Glycoprotein Mobility Shift
This protocol is used to visualize the change in molecular weight of a glycoprotein following treatment with this compound, which is indicative of altered glycosylation.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified duration (e.g., 10 µM for 24-48 hours).
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the glycoprotein of interest (e.g., anti-EGFR antibody) overnight at 4°C.[8][18][19][20]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A downward shift in the molecular weight of the protein in this compound treated samples indicates reduced glycosylation.[21]
-
4.2. Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.3. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation and Treatment:
-
Culture cells and treat with this compound as desired.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium iodide (PI) and RNase A to prevent staining of double-stranded RNA.[21][23][24]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase is often observed with this compound treatment in sensitive cell lines.[7]
-
4.4. Mass Spectrometry for N-Glycan Analysis
This protocol provides a general workflow for the analysis of N-linked glycans from glycoproteins treated with this compound.
-
Glycoprotein Extraction and Digestion:
-
Extract total protein from control and this compound-treated cells.
-
Separate proteins by SDS-PAGE and excise the band corresponding to the glycoprotein of interest.
-
Perform in-gel tryptic digestion to generate glycopeptides.
-
-
N-Glycan Release:
-
Release the N-linked glycans from the glycopeptides using the enzyme Peptide-N-Glycosidase F (PNGase F).[2]
-
-
Glycan Purification and Derivatization:
-
Purify the released glycans using solid-phase extraction.
-
Derivatize the glycans (e.g., by permethylation or fluorescent labeling) to improve their ionization and fragmentation in the mass spectrometer.[25]
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for profiling or Liquid Chromatography-Electrospray Ionization (LC-ESI) MS/MS for detailed structural characterization.[7][9]
-
Compare the glycan profiles between control and this compound treated samples to identify changes in glycosylation patterns.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by N-linked glycosylation and this compound, as well as a typical experimental workflow.
Caption: The N-linked glycosylation pathway and the inhibitory action of this compound.
Caption: Inhibition of EGFR signaling by this compound through disruption of glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 11. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Radioisotope-free Oligosaccharyltransferase Assay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 15. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EGFR Antibody | Affinity Biosciences [affbiotech.com]
- 19. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 20. raybiotech.com [raybiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. A New Patient-Derived Metastatic Glioblastoma Cell Line: Characterisation and Response to Sodium Selenite Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Transformation and Stat activation by derivatives of FGFR1, FGFR3, and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of NGI-1: A Technical Guide to a Novel Oligosaccharyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NGI-1 is a novel, cell-permeable small molecule that has emerged as a potent and specific inhibitor of the oligosaccharyltransferase (OST) complex, a critical component of the N-linked glycosylation machinery in the endoplasmic reticulum. By targeting the catalytic subunits STT3A and STT3B, this compound partially disrupts the transfer of oligosaccharides to nascent proteins, leading to a range of significant biological effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound. It details the key experimental protocols used to characterize its activity, presents quantitative data in a clear and comparative format, and visualizes the complex signaling pathways and experimental workflows associated with this promising compound. This document is intended to serve as a valuable resource for researchers in oncology, virology, and cell biology who are interested in utilizing this compound as a chemical probe or exploring its therapeutic potential.
Introduction
N-linked glycosylation is a fundamental post-translational modification that plays a crucial role in the proper folding, stability, trafficking, and function of a vast number of proteins. The central enzyme in this process is the oligosaccharyltransferase (OST) complex, which catalyzes the transfer of a preassembled oligosaccharide from a lipid-linked donor to asparagine residues of nascent polypeptide chains. Given the importance of N-linked glycosylation, the OST complex represents a compelling target for therapeutic intervention in various diseases, including cancer and viral infections.
This compound, also known as ML414, was identified through a high-throughput screen as a potent inhibitor of the OST complex.[1] It is an aminobenzamide-sulfonamide compound that reversibly targets the catalytic subunits of the OST, STT3A and STT3B.[2][3] Unlike global inhibitors of glycosylation such as tunicamycin, this compound only partially inhibits OST activity, leading to a more selective and less toxic cellular phenotype.[1] This unique characteristic has made this compound a valuable tool for studying the specific roles of N-linked glycosylation and has spurred investigations into its therapeutic potential.
This guide will delve into the technical details of this compound's discovery and development, providing researchers with the necessary information to design and interpret experiments using this compound.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of the OST complex. This inhibition leads to a reduction in the N-linked glycosylation of a subset of glycoproteins, which in turn affects various downstream cellular processes.
Inhibition of Oligosaccharyltransferase (OST)
The primary molecular target of this compound is the OST complex, a multi-subunit enzyme embedded in the endoplasmic reticulum membrane. Mammalian cells express two distinct OST isoforms, defined by their catalytic subunits, STT3A and STT3B. This compound has been shown to inhibit both isoforms, with a higher specificity for STT3B.[2][3] The inhibition is reversible and incomplete, meaning that even at high concentrations, this compound does not completely abolish N-linked glycosylation.[1] This partial inhibition is a key feature of this compound, contributing to its relatively low cytotoxicity compared to compounds that completely block the glycosylation pathway.[1]
Disruption of Receptor Tyrosine Kinase (RTK) Signaling
A significant consequence of this compound's activity is the disruption of signaling pathways driven by receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET). These receptors are heavily glycosylated, and proper glycosylation is essential for their correct folding, trafficking to the cell surface, and subsequent activation.
By inhibiting N-linked glycosylation, this compound impairs the maturation and cell surface localization of EGFR and MET.[1][4] This leads to a reduction in their phosphorylation and a dampening of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and migration.[1][4]
Pan-Flaviviral Activity
This compound has demonstrated broad antiviral activity against multiple flaviviruses, including Dengue, Zika, West Nile, and Yellow Fever viruses.[5] Interestingly, this antiviral effect appears to be independent of the inhibition of the catalytic activity of the OST complex.[5] Instead, this compound is thought to block viral RNA replication by interfering with the interaction between the viral replication complex and the OST complex, which is a critical host factor for these viruses.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/Virus | Endpoint | Value | Reference |
| N-linked Glycosylation Reporter Assay | D54 ER-LucT | IC50 | 1.1 µM | [1] |
| Cell Viability Screen | 94 Lung Cancer Cell Lines | IC50 | < 10 µM in 11/94 lines | [4] |
| Antiviral Activity | Dengue Virus (DENV) in HEK293 | EC50 | 0.85 µM | [5] |
| Antiviral Activity | Zika Virus (ZIKV) in HEK293 | EC50 | 2.2 µM | [5] |
Table 2: Effects of this compound on Cell Cycle and Proliferation in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Effect | Magnitude | Reference |
| PC9-GR (Gefitinib-Resistant) | 10 µM this compound for 24h | G1 Arrest | Increase from ~40% to ~60% | [4] |
| PC9-GR2 (Gefitinib-Resistant) | 10 µM this compound for 24h | G1 Arrest | Increase from ~60% to ~80% | [4] |
| HCC827-GR (Gefitinib-Resistant) | 10 µM this compound for 24h | G1 Arrest | Increase from ~45% to ~75% | [4] |
| PC9 and PC9-GR | 10 µM this compound for 5 days | Proliferation Reduction | ~90% | [4] |
| HCC827 and HCC827-GR | 10 µM this compound for 5 days | Proliferation Reduction | ~80% | [4] |
Table 3: this compound Induced Apoptosis in Combination with EGFR TKIs in Resistant NSCLC Cells
| Cell Line | Treatment (48h) | Apoptosis Induction | Magnitude | Reference |
| PC9-GR | This compound (10 µM) + Erlotinib | Synergistic Apoptosis | Increase from ~10% to ~40% | [4] |
| HCC827-GR | This compound (10 µM) + Erlotinib | Synergistic Apoptosis | Increase from ~10% to ~50% | [4] |
| H1975-OR (Osimertinib-Resistant) | This compound (10 µM) + Osimertinib | Synergistic Apoptosis | Increase from ~20% to ~50% | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: PC9, A549, HCC827, H1975, and their drug-resistant derivatives (e.g., PC9-GR, HCC827-GR, H1975-OR) are commonly used NSCLC cell lines. HEK293 cells are often used for viral studies.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM). For cell treatments, the stock solution is diluted in culture medium to the desired final concentration (typically ranging from 1 to 10 µM). Control cells are treated with an equivalent volume of DMSO. Treatment durations vary from 24 hours for cell cycle analysis to 96 hours for viability assays.[4][6]
Cell Viability Assay (MTT/Resazurin)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well or 384-well plates.
-
Treat cells with a serial dilution of this compound for 96 hours.[4]
-
Add MTT or resazurin solution to each well and incubate for 4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 595 nm for resazurin) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
-
Western Blotting
-
Principle: To detect changes in protein expression, glycosylation status (indicated by a shift in molecular weight), and phosphorylation levels.
-
Procedure:
-
Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Total EGFR
-
Phospho-EGFR (e.g., Tyr1068, Tyr1173)
-
Total MET
-
Phospho-MET (e.g., Tyr1234/1235)
-
Downstream signaling proteins (e.g., Akt, Erk1/2, and their phosphorylated forms)
-
Loading controls (e.g., GAPDH, β-actin)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Harvest and fix this compound treated and control cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Apoptosis Assay (Annexin V Staining):
-
Harvest this compound treated and control cells.
-
Wash the cells and resuspend in Annexin V binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Nanoparticle Formulation and Administration
-
Principle: To overcome the poor solubility of this compound for in vivo studies, a nanoparticle formulation can be used.
-
Procedure for this compound Nanoparticle (NGI-NP) Formulation:
-
Dissolve this compound in DMSO (e.g., 50 mg/mL).
-
Dissolve polyethyleneimine (PEI) in DMSO (e.g., 50 mg/mL).
-
Mix the this compound and PEI solutions at a specific ratio (e.g., 6:1 PEI:this compound by weight).
-
Vortex the mixture and incubate at room temperature.
-
Add the mixture dropwise to deionized water while stirring to induce nanoprecipitation.
-
Wash the nanoparticles by centrifugation and resuspend in sterile water or saline for injection.
-
The average particle size is typically around 120 ± 10nm.
-
-
In Vivo Administration:
-
Establish tumor xenografts in immunocompromised mice (e.g., by subcutaneous injection of NSCLC cells).
-
Administer NGI-NPs intravenously at a specified dose (e.g., 20 mg/kg).
-
Monitor tumor growth and in vivo target engagement (e.g., using a luciferase-based reporter system).
-
Conclusion
This compound is a valuable and versatile chemical probe for studying the biological roles of N-linked glycosylation. Its unique mechanism of partial and reversible OST inhibition provides a nuanced approach to dissecting glycosylation-dependent cellular processes. The demonstrated efficacy of this compound in disrupting RTK signaling in cancer cells and inhibiting flavivirus replication highlights its significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted activities of this compound and accelerate its development as a potential therapeutic agent. As our understanding of the "glyco-code" continues to expand, tools like this compound will be indispensable in translating this knowledge into novel therapeutic strategies.
References
- 1. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
- 2. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Virus Protease | TargetMol [targetmol.com]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
NGI-1: A Technical Guide for Probing N-Linked Glycosylation in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGI-1 is a potent, cell-permeable small molecule inhibitor of N-linked glycosylation, a critical post-translational modification essential for the proper folding, stability, and function of a vast number of proteins.[1] Unlike traditional glycosylation inhibitors like tunicamycin, which can induce significant cellular toxicity, this compound offers a more nuanced approach by partially and reversibly inhibiting the oligosaccharyltransferase (OST) complex.[1][2] This makes this compound an invaluable tool for investigating the intricate roles of N-linked glycosylation in various biological processes, from receptor tyrosine kinase (RTK) signaling to viral replication, and as a potential therapeutic agent in oncology and infectious diseases.[1][3]
This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of its key applications in glycobiology research.
Mechanism of Action
This compound functions by directly targeting the catalytic subunits of the oligosaccharyltransferase (OST) complex, STT3A and STT3B.[2][4] The OST complex is responsible for transferring a pre-assembled oligosaccharide from a lipid-linked oligosaccharide (LLO) donor to asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains in the lumen of the endoplasmic reticulum.[5]
Recent structural and genetic studies have revealed that this compound binds directly to the STT3A subunit in a state where the LLO donor is already bound.[5] This interaction alters the binding pose of the LLO and traps the enzyme in an inactive OST-LLO-NGI-1 complex, thereby preventing the transfer of the glycan to the acceptor protein.[5] this compound exhibits a higher specificity for the STT3B subunit, which is primarily involved in post-translational glycosylation, compared to the STT3A subunit that mediates co-translational glycosylation.[2][6] This differential inhibition allows for a partial rather than complete blockade of N-linked glycosylation, which is thought to contribute to its reduced cytotoxicity compared to other glycosylation inhibitors.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 6. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
NGI-1: A Potent Inhibitor of Viral Replication - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of NGI-1, a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, in hindering the replication of a broad range of viruses. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visualizations of the associated biological pathways and experimental workflows.
Core Concepts: this compound and its Antiviral Mechanism
This compound is a cell-permeable aminobenzamide-sulfonamide compound that functions as a potent inhibitor of the oligosaccharyltransferase (OST) complex. The OST complex is a critical component of the endoplasmic reticulum machinery, responsible for the N-linked glycosylation of nascent polypeptides. This compound targets both catalytic isoforms of the OST complex, STT3A and STT3B.
Interestingly, the antiviral activity of this compound manifests through distinct mechanisms depending on the viral family. In the case of flaviviruses , such as Dengue (DENV) and Zika (ZIKV) viruses, the inhibitory action of this compound on viral replication is independent of its effect on N-glycosylation.[1] Instead, this compound directly interferes with viral RNA replication. It is hypothesized that the OST complex serves as a scaffold for the viral replication machinery, and this compound binding disrupts this essential interaction.
For other enveloped viruses, including Herpes Simplex Virus 1 (HSV-1) , the antiviral properties of this compound are linked to its primary function of inhibiting N-linked glycosylation. This process is crucial for the proper folding and function of viral envelope glycoproteins, which are essential for viral entry and infectivity. By inhibiting their glycosylation, this compound leads to dysfunctional viral particles.
Quantitative Efficacy of this compound
The antiviral potency of this compound has been quantified against several viruses. The following table summarizes the key efficacy and cytotoxicity data.
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | Dengue Virus (DENV) | 0.85 µM | [1] |
| EC50 | Zika Virus (ZIKV) | 2.2 µM | [1] |
| Effective Conc. | Herpes Simplex Virus 1 (HSV-1) | 1-5 µM | |
| CC50 | HEK293 Cells | >30 µM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiviral activity of this compound.
Flavivirus Replicon Assay
This assay is crucial for determining the effect of a compound on viral RNA replication, independent of viral entry and assembly.
Materials:
-
Baby Hamster Kidney (BHK-21) cells
-
Dengue virus subgenomic replicon plasmid (encoding a reporter gene like Renilla luciferase)
-
In vitro transcription kit
-
Electroporator and cuvettes
-
Cell culture medium and supplements
-
This compound compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
In Vitro Transcription of Replicon RNA:
-
Linearize the dengue virus subgenomic replicon plasmid downstream of the poly(A) tract.
-
Use an in vitro transcription kit with SP6 or T7 RNA polymerase to synthesize capped replicon RNA.
-
Purify the RNA and verify its integrity.
-
-
Cell Preparation and Electroporation:
-
Culture BHK-21 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 107 cells/mL.
-
Mix 10 µg of the in vitro transcribed replicon RNA with 400 µL of the cell suspension.
-
Transfer the mixture to a 0.2 cm electroporation cuvette.
-
Deliver a single pulse using an electroporator (e.g., Bio-Rad Gene Pulser Xcell at 850V, 25µF, and infinite resistance).
-
-
Compound Treatment and Incubation:
-
Immediately after electroporation, dilute the cells in complete medium and seed them into 96-well plates.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Neutralization Test (PRNT)
This assay determines the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Vero cells
-
Dengue virus stock of known titer
-
Cell culture medium and supplements
-
This compound compound
-
Semi-solid overlay (e.g., carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding:
-
Seed Vero cells in 24-well plates and grow to a confluent monolayer.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the dengue virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Mix the diluted virus with each concentration of this compound and incubate for 1 hour at 37°C.
-
-
Infection:
-
Remove the growth medium from the Vero cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-NGI-1 mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add the semi-solid overlay to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic associated with this compound's antiviral activity.
Caption: this compound inhibits flavivirus replication by disrupting the OST complex scaffold.
Caption: A generalized workflow for evaluating the antiviral efficacy of this compound.
Caption: Demonstrating the on-target activity of this compound through viral adaptation.
References
An In-depth Technical Guide to NGI-1's Impact on Receptor Tyrosine Kinase Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the mechanism and effects of NGI-1, a potent inhibitor of N-linked glycosylation, on receptor tyrosine kinase (RTK) signaling pathways. It provides a comprehensive overview of its mode of action, impact on key RTKs such as EGFR and MET, and downstream cellular consequences. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, a critical enzyme in the endoplasmic reticulum responsible for N-linked glycosylation.[1][2][3] N-linked glycosylation is a vital co- and post-translational modification for the proper folding, stability, and cellular localization of many transmembrane proteins, including receptor tyrosine kinases (RTKs).[4] By inhibiting the OST, this compound disrupts the attachment of oligosaccharides to nascent polypeptide chains, leading to hypoglycosylation of key signaling receptors. This disruption has profound effects on RTK-dependent cancer cells, making this compound a compelling tool for research and a potential therapeutic agent.[4]
Mechanism of Action
This compound functions by directly targeting the catalytic subunits of the OST complex, STT3A and STT3B.[1][5] This inhibition is reversible and specific, leading to a partial and not complete blockade of N-linked glycosylation.[3][4] The preferential effect of this compound on highly glycosylated proteins, such as RTKs, is attributed to their complex structure and stringent folding requirements within the endoplasmic reticulum.[3]
The primary mechanism by which this compound impacts RTK signaling involves:
-
Disruption of Glycosylation: this compound prevents the transfer of glycan precursors to RTKs, resulting in hypoglycosylated and misfolded receptors.[4][6]
-
Impaired Trafficking and Localization: Hypoglycosylated RTKs, such as EGFR, are retained within the endoplasmic reticulum and are not properly trafficked to the cell surface.[4][6] This leads to a significant reduction in the number of functional receptors at the plasma membrane.
-
Reduced Receptor Activation: The lack of proper glycosylation and cell surface localization leads to decreased receptor dimerization and autophosphorylation upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[3]
-
Dissociation of Receptor Complexes: this compound has been shown to disrupt the interaction between different RTKs, such as EGFR and MET, which can be a mechanism of resistance to targeted therapies.[7]
Figure 1: Mechanism of this compound Action on RTK Processing.
Impact on Key Receptor Tyrosine Kinases
Epidermal Growth Factor Receptor (EGFR)
This compound has a pronounced effect on EGFR, a key driver in many cancers. Treatment with this compound leads to:
-
A visible shift in the molecular weight of EGFR on a Western blot, indicative of hypoglycosylation.[6][8]
-
Retention of EGFR in the endoplasmic reticulum, as demonstrated by co-localization with ER-resident proteins like calreticulin.[6]
-
A significant reduction in EGFR phosphorylation, leading to the inhibition of downstream pathways.[7]
MET Receptor
The MET receptor, often implicated in resistance to EGFR inhibitors, is also sensitive to this compound. This compound treatment results in:
-
Inhibition of pro-MET processing to its mature, phosphorylated form.[7]
-
Reduced localization of MET to the plasma membrane.[7]
-
Disruption of the interaction and co-localization of MET and EGFR, which can re-sensitize resistant cells to EGFR tyrosine kinase inhibitors (TKIs).[7]
Downstream Signaling Consequences
By inhibiting the activation of RTKs, this compound effectively blocks major downstream signaling pathways that are crucial for cancer cell proliferation and survival.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. This compound treatment has been shown to decrease the phosphorylation of AKT, indicating a suppression of this pathway's activity.[9]
MAPK/ERK Pathway
The MAPK/ERK pathway is critical for cell proliferation and differentiation. This compound leads to a reduction in the phosphorylation of key components of this pathway, including MEK and ERK, thereby inhibiting its signaling output.[9]
Figure 2: this compound's Impact on Downstream Signaling Pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| D54 ER-LucT | Glioblastoma | 1.1 | --INVALID-LINK-- |
| PC-9 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [4] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [4] |
Table 2: Effects of this compound on Cell Proliferation and Apoptosis
| Cell Line | Treatment | Effect on Proliferation | Effect on Apoptosis | Reference |
| PC9-GR | 10µM this compound | ~90% reduction | G1 arrest | [7] |
| HCC827-GR | 10µM this compound | ~80% reduction | G1 arrest, sensitizes to erlotinib-induced apoptosis | [7][10] |
| PC9 | 10µM this compound | >90% reduction after 3 days | G1 arrest, senescence | [4][11] |
| A549 | 10µM this compound | Continued proliferation | No significant apoptosis or cell cycle arrest | [4] |
Experimental Protocols
Western Blot Analysis of EGFR Glycosylation and Phosphorylation
This protocol is designed to assess the impact of this compound on the glycosylation status and activation of EGFR.
Materials:
-
Cancer cell lines (e.g., H3255, PC9)
-
This compound (10 µM final concentration)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR (Y1068)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 10 µM this compound or vehicle control (DMSO) for 24 hours.
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.[12]
Figure 3: Western Blot Experimental Workflow.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[13][14][15][16]
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer.[17][18][19][20][21]
Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line suspension
-
This compound formulation (e.g., nanoparticles)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired schedule.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, excise and weigh the tumors.[22][23][24][25][26]
Conclusion
This compound represents a novel approach to targeting RTK signaling by disrupting a fundamental cellular process, N-linked glycosylation. Its ability to inhibit the maturation and function of multiple RTKs, including EGFR and MET, makes it a powerful tool for overcoming resistance to conventional TKI therapies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the context of RTK-driven cancers. Further investigation into the selectivity and in vivo efficacy of this compound and its analogs is warranted to advance this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. protocols.io [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
NGI-1's Selectivity for STT3A versus STT3B Subunits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGI-1 is a potent, cell-permeable small molecule inhibitor of the oligosaccharyltransferase (OST) complex, a critical enzyme in the N-linked glycosylation pathway.[1][2] Mammalian cells express two distinct OST complexes, each containing a unique catalytic subunit: STT3A or STT3B. This compound exhibits differential inhibitory activity, with a pronounced selectivity for the STT3B subunit over the STT3A subunit. This document provides a comprehensive technical overview of this compound's selectivity, including quantitative data, detailed experimental protocols for assessing its activity, and visualization of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Oligosaccharyltransferase Complex
N-linked glycosylation is a crucial co- and post-translational modification for a vast number of proteins that transit through the secretory pathway. This process, essential for proper protein folding, stability, trafficking, and function, is catalyzed by the oligosaccharyltransferase (OST) complex. The OST complex facilitates the en bloc transfer of a pre-assembled oligosaccharide from a lipid-linked oligosaccharide (LLO) donor to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains.
In mammalian cells, the OST exists as two distinct isoforms, OST-A and OST-B, distinguished by their catalytic subunits, STT3A and STT3B, respectively.[1] The STT3A-containing complex is predominantly associated with the protein translocation channel, mediating co-translational glycosylation as the polypeptide emerges into the endoplasmic reticulum lumen. In contrast, the STT3B-containing complex is thought to primarily act post-translationally, glycosylating sites that were missed by the STT3A complex.
This compound is a novel inhibitor that directly targets these catalytic subunits, leading to a reduction in N-linked glycosylation.[1][3] Unlike global glycosylation inhibitors such as tunicamycin, which can induce significant cellular toxicity, this compound's partial and differential inhibition of the OST complexes offers a more nuanced tool for studying glycobiology and presents a potential therapeutic window for diseases dependent on specific glycoproteins, such as cancers driven by receptor tyrosine kinases (RTKs).[1]
Quantitative Analysis of this compound Selectivity
| Parameter | Value | Assay Context | Reference |
| AC50 for N-linked Glycosylation | 1.1 µM | Inhibition of N-linked glycosylation of a luciferase reporter in intact D54 cells. | [4] |
| STT3A-dependent Glycosylation (pSAP) | Incomplete inhibition | Dose-response analysis in HEK293 cells showing this compound is less potent and only partially blocks glycosylation of the STT3A-specific substrate, prosaposin (pSAP). | [1][4] |
| STT3B-dependent Glycosylation (SHBG) | Complete inhibition | Dose-response analysis in HEK293 cells demonstrating that this compound completely blocks the glycosylation of the STT3B-specific substrate, sex hormone-binding globulin (SHBG). | [1][4] |
| Cellular Thermal Shift Assay (CETSA) | Stabilization of STT3B, no stabilization of STT3A | In 293T cells, this compound treatment led to a thermal stabilization of the STT3B protein, indicating direct binding. No such stabilization was observed for STT3A. | [1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to STT3A and STT3B in a cellular context. The principle of CETSA is that ligand binding can alter the thermal stability of a target protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with either DMSO (vehicle control) or a high concentration of this compound (e.g., 100 µM) for 30-60 minutes at 37°C.
-
-
Heat Treatment:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature. Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the presence of soluble STT3A and STT3B in the supernatant by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for STT3A and STT3B at each temperature for both DMSO and this compound treated samples.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound treated sample indicates ligand-induced stabilization.
-
Metabolic Pulse-Labeling and Immunoprecipitation
This method assesses the functional consequence of this compound inhibition on the glycosylation of STT3A- and STT3B-specific substrates.
Methodology:
-
Cell Culture and this compound Treatment:
-
Plate HeLa or HEK293 cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 24 hours).
-
-
Metabolic Labeling:
-
Wash the cells with methionine/cysteine-free DMEM.
-
Incubate the cells in methionine/cysteine-free DMEM containing [³⁵S]-methionine/cysteine for a short period (e.g., 20-30 minutes) to label newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with antibodies specific for the STT3A substrate (prosaposin, pSAP) or the STT3B substrate (sex hormone-binding globulin, SHBG) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography. A shift to a lower molecular weight or the appearance of unglycosylated forms indicates inhibition of glycosylation.
-
Analysis in STT3A/STT3B Knockout Cell Lines
The use of CRISPR/Cas9-generated STT3A or STT3B knockout (KO) cell lines provides a clean genetic background to study the specific effects of this compound on each OST isoform.
Methodology:
-
Cell Lines:
-
Use wild-type, STT3A-KO, and STT3B-KO HEK293 cell lines. These cells can be engineered to express a reporter glycoprotein, such as a luciferase with an N-linked glycosylation site (ERLucT).
-
-
This compound Treatment and Reporter Assay:
-
Treat the different cell lines with a range of this compound concentrations.
-
Assess the glycosylation status of the reporter protein. For ERLucT, a loss of glycosylation can lead to a change in its activity, which can be measured by a luminescence assay.
-
Alternatively, analyze the glycosylation status of endogenous or ectopically expressed glycoproteins by Western blotting.
-
-
Data Interpretation:
-
In STT3A-KO cells, any remaining glycosylation is STT3B-dependent. The effect of this compound in these cells will reflect its activity against STT3B.
-
In STT3B-KO cells, all glycosylation is STT3A-dependent. The effect of this compound in these cells will reveal its activity against STT3A.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Receptor Tyrosine Kinase (RTK) Signaling
This compound's inhibition of N-linked glycosylation has profound effects on the maturation and signaling of many RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][4] Reduced glycosylation can impair receptor folding, dimerization, and trafficking to the cell surface, ultimately dampening downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.
Experimental Workflow for Assessing this compound Selectivity
The following diagram illustrates the logical flow of experiments to determine the selectivity of this compound for STT3A versus STT3B.
Conclusion
References
An In-depth Technical Guide on the Initial Studies of NGI-1 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies against driver mutations, such as those in the Epidermal Growth Factor Receptor (EGFR), have improved patient outcomes, the development of therapeutic resistance is a major clinical challenge.[1] Novel therapeutic strategies targeting alternative pathways are therefore of critical importance. Initial studies have identified NGI-1, a small molecule inhibitor of oligosaccharyltransferase (OST), as a promising agent in NSCLC, particularly in the context of EGFR tyrosine kinase inhibitor (TKI) resistance.[1][2] this compound disrupts N-linked glycosylation, a crucial post-translational modification for the proper folding and function of many transmembrane proteins, including receptor tyrosine kinases (RTKs) like EGFR.[1][2] This guide provides a comprehensive technical overview of the foundational preclinical research on this compound in NSCLC.
Core Mechanism of Action
This compound is a potent, cell-permeable inhibitor of the oligosaccharyltransferase (OST) complex, with an AC50 value of 1.1 μM for the inhibition of N-linked glycosylation.[3] The OST complex, with its catalytic subunits STT3A and STT3B, is responsible for transferring oligosaccharide chains to asparagine residues of nascent polypeptides in the endoplasmic reticulum.[4] By inhibiting OST, this compound partially disrupts the N-linked glycosylation of proteins.[1] This disruption has been shown to selectively impact tumor cells that are dependent on glycoprotein-driven proliferation.[1] In NSCLC, this mechanism leads to impaired glycosylation and activation of EGFR, thereby blocking downstream signaling pathways.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies of this compound in NSCLC cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Genotype | Treatment | Concentration | Effect | Reference |
| 94 Lung Cancer Cell Lines | Various | This compound | 9 serial dilutions | Sensitivity in 11/94 (12%) cell lines | [1] |
| PC9 | EGFR exon 19 deletion | This compound | 10µM | ~90% reduction in proliferation | [1] |
| PC9-GR1/GR2 | EGFR T790M | This compound | 10µM | ~90% reduction in proliferation | [1] |
| PC9-GR1 | EGFR T790M | This compound | Not Specified | G1 arrest (60% vs 40% control) | [1] |
| PC9-GR2 | EGFR T790M | This compound | Not Specified | G1 arrest (80% vs 60% control) | [1] |
| PC9-GR | EGFR T790M | This compound + Erlotinib | 10µM this compound | Induction of apoptosis (40% vs 10% with this compound alone) | [1] |
| PC-9 | EGFR 19 exon deletion | This compound | Not Specified | Inhibition of cell proliferation | [4] |
| H1299 | Not Specified | This compound | Not Specified | Inhibition of cell proliferation | [4] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosage | Effect | Reference |
| HCC827-GR | This compound Nanoparticles | Not Specified | Significant tumor growth delay | [1] |
| H1975-OR | This compound Nanoparticles | Not Specified | Significant tumor growth delay | [1] |
| PC-9 | This compound | 20 mg/kg | Inhibition of tumor growth | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in EGFR-Mutant NSCLC
This compound inhibits the oligosaccharyltransferase (OST), leading to impaired N-linked glycosylation of EGFR. This results in reduced EGFR activation and downstream signaling, ultimately causing cell cycle arrest. In TKI-resistant cells, the combination of this compound and an EGFR TKI can lead to apoptosis.
Caption: this compound inhibits OST, disrupting EGFR glycosylation and signaling, leading to cell cycle arrest.
Experimental Workflow for In Vivo Xenograft Studies
The typical workflow for assessing the in vivo efficacy of this compound involves tumor cell implantation in immunodeficient mice, followed by treatment administration and subsequent monitoring of tumor growth.
Caption: Workflow for assessing this compound efficacy in NSCLC xenograft models.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is based on the methodology described for assessing the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Seed NSCLC cells (e.g., PC9, PC9-GR) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 10µM), Gefitinib (e.g., 100nM), or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the fold proliferation relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on the methodology used to determine the effect of this compound on the cell cycle distribution.[1]
-
Cell Treatment: Treat NSCLC cells (e.g., PC9-GR) with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution.
In Vivo Xenograft Study
This protocol outlines the general procedure for establishing and treating NSCLC xenografts in mice.[4]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Preparation: Harvest NSCLC cells (e.g., PC-9) and resuspend them in a suitable medium (e.g., PBS) at a concentration of 5x10^6 cells per injection volume.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Once tumors are established (e.g., 10 days post-inoculation), randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection or nanoparticles, typically 3 times per week for a specified duration (e.g., 8 doses). The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 3 days) and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histology, western blotting).
Conclusion
The initial preclinical studies on this compound have established its potential as a therapeutic agent for NSCLC, particularly for tumors that have developed resistance to EGFR TKIs. By targeting the fundamental process of N-linked glycosylation, this compound represents a novel therapeutic strategy that circumvents the common mechanisms of kinase inhibitor resistance. The data presented in this guide highlight the efficacy of this compound in inhibiting proliferation, inducing cell cycle arrest, and, in combination with TKIs, promoting apoptosis in resistant NSCLC cells. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of this compound and other inhibitors of the glycosylation pathway in NSCLC and other malignancies. Further research is warranted to optimize the delivery and efficacy of this compound in clinical settings.
References
- 1. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
An In-depth Technical Guide to the Core Principles of NGI-1's Impact on Protein Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a critical post-translational modification influencing protein folding, stability, and function. Its dysregulation is implicated in numerous diseases, including cancer. NGI-1 is a novel, cell-permeable small molecule that acts as a reversible and partial inhibitor of the oligosacchaccharyltransferase (OST) enzyme complex, the central catalyst of N-linked glycosylation. This technical guide delineates the fundamental principles of this compound's mechanism of action, its differential effects on OST isoforms, and its downstream consequences on glycoprotein processing, with a particular focus on receptor tyrosine kinases (RTKs). We provide a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated cellular pathways and workflows to facilitate further research and drug development efforts targeting protein glycosylation.
Core Mechanism of this compound Action
This compound exerts its effects by directly targeting the catalytic subunits of the oligosaccharyltransferase (OST) complex, STT3A and STT3B.[1][2] The OST complex is responsible for the transfer of a preassembled oligosaccharide from a lipid-linked oligosaccharide (LLO) donor to asparagine residues within the consensus sequon (Asn-X-Ser/Thr) of nascent polypeptide chains in the lumen of the endoplasmic reticulum.
Unlike inhibitors such as tunicamycin, which blocks an earlier step in the LLO biosynthesis pathway and leads to a complete cessation of N-linked glycosylation, this compound's inhibition of the OST is partial.[1] This incomplete inhibition results in reduced cellular toxicity compared to complete glycosylation blockade.[1] this compound has been shown to have a higher specificity for the STT3B-containing OST complex compared to the STT3A isoform.[1] Recent structural studies have revealed that this compound binds to the catalytic site of STT3A, trapping the LLO donor substrate and forming an inactive enzyme-substrate-inhibitor complex, indicative of an uncompetitive inhibition mechanism.[3][4] This reversible interaction allows for the modulation of N-linked glycosylation in a controlled manner.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various studies.
Table 1: In Vitro and Cellular Inhibition of N-linked Glycosylation by this compound
| Assay System | Cell Line/Components | Readout | IC50 / AC50 | Reference |
| Cell-based Luciferase Reporter Assay | D54 ER-LucT cells | Luciferase activity | 1.1 µM | [1] |
| Cell-based Luciferase Reporter Assay | D54 ER-LucT cells | Loss of luciferase N-linked glycosylation (Western Blot) | ~1 µM | [1] |
| In vitro OST Inhibition Assay | Canine pancreas microsomes, prosaposin (pSAP) mRNA | Inhibition of pSAP N-linked glycosylation | Dose-dependent inhibition observed | [1] |
| NF-κB Reporter Assay | TNFAIP3−/− NFκBDCK* cells | Inhibition of LPS-induced NF-κB activation | 1 µM - 10 µM | [4] |
Table 2: this compound Sensitivity in Lung Cancer Cell Lines
| Cell Line Attribute | Number of Cell Lines | Observation | Reference |
| This compound Sensitive (IC50 < 10 µM) | 11 out of 94 | Sensitivity correlates with EGFR inhibitor sensitivity | [2] |
| EGFR TKI Resistant (PC9-GR, HCC827-GR, H1975-OR) | 3 | This compound maintained its ability to induce cell cycle arrest and block proliferation | [2] |
Signaling Pathways Affected by this compound
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
A primary consequence of this compound-mediated OST inhibition is the disruption of the maturation and signaling of highly glycosylated proteins, such as receptor tyrosine kinases (RTKs).[1][5] The epidermal growth factor receptor (EGFR) is a well-studied example.
-
Reduced Glycosylation and ER Retention: this compound treatment leads to hypoglycosylation of EGFR.[1][6] This improperly glycosylated receptor is retained in the endoplasmic reticulum, as evidenced by its co-localization with ER-resident proteins like calreticulin, and fails to traffic to the cell surface.[6][7]
-
Decreased Signaling and Proliferation Block: The lack of cell surface EGFR leads to a reduction in its phosphorylation and the attenuation of downstream signaling pathways that regulate cell proliferation.[1][8] In cancer cells "addicted" to RTK signaling, this results in a G1 cell cycle arrest and a significant block in proliferation.[1][2]
-
Induction of Senescence: Prolonged treatment with this compound in RTK-dependent cancer cells induces hallmarks of cellular senescence, including increased p21 expression, autofluorescence, and morphological changes, rather than apoptosis.[1][9][10]
Caption: Inhibition of OST by this compound leads to hypoglycosylated EGFR, ER retention, and blocked signaling.
Impairment of NF-κB Signaling
This compound has also been shown to impair the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][4] This is mediated through the inhibition of glycosylation of Toll-like receptor 4 (TLR4), a key receptor in the lipopolysaccharide (LPS)-induced inflammatory response.[3] Hypoglycosylated TLR4 fails to localize to the cell surface, thereby preventing the initiation of the downstream signaling cascade that leads to NF-κB activation.[4]
Caption: this compound inhibits TLR4 glycosylation, preventing its surface localization and subsequent NF-κB activation.
Experimental Protocols
In Vitro Oligosaccharyltransferase (OST) Inhibition Assay
This assay directly measures the enzymatic activity of the OST complex in a cell-free system.
-
Reaction Setup:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate supplemented with canine pancreas rough microsomes (as a source of OST and LLOs).
-
Add mRNA encoding a model glycoprotein substrate (e.g., prosaposin with a DDK-His6 tag).
-
Incorporate [35S]-methionine for metabolic labeling of the newly synthesized protein.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO). Tunicamycin can be used as a positive control for glycosylation inhibition.
-
-
In Vitro Translation and Glycosylation:
-
Incubate the reaction mixture at 30°C for 60-90 minutes to allow for in vitro translation and co-translational glycosylation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography.
-
Inhibition of glycosylation is observed as a shift to a lower molecular weight for the glycoprotein substrate in the presence of this compound. The appearance of unglycosylated and partially glycosylated forms will be dose-dependent.
-
Caption: Workflow for the in vitro OST inhibition assay using metabolic labeling.
Western Blot Analysis of Protein Glycosylation
This is a common method to assess the glycosylation status of a specific protein in cell lysates.
-
Cell Culture and Treatment:
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Optional: Deglycosylation Control:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
A decrease in the apparent molecular weight of the protein in this compound treated samples compared to the control indicates hypoglycosylation. The PNGase F-treated sample serves as a control for the fully deglycosylated protein.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate the direct binding of a ligand (this compound) to its target protein (OST subunits) in a cellular context.[14][15]
Methodology [1]
-
Cell Treatment:
-
Treat intact cells or cell lysates with this compound (e.g., 100 µM) or a vehicle control for a short period (e.g., 30 minutes).
-
-
Heat Shock:
-
Aliquot the treated cell suspension or lysate into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be left at room temperature as a non-heated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
-
Analysis by Western Blot:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target protein (e.g., STT3B) remaining in the soluble fraction by Western blotting.
-
-
Interpretation:
-
Binding of this compound to its target protein will increase the thermal stability of the protein. This is observed as a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples, resulting in a "shift" in the melting curve.
-
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological roles of N-linked glycosylation and a promising lead compound for therapeutic development. Its mechanism as a partial and reversible inhibitor of the OST complex provides a nuanced approach to modulating this essential cellular process. The selective impact of this compound on RTK-dependent cancer cells highlights the potential of targeting glycosylation as a therapeutic strategy, particularly in overcoming resistance to conventional kinase inhibitors. Future research should focus on further elucidating the differential roles of STT3A and STT3B in health and disease, developing next-generation OST inhibitors with improved isoform selectivity and pharmacological properties, and exploring the full therapeutic potential of glycosylation inhibition in a wider range of diseases. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 4. Positive Selection CRISPR Screens and CryoEM Reveal a Druggable Pocket in an Oligosaccharyltransferase Required for Inflammatory Signaling to NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligosaccharyltransferase inhibition induces senescence in RTK-driven tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. pelagobio.com [pelagobio.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NGI-1 Treatment Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGI-1 is a potent, cell-permeable small molecule inhibitor of the oligosaccharyltransferase (OST) complex, a critical component of the N-linked glycosylation pathway in the endoplasmic reticulum. By targeting the catalytic subunits STT3A and STT3B, this compound disrupts the transfer of oligosaccharides to nascent proteins. This selective inhibition of N-linked glycosylation has been shown to preferentially affect the folding, stability, and cellular localization of highly glycosylated proteins, such as receptor tyrosine kinases (RTKs). Consequently, this compound treatment can lead to the suppression of signaling pathways dependent on RTKs like the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), resulting in cell cycle arrest and senescence in tumor cells that are addicted to these signaling pathways for their survival. These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, recommended experimental conditions, and methods for assessing its biological effects.
Mechanism of Action
This compound acts as a direct and reversible inhibitor of the OST catalytic subunits STT3A and STT3B. This inhibition partially disrupts the process of N-linked glycosylation, leading to the hypoglycosylation of various cellular proteins. Unlike broad glycosylation inhibitors such as tunicamycin, this compound does not cause a complete cessation of glycosylation, which may contribute to its selective effects on tumor cells with a high dependency on specific glycoproteins for survival. The inhibition of glycosylation can alter the cellular localization of receptors like EGFR, preventing their expression on the plasma membrane and subsequently reducing downstream signaling.
Caption: Mechanism of this compound action in the Endoplasmic Reticulum.
Data Presentation
Table 1: this compound Treatment Conditions and Cellular Effects
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| PC9 | Non-Small Cell Lung Cancer | 10 µM | 24 - 120 hours | Inhibition of EGFR phosphorylation, G1 cell cycle arrest, reduced proliferation.[1][2][3] | |
| A549 | Non-Small Cell Lung Cancer | 10 µM | 24 - 120 hours | Minimal effect on proliferation and cell cycle.[1][3] | |
| SKMG3 | Glioblastoma | 10 µM | 48 hours | Reduced glycosylation and phosphorylation of EGFR, ErbB2, and ErbB3.[4][5] | |
| D54 | Glioblastoma | 10 µM | 48 hours | Reduced glycosylation and phosphorylation of EGFR, ErbB2, and ErbB3.[4][5] | |
| Huh7 | Hepatocellular Carcinoma | 5 - 50 µM | 24 - 48 hours | Lysosomal defects.[6] | |
| HEK293 | Human Embryonic Kidney | ≤ 5 µM | 48 - 72 hours | Used for studying viral replication; no significant cytotoxicity observed at these concentrations.[7][8] |
Table 2: Quantitative Effects of this compound Treatment
| Cell Line | Parameter | This compound Concentration | Result | Reference |
| PC9 | Cell Proliferation | 10 µM | ~90% reduction after 5 days.[2] | |
| PC9 | G1 Cell Cycle Arrest | 10 µM | Increase from 65% to 90% after 24 hours.[3] | |
| D54 ERLucT | AC50 (Luciferase Glycosylation) | ~1.1 µM | Dose-dependent loss of luciferase N-linked glycosylation.[9] | |
| 94 Lung Cancer Cell Lines | IC50 (Viability) | Up to 10 µM | 11 out of 94 cell lines showed an IC50 < 10 µM.[2] |
Experimental Protocols
Protocol 1: General this compound Stock Solution Preparation and Cell Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 394.51 g/mol , dissolve 3.945 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[10]
-
-
Cell Treatment:
-
Culture cells to the desired confluency (typically 60-80%) in appropriate culture vessels.
-
Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Include a vehicle control in all experiments by adding an equivalent volume of DMSO to the control wells/plates.
-
Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Caption: General workflow for this compound treatment in cell culture.
Protocol 2: Western Blot Analysis of Protein Glycosylation and Phosphorylation
Objective: To assess the effect of this compound on the glycosylation status and phosphorylation of target proteins (e.g., EGFR). A decrease in molecular weight (increased mobility on SDS-PAGE) indicates hypoglycosylation.
Procedure:
-
Treat cells with this compound as described in Protocol 1 for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., total EGFR, phospho-EGFR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Procedure:
-
Seed cells (e.g., 2 x 10³) in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or a vehicle control.
-
Incubate the cells for the desired time course (e.g., 3 and 5 days), changing the medium with fresh inhibitor every 48 hours.[2]
-
At each time point, add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO (e.g., 150 µL).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Procedure:
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway Visualization
Caption: Inhibition of EGFR signaling by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
- 7. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Effective Concentration of NGI-1 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NGI-1, a potent and cell-permeable inhibitor of oligosaccharyltransferase (OST), in in vitro research settings. This document summarizes effective concentrations, details its mechanism of action, and provides standardized protocols for key experimental assays.
Introduction
This compound is a small molecule inhibitor that targets the oligosaccharyltransferase (OST) complex, a critical enzyme in the endoplasmic reticulum responsible for N-linked glycosylation of proteins.[1] By inhibiting OST, this compound disrupts the proper folding, stability, and localization of numerous glycoproteins, including receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR). This disruption of crucial cellular signaling pathways makes this compound a valuable tool for studying the role of N-linked glycosylation in various biological processes, particularly in cancer biology and virology.
Mechanism of Action
This compound functions by binding to the catalytic subunits of the OST complex, STT3A and STT3B, thereby preventing the transfer of oligosaccharide chains to asparagine residues on nascent polypeptide chains.[2][3] This leads to the production of hypoglycosylated proteins. In the context of RTKs such as EGFR, this inhibition of glycosylation impairs their transport to the cell surface and subsequent activation, leading to a reduction in downstream signaling pathways that drive cell proliferation and survival.[4] This mechanism has been shown to induce a G1 cell cycle arrest and senescence in cancer cell lines that are dependent on RTK signaling.
Effective Concentrations of this compound in In Vitro Studies
The effective concentration of this compound can vary depending on the cell line, the specific assay being performed, and the duration of treatment. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies.
| Cell Line | Assay Type | IC50 / AC50 | Reference |
| D54 ER-LucT | Luciferase Reporter Assay | 1.1 µM (AC50) | |
| PC-9 | Proliferation Assay | < 10 µM (IC50) | [5] |
| A549 | Proliferation Assay | > 10 µM (IC50) | [5] |
| Various Lung Cancer Lines | Viability Assay | 11 out of 94 lines showed IC50 < 10 µM | [5] |
| Virus | Cell Line | Assay Type | EC50 | Reference |
| Dengue Virus | HEK293 | Viral Replication Assay | 0.85 µM | [6] |
| Zika Virus | HEK293 | Viral Replication Assay | 2.2 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Protein Glycosylation Status
This protocol is used to visualize the effect of this compound on the glycosylation of a target protein, such as EGFR. Hypoglycosylated proteins will exhibit a faster migration on SDS-PAGE.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate duration. Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A shift in the molecular weight of the target protein in this compound treated samples indicates a change in glycosylation status.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well tissue culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: this compound inhibits the OST complex, preventing proper EGFR glycosylation and downstream signaling.
Caption: A general workflow for in vitro studies investigating the effects of this compound.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Editing N-Glycan Site Occupancy with Small Molecule Oligosaccharyltransferase (OST) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NGI-1 Application in Herpes Simplex Virus 1 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus 1 (HSV-1) is a prevalent neurotropic virus responsible for a range of human diseases, from oral lesions to severe encephalitis. The viral envelope of HSV-1 is adorned with N-glycosylated proteins that are crucial for viral entry, infectivity, and immune evasion.[1][2] NGI-1 is a potent small-molecule inhibitor of the oligosaccharyltransferase (OST) complexes, specifically targeting the STT3A and STT3B isoforms responsible for co-translational and post-translational N-glycosylation, respectively.[1][2] By inhibiting the host's glycosylation machinery, this compound presents a promising host-directed antiviral strategy against HSV-1. These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on HSV-1, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its antiviral effect against HSV-1 primarily by inhibiting the N-linked glycosylation of viral envelope glycoproteins, such as gC and gD.[1] This inhibition leads to dysfunctional viral particles with reduced infectivity.[1] The potency of this compound is particularly enhanced in cellular environments where the STT3B-OST complex is absent, making the virus entirely reliant on the STT3A-OST complex for glycosylation.[1][2]
Furthermore, as an inhibitor of N-glycosylation, this compound can induce a mild unfolded protein response (UPR).[3] This is characterized by the activation of the IRE1α pathway and subsequent splicing of X-box binding protein 1 (XBP1).[3] This adds another layer to the complex interplay between the virus, the host cell's stress responses, and the antiviral compound. HSV-1 has been shown to modulate the UPR to its own benefit, and the introduction of this compound-induced ER stress can disrupt this delicate balance.[4][5][6][7][8][9][10]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against HSV-1, as reported in the literature.
Table 1: Effect of this compound on HSV-1 Plaque Formation
| Cell Line | This compound Concentration (µM) | Plaque Forming Units (PFU) Reduction (relative to DMSO control) | Reference |
| Wild-Type (WT) HEK293 | 1 | ~25% | [1] |
| 2 | ~50% | [1] | |
| 5 | ~75% | [1] | |
| STT3A-KO HEK293 | 1 | ~20% | [1] |
| 2 | ~40% | [1] | |
| 5 | ~60% | [1] | |
| STT3B-KO HEK293 | 1 | ~60% | [1] |
| 2 | ~85% | [1] | |
| 5 | ~95% | [1] |
Experimental Protocols
Protocol 1: Plaque Assay for Determining HSV-1 Titer with this compound Treatment
This protocol is adapted from established methods for HSV-1 plaque assays.[11][12][13]
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
HSV-1 stock of known titer
-
Phosphate Buffered Saline (PBS)
-
Overlay medium: 1.2% Methylcellulose in DMEM with 2% FBS
-
Fixing solution: 10% Formalin or ice-cold Methanol
-
Staining solution: 0.5% Crystal Violet in 20% Ethanol
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Virus Dilution: Prepare serial 10-fold dilutions of the HSV-1 stock in serum-free DMEM.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with 200 µL (for 12-well) or 400 µL (for 6-well) of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
This compound Treatment: During the infection period, prepare the overlay medium containing the desired final concentrations of this compound (e.g., 0, 1, 2, 5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Overlay: After the 1-hour incubation, aspirate the viral inoculum and gently add 1 mL (for 12-well) or 2 mL (for 6-well) of the this compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for 20 minutes. After fixation, wash the wells with water and stain with the crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well and calculate the viral titer as Plaque Forming Units per milliliter (PFU/mL). The percentage of plaque reduction in this compound treated wells compared to the DMSO control can then be determined.
Protocol 2: Western Blot Analysis of HSV-1 Glycoproteins after this compound Treatment
This protocol outlines the general steps for analyzing changes in viral glycoprotein expression and glycosylation.[2][14][15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
HSV-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSV-1 glycoproteins (e.g., anti-gC, anti-gD) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HEK293 cells and grow to 80-90% confluency. Infect the cells with HSV-1 at a desired multiplicity of infection (MOI) in the presence of various concentrations of this compound or DMSO as a control.
-
Cell Lysis: At the desired time post-infection (e.g., 24 hours), wash the cells with cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the HSV-1 glycoprotein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a suitable imaging system. Analyze the band shifts to observe changes in glycoprotein size due to altered glycosylation. Blot for a loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound action on HSV-1 glycoprotein synthesis.
Caption: General experimental workflow for studying this compound effects on HSV-1.
Caption: this compound induced UPR signaling in the context of HSV-1 infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an HSV-1 neutralization test with a glycoprotein D specific antibody for measurement of neutralizing antibody titer in human sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes simplex virus-1 disarms the unfolded protein response in the early stages of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus-1 disarms the unfolded protein response in the early stages of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Herpes Simplex Virus 1 Infection Activates the Endoplasmic Reticulum Resident Kinase PERK and Mediates eIF-2α Dephosphorylation by the γ134.5 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpesviruses and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Inhibition of IRE-1 Alpha Activity in Herpes Simplex Virus Type 1 and Type 2-Infected Dendritic Cells Enhances T Cell Activation [frontiersin.org]
- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Early Steps of Herpes Simplex Virus 1 Capsid Tegumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Herpes Simplex Virus 1 Entry Glycoproteins Form Complexes before and during Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing NGI-1 Efficacy in Cancer Cell Lines
Introduction
NGI-1 is a cell-permeable, small-molecule inhibitor of the oligosaccharyltransferase (OST) complex, the enzyme responsible for N-linked glycosylation in the endoplasmic reticulum.[1][2] By targeting the catalytic subunits of OST, STT3A and STT3B, this compound partially and reversibly blocks the transfer of oligosaccharides to recipient proteins.[3][4] This disruption of N-linked glycosylation has significant implications for cancer biology, particularly in tumors dependent on Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor (FGFR).[1][5] Proper glycosylation is critical for the folding, stability, cell surface localization, and signaling of these receptors.[1][4] Inhibition by this compound leads to reduced cell surface expression and signaling of RTKs, selectively arresting proliferation in cancer cell lines that are "addicted" to these pathways for survival.[1][3] This ultimately results in cell cycle arrest, typically in the G1 phase, and the induction of senescence.[1][6]
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism involves the inhibition of the OST, which disrupts the proper glycosylation of newly synthesized glycoproteins, including RTKs like EGFR. This leads to impaired receptor maturation and trafficking. The improperly glycosylated receptors are retained in the ER, leading to reduced cell surface localization and subsequent attenuation of downstream signaling pathways that drive proliferation, such as the RAS/MAPK and PI3K/AKT pathways.[1][4] This blockade of proliferative signals ultimately triggers a G1 cell cycle arrest and induces a state of cellular senescence.[1][6]
Experimental Protocols
The following protocols outline key in vitro assays to determine the efficacy of this compound in cancer cell lines.
1. Cell Viability / Proliferation Assay (MTT or WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity in this compound treated cells suggests a cytostatic or cytotoxic effect.
-
Materials:
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1 to 25 µM). Include a vehicle control (DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 72-96 hours).[7]
-
MTT/WST-1 Addition: Add 10 µL of MTT reagent (5 mg/mL) or WST-1 reagent to each well. Incubate for 2-4 hours at 37°C until a formazan product is visible.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).[8]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[7]
-
2. Western Blot Analysis
This technique is used to assess the effect of this compound on protein glycosylation, expression, and phosphorylation status of key signaling molecules like EGFR. A shift in the molecular weight of EGFR indicates altered glycosylation.[1][5]
-
Materials:
-
Treated and untreated cell lysates
-
RIPA or NP40 Lysis Buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR (Y1173), anti-Cyclin D1, anti-p21, anti-GAPDH)[1][6]
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) reagent[9]
-
-
Protocol:
-
Cell Lysis: Culture cells in 6-well or 10 cm plates and treat with this compound (e.g., 10 µM) for 24-48 hours.[5] Wash cells with ice-cold PBS and lyse with 100-500 µL of ice-cold lysis buffer.[9]
-
Protein Quantification: Centrifuge lysates at 12,000g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
Sample Preparation: Mix 20-30 µg of protein with SDS loading buffer and boil for 5-10 minutes.[9]
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[9]
-
3. Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony, which is a measure of cell reproductive integrity.[11][12]
-
Materials:
-
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-500 cells per well) in 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat the cells with a low concentration of this compound (e.g., at or below the IC50) in complete medium. Include a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO2, allowing colonies to form.[12] Replace the medium with fresh this compound-containing or control medium every 2-3 days.
-
Fixing: When colonies are visible (at least 50 cells), wash the wells gently with PBS. Add 1 mL of fixing solution and incubate for 15-20 minutes at room temperature.[11]
-
Staining: Remove the fixing solution and wash with PBS. Add 1 mL of 0.5% crystal violet solution to each well and incubate for 5-10 minutes.[11]
-
Washing and Drying: Gently wash the wells with water to remove excess stain and let the plates air dry overnight.[11]
-
Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[12]
-
Analysis: Calculate the plating efficiency and survival fraction for the this compound treated cells relative to the control.
-
4. Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound is expected to cause an arrest in the G1 phase.[1][6]
-
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Culture cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24 hours.[1][6]
-
Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.[13] Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4][13] Compare the distribution between control and this compound treated samples.
-
Experimental Workflow and Data Presentation
Overall Experimental Workflow
The assessment of this compound efficacy follows a logical progression from broad cellular effects to specific molecular mechanisms. Initial screening with viability assays identifies sensitive cell lines and determines effective dose ranges. Subsequent assays then probe the specific effects on long-term survival, cell cycle progression, and the molecular state of the target pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound's effects on cancer cell lines, as derived from published studies.
Table 1: this compound Activity and IC50 Values
| Parameter | Value | Cell Line | Assay | Source |
| AC50 | 1.1 µM | D54 ER-LucT | Luciferase Activity | [1][2] |
| IC50 | < 10 µM | Sensitive NSCLC lines | Cell Viability | [7] |
| Proliferation Inhibition | > 90% at 10 µM | PC9 | MTT Assay | [1] |
| Proliferation Inhibition | ~80% at 10 µM | HCC827-GR | MTT Assay | [14] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Source |
| PC9 | Control | ~65% | - | - | [1][6] |
| 10 µM this compound (24h) | ~90% | - | - | [1][6] | |
| A549 | Control | No significant change | - | - | [1][6] |
| 10 µM this compound (24h) | No significant change | - | - | [1][6] | |
| H3225 | Control | ~55% | - | - | [6] |
| This compound | ~80% | - | - | [6] | |
| HCC827-GR | Control | ~45% | - | - | [14] |
| 10 µM this compound (24h) | ~75% | - | - | [14] |
Note: Specific percentages for S and G2/M phases were not consistently detailed in the source material but would be obtained from the primary analysis.
Logical Relationship of this compound's Effects
The cellular effects of this compound can be visualized as a cascade of events initiated by the primary inhibition of its molecular target. This leads to downstream consequences at the protein, cellular, and population levels.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. ossila.com [ossila.com]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
NGI-1: A Novel Tool for Inducing Senescence in Tumor Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
NGI-1, a cell-permeable small molecule, has emerged as a potent inducer of cellular senescence in specific tumor cell populations. By targeting the oligosaccharyltransferase (OST) complex, this compound disrupts N-linked glycosylation, a critical post-translational modification for a multitude of proteins, including receptor tyrosine kinases (RTKs). In tumor cells dependent on RTK signaling, such as those with activating mutations in the epidermal growth factor receptor (EGFR), inhibition of OST by this compound leads to improper protein folding, reduced cell surface localization of RTKs, and subsequent attenuation of downstream pro-proliferative signaling. This cascade of events culminates in a G1 cell cycle arrest and the induction of a senescent phenotype, characterized by distinct morphological and biochemical changes. These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in inducing senescence, and a summary of key quantitative data.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogenic signaling. As a potent tumor-suppressive mechanism, the induction of senescence in cancer cells represents a promising therapeutic strategy. This compound is a selective inhibitor of the OST, a key enzyme in the endoplasmic reticulum responsible for the transfer of oligosaccharide chains to asparagine residues of nascent polypeptides.[1][2][3][4][5] This process, known as N-linked glycosylation, is vital for the correct folding, stability, and function of many secreted and membrane-bound proteins.
In tumor cells that exhibit a dependency on RTK signaling for their growth and survival, this compound-mediated inhibition of OST disrupts the glycosylation and subsequent cell surface localization of these critical receptors.[1][2] This effectively blunts the oncogenic signaling cascade, leading to a robust cell cycle arrest and the onset of senescence.[1][6] This targeted action makes this compound a valuable research tool for studying the mechanisms of senescence and for the development of novel anti-cancer therapies.
Mechanism of Action
This compound's primary cellular target is the oligosaccharyltransferase (OST) complex. By inhibiting OST, this compound prevents the covalent attachment of a preassembled glycan precursor to nascent proteins. This has profound consequences for glycoproteins, particularly RTKs like EGFR and FGFR.
Key steps in the this compound-induced senescence pathway:
-
Inhibition of OST: this compound enters the cell and directly inhibits the enzymatic activity of the OST complex.
-
Impaired RTK Glycosylation: The inhibition of OST leads to hypoglycosylation of RTKs such as EGFR.
-
Reduced Cell Surface Localization: Improperly glycosylated RTKs are retained within the endoplasmic reticulum for degradation and fail to traffic to the cell surface.
-
Attenuation of Downstream Signaling: The reduction in cell surface RTKs leads to a decrease in downstream signaling pathways, including the PI3K/AKT and MAPK pathways.
-
Cell Cycle Arrest: The halt in pro-proliferative signaling leads to a G1 cell cycle arrest. This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin D1.[1][6]
-
Induction of Senescence: The sustained cell cycle arrest, coupled with other cellular changes, triggers the entry into a senescent state, characterized by morphological changes, increased autofluorescence, and expression of senescence-associated markers.[1][2][6]
Caption: this compound signaling pathway leading to senescence.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cellular parameters in EGFR-dependent tumor cell lines, such as PC9.
Table 1: Effect of this compound on Senescence Markers
| Parameter | Cell Line | Treatment | Result | Reference |
| Autofluorescence | PC9 | 5 days | 60.4% ± 7.5% increase | [1][6] |
| p21 Protein | PC9 | 24 hours | Increased expression | [1][6] |
| Cell Morphology | PC9 | 5 days | Enlarged and flattened | [1][6] |
Table 2: Effect of this compound on Cell Cycle Regulators
| Parameter | Cell Line | Treatment | Result | Reference |
| Cyclin D1 mRNA | PC9 | Not specified | 40% ± 15% decrease | [6] |
| Cyclin D1 Protein | PC9 | Not specified | Decreased expression | [6] |
| G1 Cell Cycle Arrest | PC9 | 24 hours | Significant increase in G1 population | [1] |
Table 3: this compound Treatment Concentrations and Durations
| Experiment | Concentration | Duration | Reference |
| Luciferase Glycosylation Inhibition | 10 µM | 24 hours | [3] |
| Dose-Response Activation | Up to 20 µM | Not specified | [3] |
| Induction of Senescence Hallmarks | Not specified | 5 days | [1][6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced senescence.
Caption: General experimental workflow for this compound treatment.
Protocol 1: Induction of Senescence with this compound
Objective: To induce senescence in a susceptible tumor cell line using this compound.
Materials:
-
Tumor cell line of interest (e.g., PC9)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of this compound (e.g., 1-10 µM). Prepare a vehicle control by adding an equivalent volume of DMSO to a separate set of cells.
-
Incubate the cells for the desired duration (e.g., 24 hours for early markers like p21, or 5 days for robust senescence phenotype).
-
Proceed with downstream analysis as described in the subsequent protocols.
Protocol 2: Western Blotting for Senescence Markers
Objective: To detect changes in the protein levels of p21 and Cyclin D1 following this compound treatment.
Materials:
-
This compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels of p21 and Cyclin D1 to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cyclin D1
Objective: To measure the change in mRNA expression of Cyclin D1 after this compound treatment.
Materials:
-
This compound treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Cyclin D1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for Cyclin D1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Cyclin D1 expression, normalized to the housekeeping gene.
Protocol 4: Flow Cytometry for Cell Cycle Analysis and Autofluorescence
Objective: To analyze the cell cycle distribution and measure cellular autofluorescence as a marker of senescence.
Materials:
-
This compound treated and control cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure for Cell Cycle Analysis:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Procedure for Autofluorescence:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, typically using the FITC channel, without any fluorescent staining.
-
Quantify the percentage of autofluorescent cells in the this compound treated sample compared to the control.
Conclusion
This compound is a valuable chemical probe for studying the intricate processes of N-linked glycosylation and its role in cancer cell biology. Its ability to selectively induce senescence in RTK-dependent tumor cells makes it a powerful tool for both basic research and preclinical drug development. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to investigate and modulate cellular senescence in relevant cancer models.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase inhibition induces senescence in RTK-driven tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligosaccharyltransferase inhibition induces senescence in RTK-driven tumor cells. | Broad Institute [broadinstitute.org]
- 5. Oligosaccharyltransferase inhibition induces senescence in RTK-driven tumor cells. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Application Notes: NGI-1 for Overcoming EGFR Tyrosine Kinase Inhibitor Resistance
Introduction
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) are a cornerstone of therapy for non-small cell lung cancers (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance, often through secondary mutations like T790M or activation of bypass signaling pathways, remains a significant clinical challenge.[1][2] NGI-1 is a cell-permeable small molecule inhibitor of oligosaccharyltransferase (OST), the enzyme complex responsible for N-linked glycosylation.[3][4] By partially disrupting this critical post-translational modification, this compound interferes with the proper folding, trafficking, and function of heavily glycosylated proteins, including EGFR and other receptor tyrosine kinases (RTKs).[5][6] This application note details the use of this compound to overcome resistance to EGFR TKIs such as gefitinib, erlotinib, and osimertinib.[7][8]
Mechanism of Action
This compound targets the catalytic subunits of the OST complex, STT3A and STT3B, thereby inhibiting the transfer of oligosaccharides to nascent polypeptide chains in the endoplasmic reticulum.[4][9] This has several downstream consequences for EGFR and related receptors:
-
Disrupted Glycosylation and Maturation: Inhibition of the OST complex leads to hypoglycosylation of EGFR. This can be observed as an increased electrophoretic mobility (a downward shift in molecular weight) on a Western blot.[5][6]
-
Impaired Cellular Trafficking: Proper glycosylation is essential for EGFR trafficking to the plasma membrane. This compound treatment causes the retention of hypoglycosylated EGFR in the intracellular compartment, reducing its presence at the cell surface where it would normally be activated by its ligands.[6][9]
-
Reduced Receptor Activation: this compound treatment leads to a reduction in EGFR phosphorylation, even in TKI-resistant models like those harboring the T790M mutation.[5][7]
-
Dissociation of Receptor Complexes: OST inhibition can dissociate EGFR signaling from other co-expressed receptors, such as MET, by altering their compartmentalization within the cell.[7][10]
-
Induction of Cell Cycle Arrest: By disrupting EGFR-driven proliferative signaling, this compound induces a G1 cell cycle arrest in EGFR-dependent cancer cells.[7][11]
The combination of this compound with an EGFR TKI creates a synthetic lethal effect; this compound targets the glycosylation-dependent maturation and localization of EGFR, while the TKI blocks the kinase activity of any remaining functional receptors.[7][8] This dual blockade effectively shuts down the EGFR signaling pathway, re-sensitizing resistant cells to TKI therapy.
Data Presentation
Table 1: Proliferation Inhibition in EGFR TKI-Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance To | Treatment (5 days) | Proliferation Reduction (%) | Reference |
|---|---|---|---|---|---|
| PC9-GR | Exon 19 del, T790M | Gefitinib | This compound (10 µM) | ~90% | [7] |
| H1975 | L858R, T790M | Erlotinib | This compound (10 µM) | >70% | [7] |
| H1975-OR | L858R, T790M | Osimertinib | This compound (10 µM) | >70% | [7] |
| H1975-OR | L858R, T790M | Osimertinib (1 µM) | Resistant |[7] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Resistance Model | Treatment (24h) | G1 Phase Population (%) | Change in G1 Population | Reference |
|---|---|---|---|---|---|
| PC9-GR1 | Gefitinib-Resistant | Vehicle | 40% | - | [7] |
| PC9-GR1 | Gefitinib-Resistant | This compound (10 µM) | 60% | +20% | [7] |
| PC9-GR2 | Gefitinib-Resistant | Vehicle | 60% | - | [7] |
| PC9-GR2 | Gefitinib-Resistant | This compound (10 µM) | 80% | +20% | [7] |
| H1975 | Parental | This compound (10 µM) | ~60% | +20% vs. Control | [7] |
| H1975-OR | Osimertinib-Resistant | this compound (10 µM) | ~60% | +20% vs. Control |[7] |
Table 3: Induction of Apoptosis by Combination Treatment (48h)
| Cell Line | Resistance Model | Treatment | Apoptosis (%) | Reference |
|---|---|---|---|---|
| H1975-OR | Osimertinib-Resistant | Osimertinib (1 µM) | ~20% | [8] |
| H1975-OR | Osimertinib-Resistant | Osimertinib (1 µM) + this compound (10 µM) | ~50% |[8] |
Experimental Protocols
The following protocols are adapted from methodologies reported in the literature for studying this compound in EGFR TKI-resistant cell lines.[7][12]
Protocol 1: Cell Culture and Maintenance of TKI-Resistant Lines
-
Cell Culture: Culture human NSCLC cell lines (e.g., PC-9, H1975, HCC827) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Generation of Resistant Lines (e.g., PC9-GR):
-
To generate gefitinib-resistant (GR) PC-9 cells, serially passage the parental PC-9 cell line in the presence of increasing concentrations of gefitinib.
-
Start with a low concentration (e.g., 10 nM) and gradually increase the dose over several months as cells adapt, up to a final maintenance concentration (e.g., 100 nM).
-
Maintain the resistant cell lines in media containing the respective TKI to preserve the resistant phenotype.
-
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the final working concentration in cell culture medium immediately before use.
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound, EGFR TKI (e.g., erlotinib, osimertinib), the combination of both, or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time course (e.g., up to 5 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of proliferation or inhibition.
Protocol 3: Western Blotting for EGFR Glycosylation and Phosphorylation
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, TKI, or combination for the specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an 8% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Total EGFR
-
Phospho-EGFR (e.g., Y1173, Y1068)
-
GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A downward shift in the total EGFR band indicates reduced glycosylation.
Protocol 4: Apoptosis Assay by Annexin V/7-AAD Staining
-
Cell Treatment: Seed cells in a 6-well plate. After 24 hours, treat with this compound, TKI, the combination, or vehicle for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and 7-AAD (or Propidium Iodide) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.
In Vivo Studies
For preclinical in vivo evaluation, this compound can be formulated into nanoparticles (NGI-NP) to improve its stability and delivery.[7] Xenograft models using TKI-resistant cell lines (e.g., HCC827-GR, H1975-OR) are established in immunodeficient mice.[7] Tumors are grown to a palpable size, after which mice are randomized to receive vehicle, NGI-NP, an EGFR-TKI, or a combination of NGI-NP and the TKI.[7] this compound nanoparticles have been administered intravenously at doses such as 20 mg/kg.[5][7] Tumor growth is monitored over time to assess therapeutic efficacy, with significant tumor growth delay demonstrating the potential of this therapeutic strategy.[7]
References
- 1. targetedonc.com [targetedonc.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing NGI-1 as a Radiosensitizer in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma, the most aggressive form of glioma, remains a significant therapeutic challenge, with high rates of recurrence and resistance to standard treatments like radiotherapy. A key mechanism of this resistance involves the robust activation of Receptor Tyrosine Kinase (RTK) signaling pathways, which promote cell survival and DNA repair. NGI-1, a small molecule inhibitor of oligosaccharyltransferase (OST), presents a novel strategy to counteract this resistance. By inhibiting N-linked glycosylation, this compound disrupts the proper folding, trafficking, and activation of multiple RTKs, including the epidermal growth factor receptor (EGFR) family. This disruption of pro-survival signaling has been shown to sensitize glioma cells to the cytotoxic effects of ionizing radiation, offering a promising new avenue for combination therapy.[1][2]
These application notes provide a detailed overview and experimental protocols for investigating the synergistic effects of this compound and radiotherapy in preclinical glioma models.
Signaling Pathway and Mechanism of Action
This compound exerts its radiosensitizing effects by targeting the N-linked glycosylation of proteins, a critical post-translational modification for the maturation and function of many cell surface receptors. In glioma cells with elevated RTK signaling, particularly members of the ErbB family (e.g., EGFR, ErbB2, ErbB3), this compound's inhibition of OST leads to reduced glycosylation, decreased protein levels, and impaired activation of these kinases.[1] The subsequent downregulation of downstream signaling pathways culminates in increased DNA damage and G1 cell cycle arrest following irradiation, thereby enhancing the efficacy of radiotherapy.[1][2]
Data Presentation: In Vitro Efficacy of this compound and Radiotherapy
The following tables summarize the quantitative effects of this compound in combination with radiotherapy on glioma cell lines with activated ErbB receptor signaling.
Table 1: Effect of this compound on Glioma Cell Radiosensitivity
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2Gy) | Reference |
| D54 | Control | 0.69 | [1] |
| D54 | This compound | 0.51 | [1] |
| SKMG3 | Control | 0.87 | [1] |
| SKMG3 | This compound | 0.77 | [1] |
Table 2: Effect of this compound and Radiotherapy on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| D54 | Control | 45 | 40 | 15 | [1] |
| D54 | This compound | 60 | 25 | 15 | [1] |
| D54 | Radiation (4 Gy) | 40 | 20 | 40 | [1] |
| D54 | This compound + Radiation (4 Gy) | 65 | 10 | 25 | [1] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies investigating this compound and radiotherapy in glioma.[1]
Protocol 1: In Vitro Assessment of RTK Glycosylation and Phosphorylation
Objective: To determine the effect of this compound on the glycosylation status and activation of RTKs in glioma cell lines.
Materials:
-
Glioma cell lines (e.g., D54, SKMG3, U251, T98G)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against total and phosphorylated EGFR, ErbB2, ErbB3, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate glioma cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Assess changes in the molecular weight of RTKs (indicating altered glycosylation) and their phosphorylation levels relative to total protein and loading controls.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
Objective: To evaluate the ability of this compound to sensitize glioma cells to ionizing radiation.
Materials:
-
Glioma cell lines
-
Complete cell culture medium
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on radiation dose) in 6-well plates.
-
This compound Treatment: After 24 hours, treat the cells with this compound (e.g., 1 µM) or vehicle control.
-
Irradiation: Within 1-2 hours of this compound treatment, irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain with crystal violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
-
Colony Counting: Count colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the data on a log-linear scale to generate survival curves.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound and radiation on cell cycle distribution.
Materials:
-
Glioma cell lines
-
This compound
-
Radiation source
-
Propidium iodide (PI) staining solution with RNase A
Procedure:
-
Treatment: Treat cells with this compound, radiation, or the combination as described in previous protocols.
-
Cell Collection: At a specified time point post-treatment (e.g., 24-48 hours), harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vivo Xenograft Studies
Objective: To evaluate the efficacy of this compound and radiotherapy in a preclinical in vivo glioma model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioma cells for implantation (e.g., 1 x 10^7 cells)
-
This compound formulated for in vivo delivery (e.g., in nanoparticles)
-
Radiation source capable of targeted delivery
Procedure:
-
Tumor Implantation: Subcutaneously inject glioma cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound alone, Radiation alone, and this compound + Radiation.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg via nanoparticles) or vehicle control according to the desired schedule.
-
Radiotherapy: Deliver fractionated radiation to the tumors as per the experimental design.
-
Tumor Monitoring: Measure tumor volume (e.g., with calipers) and body weight regularly.
-
Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint size or for a specified duration.
-
Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine significant differences in tumor growth delay or overall survival.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the combination of this compound and radiotherapy in glioma.
References
- 1. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pan-Flaviviral Activity of NGI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGI-1 is a novel small molecule inhibitor of the host oligosaccharyltransferase (OST) complex, which has demonstrated potent pan-flaviviral activity.[1][2][3][4] This molecule presents a promising avenue for the development of broad-spectrum antiviral therapeutics against medically important flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][3] Unlike many antiviral drugs that target viral enzymes and are susceptible to resistance, this compound targets a host factor, potentially offering a higher barrier to the development of viral resistance.[1]
The mechanism of action of this compound is unique in that its antiviral properties are independent of the canonical N-glycosylation function of the OST complex.[2][5] Instead, this compound is understood to block viral RNA synthesis, a critical step in the flavivirus replication cycle.[2][3][5] This document provides detailed experimental designs and protocols for researchers to effectively study and evaluate the pan-flaviviral activity of this compound.
Key Experimental Objectives
-
Determine the in vitro efficacy of this compound against a panel of flaviviruses.
-
Elucidate the mechanism of action of this compound in inhibiting viral replication.
-
Assess the cytotoxicity of this compound in relevant cell lines.
-
Evaluate the potential for viral resistance to this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Various Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Dengue Virus (DENV-1) | HEK293 | Luciferase Reporter Assay | ~1.0 | >50 | >50 |
| Dengue Virus (DENV-2) | HEK293 | Luciferase Reporter Assay | ~1.0 | >50 | >50 |
| Dengue Virus (DENV-3) | Huh7 | Plaque Assay | ~1.2 | >50 | >41.7 |
| Dengue Virus (DENV-4) | Huh7 | Plaque Assay | ~1.1 | >50 | >45.5 |
| Zika Virus (ZIKV) | HEK293 | Luciferase Reporter Assay | ~1.0 | >50 | >50 |
| West Nile Virus (WNV) | A549 | qRT-PCR | ~0.8 | >50 | >62.5 |
| Yellow Fever Virus (YFV) | Vero | Plaque Assay | ~1.5 | >50 | >33.3 |
Note: The EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values presented are approximate and may vary depending on the specific experimental conditions, cell lines, and viral strains used.
Experimental Protocols
Cell Culture and Virus Propagation
-
Objective: To maintain healthy cell cultures for infection and propagate flavivirus stocks.
-
Materials:
-
HEK293, Huh7, A549, or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Flavivirus stocks (DENV, ZIKV, WNV, YFV)
-
-
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To propagate virus, infect a confluent monolayer of cells with the desired flavivirus at a multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells for 3-5 days or until cytopathic effects (CPE) are observed.
-
Harvest the supernatant containing the virus, clarify by centrifugation, and store at -80°C.
-
Determine the viral titer using a plaque assay or TCID50 assay.
-
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Objective: To determine the EC50 of this compound against a specific flavivirus.
-
Materials:
-
Vero or Huh7 cells
-
24-well plates
-
Flavivirus stock of known titer
-
This compound (in DMSO)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
-
Protocol:
-
Seed cells in 24-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with the this compound dilutions for 1 hour at 37°C.
-
Infect the cells with the flavivirus at an MOI of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and add the methylcellulose overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates for 3-5 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the CC50 of this compound in the cell lines used for antiviral assays.
-
Materials:
-
HEK293, Huh7, A549, or Vero cells
-
96-well plates
-
This compound (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Viral RNA Replication Assay (qRT-PCR)
-
Objective: To confirm that this compound inhibits viral RNA synthesis.
-
Materials:
-
Infected cell lysates (treated and untreated with this compound)
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probe specific to the flavivirus genome
-
-
Protocol:
-
Infect cells with the flavivirus in the presence or absence of this compound.
-
At various time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers and a probe targeting a conserved region of the viral genome (e.g., NS5).
-
Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH).
-
Compare the viral RNA levels in this compound treated cells to untreated controls.
-
Visualizations
Signaling Pathway Diagram
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Oligosaccharyltransferase Inhibitor with Pan-flaviviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with NGI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with NGI-1, a potent and cell-permeable inhibitor of oligosaccharyltransferase (OST). The provided protocols and supporting information are intended to assist researchers in designing and executing robust experiments to evaluate the effects of this compound on various cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that targets the catalytic subunits (STT3A and STT3B) of the oligosaccharyltransferase (OST) complex, a key enzyme in the N-linked glycosylation pathway.[1][2][3] By inhibiting OST, this compound disrupts the proper folding, stability, and cellular localization of many glycoproteins.[4][5] Notably, this compound has been shown to selectively arrest the proliferation of cancer cell lines that are dependent on receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) for their survival.[3][4][5] The inhibitory effect of this compound on N-linked glycosylation can lead to cell cycle arrest, often in the G1 phase, and the induction of senescence in these sensitive cell lines.[4][5][6][7] In contrast, some studies have reported that this compound can be used to reduce viral infectivity without significantly affecting the viability of host cells.[1]
Mechanism of Action of this compound
This compound acts by directly and reversibly binding to the catalytic subunits of the OST, thereby preventing the transfer of oligosaccharides to recipient asparagine residues on nascent polypeptide chains within the endoplasmic reticulum.[4][8] This incomplete N-linked glycosylation particularly affects heavily glycosylated proteins like RTKs. The consequences of this inhibition include:
-
Impaired Receptor Glycosylation and Trafficking: this compound treatment leads to hypoglycosylation of RTKs like EGFR, which in turn hinders their proper transport to the cell surface.[4][5]
-
Reduced Receptor Activation: The altered localization and potential conformational changes in hypoglycosylated receptors result in decreased downstream signaling.[4][7][9]
-
Cell Cycle Arrest and Senescence: In RTK-dependent cancer cells, the disruption of these critical signaling pathways leads to a halt in proliferation and the onset of a senescent state.[4][5]
Signaling Pathway of this compound's Effect on RTK-Dependent Cells
Caption: this compound inhibits OST, leading to impaired RTK glycosylation and signaling.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| D54 ER-LucT | Glioblastoma | 1.1 | Not Specified | [4] |
| Multiple Lung Cancer Cell Lines | Lung Cancer | <10 (in 11 out of 94 cell lines) | 4 days | [6] |
Table 2: Effects of this compound Treatment on Cell Proliferation
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Effect on Proliferation | Reference |
| PC9 | Non-Small Cell Lung Cancer | 10 | 3 days | >90% reduction | [4] |
| PC9 and PC9-GR | Non-Small Cell Lung Cancer | 10 | 5 days | ~90% reduction | [6] |
| H1581 | Non-Small Cell Lung Cancer | 10 | 5 days | Significant reduction | [4] |
| H2444 | Non-Small Cell Lung Cancer | 10 | 5 days | Significant reduction | [4] |
| HCC827-GR | Non-Small Cell Lung Cancer | Not Specified | Not Specified | 80% reduction | [6] |
| PC-9 | Lung Adenocarcinoma | Not Specified | Not Specified | Proliferation inhibited | [10] |
| H1299 | Lung Adenocarcinoma | Not Specified | Not Specified | Proliferation inhibited | [10] |
Table 3: Effects of this compound on Cell Cycle
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Reference |
| PC9 | Non-Small Cell Lung Cancer | Not Specified | 24 hours | G1 arrest | [4] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 24 hours | No significant change | [4] |
| PC9-GR1 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | G1 arrest (60% vs 40%) | [6] |
| PC9-GR2 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | G1 arrest (80% vs 60%) | [6] |
| HCC-827-GR | Non-Small Cell Lung Cancer | Not Specified | Not Specified | G1 arrest (75% vs 45%) | [6] |
| D54 | Glioblastoma | Not Specified | 48 hours | G1 arrest (83% vs 75%) | [7] |
| SKMG3 | Glioblastoma | Not Specified | 48 hours | G1 arrest (78% vs 69%) | [7] |
| U251 | Glioblastoma | Not Specified | 48 hours | G1 arrest (64% vs 72%) | [7] |
| PC-9 | Lung Adenocarcinoma | Not Specified | Not Specified | Accumulation in G0/G1 phase | [10] |
| H1299 | Lung Adenocarcinoma | Not Specified | Not Specified | Accumulation in G0/G1 phase | [10] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Workflow for MTT Assay with this compound Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharyltransferase inhibition induces senescence in RTK-driven tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 9. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Quantifying Viral RNA Replication Following NGI-1 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGI-1 is a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, demonstrating broad-spectrum antiviral activity against flaviviruses such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV)[1][2][3]. Mechanistically, this compound blocks viral RNA replication in a manner independent of the OST's N-glycosylation function[1][3]. This unique mechanism of action makes this compound a valuable tool for virology research and a potential candidate for antiviral drug development.
These application notes provide detailed protocols for two primary methods to quantify the inhibitory effect of this compound on flavivirus RNA replication: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and a Luciferase-Based Replicon Assay.
Data Presentation: Efficacy of this compound Against Flaviviruses
The antiviral activity of this compound has been quantified against several flaviviruses. The following tables summarize the reported half-maximal effective concentration (EC50) values.
| Virus | Strain(s) | Cell Line | EC50 (µM) | Citation(s) |
| Dengue Virus (DENV) | Serotypes 1-4 | HEK293 | 0.85 | [1] |
| Luciferase-expressing DENV | HEK293 | 0.85 | [4] | |
| Zika Virus (ZIKV) | PRVABC59, P6-740 (Malaysian), PF13 (French Polynesian) | HEK293 | 2.2 | [1] |
| Luciferase-expressing ZIKV | HEK293 | 2.2 | [4] | |
| Huh-7 | ~1-5 | [5] | ||
| West Nile Virus (WNV) | Not specified | HEK293 | Significant reduction at 8 µM | [1] |
| Yellow Fever Virus (YFV) | Not specified | HEK293 | Significant reduction at 8 µM | [1] |
Note: EC50 values can vary depending on the specific viral strain, cell line, and experimental conditions.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting flavivirus replication.
Caption: this compound inhibits the host OST complex, a critical factor for the formation and function of the viral replication complex, thereby blocking viral RNA replication.
Experimental Workflow: RT-qPCR
This diagram outlines the major steps for quantifying viral RNA using RT-qPCR.
Caption: Workflow for quantifying viral RNA using RT-qPCR after this compound treatment.
Experimental Workflow: Luciferase Replicon Assay
This diagram illustrates the workflow for the luciferase-based replicon assay.
Caption: Workflow for the luciferase-based viral replicon assay to assess this compound activity.
Experimental Protocols
Protocol 1: Quantification of Viral RNA by RT-qPCR
This protocol details the steps for absolute quantification of flavivirus RNA from cell culture supernatants or infected cells following this compound exposure.
1. Materials
-
Virus-infected cells and this compound compound
-
96-well plates for cell culture
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR kit (e.g., QuantiTect SYBR Green RT-PCR Kit)
-
Pan-flavivirus or virus-specific primers and probes (see table below)
-
Real-time PCR instrument
-
Nuclease-free water and tubes
-
In vitro transcription kit for standard curve generation (e.g., MEGAscript T7 Transcription Kit)
-
Plasmid containing the target viral sequence
Pan-Flavivirus Primers (targeting NS5 gene):
| Primer Name | Sequence (5' to 3') |
| PF1S (Forward) | TACAACATGATGGGAAAGAGAGAGAARAA |
| PF2R-bis (Reverse) | GTGTCCCAICCNGCNGTRTC |
Note: For specific quantification, it is recommended to design and validate primers and probes for the specific flavivirus of interest.
2. Procedure
2.1. Cell Culture, Infection, and this compound Treatment
-
Seed appropriate host cells (e.g., HEK293, Vero) in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Infect cells with the desired flavivirus at a multiplicity of infection (MOI) of 0.1.
-
Immediately after infection, add serial dilutions of this compound to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C with 5% CO2 for 48 hours.
2.2. RNA Extraction
-
Harvest the cell culture supernatant or lyse the infected cells.
-
Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
2.3. Standard Curve Generation
-
Linearize the plasmid containing the target viral sequence downstream of a T7 promoter.
-
Use an in vitro transcription kit to synthesize RNA standards.
-
Purify and quantify the RNA transcript (e.g., using a NanoDrop spectrophotometer).
-
Calculate the RNA copy number.
-
Prepare 10-fold serial dilutions of the RNA standard in nuclease-free water to generate a standard curve (e.g., from 10^8 to 10^1 copies/µL).
2.4. RT-qPCR Reaction Setup
-
Prepare the RT-qPCR master mix according to the one-step RT-qPCR kit manufacturer's protocol. Include forward and reverse primers at an optimized concentration (e.g., 0.5 µM each).
-
Aliquot the master mix into a 96-well PCR plate.
-
Add 2-5 µL of extracted RNA from each sample and each standard curve dilution to the respective wells.
-
Include a no-template control (NTC) containing nuclease-free water instead of RNA.
-
Seal the plate and centrifuge briefly.
2.5. Real-Time PCR Cycling Conditions
-
Perform the RT-qPCR on a real-time PCR instrument with the following representative cycling conditions (modify as per the specific kit and instrument):
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
40 Cycles:
-
94°C for 15 seconds
-
55°C for 30 seconds
-
72°C for 30 seconds
-
-
Melting Curve Analysis
-
3. Data Analysis
-
Generate a standard curve by plotting the Ct values of the RNA standards against the logarithm of their known copy numbers.
-
Determine the R² value and amplification efficiency of the standard curve. An R² value >0.98 and an efficiency between 90-110% are generally acceptable.
-
Use the standard curve to determine the viral RNA copy number in the experimental samples based on their Ct values.
-
Normalize the viral RNA copy number to a housekeeping gene (e.g., 18S rRNA) if quantifying intracellular RNA.
-
Calculate the percent inhibition of viral RNA replication for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the EC50 value.
Protocol 2: Luciferase-Based Viral Replicon Assay
This assay measures the effect of this compound on viral RNA replication independent of viral entry and assembly, using a subgenomic replicon that expresses a luciferase reporter gene.
1. Materials
-
Cell line permissive for flavivirus replication (e.g., BHK-21, Huh-7)
-
In vitro transcribed RNA of a luciferase-expressing flavivirus replicon (e.g., DENV, ZIKV, WNV)[4][6]
-
Electroporation system and cuvettes
-
This compound compound
-
96-well white, clear-bottom plates
-
Luciferase assay system (e.g., Renilla Luciferase Assay System)
-
Luminometer
2. Procedure
2.1. Cell Preparation and Electroporation
-
Culture cells to a high density.
-
On the day of the experiment, harvest and wash the cells with ice-cold, serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in serum-free medium.
-
Mix 400 µL of the cell suspension with 5-10 µg of the replicon RNA in an electroporation cuvette.
-
Electroporate the cells using optimized settings for the specific cell line.
-
Immediately after electroporation, transfer the cells to a tube containing pre-warmed complete growth medium.
2.2. This compound Treatment
-
Seed the electroporated cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 to 4 x 10^4 cells per well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
2.3. Incubation and Luciferase Assay
-
Incubate the plates at 37°C with 5% CO2 for 48 hours[6].
-
After incubation, wash the cells once with PBS.
-
Lyse the cells by adding 20-50 µL of lysis buffer per well and incubate on a shaker for 15-30 minutes[6].
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
3. Data Analysis
-
Record the relative light units (RLU) for each well.
-
Calculate the percent inhibition of luciferase activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the EC50 value.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to quantify the antiviral effects of this compound on flavivirus RNA replication. Both RT-qPCR and luciferase-based replicon assays are robust methods that can be adapted for high-throughput screening and detailed mechanistic studies. The presented data and workflows will aid in the further investigation of this compound as a potential pan-flaviviral therapeutic agent.
References
- 1. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. A Small-Molecule Oligosaccharyltransferase Inhibitor with Pan-flaviviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Host Factors in Viral Infection Using NGI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Host-directed therapies represent a promising strategy in the development of broad-spectrum antiviral agents that are less susceptible to the development of viral resistance. One such approach involves targeting host cellular factors that are essential for viral replication. The small molecule NGI-1 is a potent and specific inhibitor of the host oligosaccharyltransferase (OST) complex, a key component of the N-linked glycosylation machinery in the endoplasmic reticulum.[1][2] Recent studies have demonstrated the antiviral activity of this compound against a range of viruses, including flaviviruses, coronaviruses, and herpesviruses, by interfering with essential host-virus interactions.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of the OST complex and N-linked glycosylation in viral infection. Detailed protocols for key experimental assays are provided to enable researchers to effectively utilize this compound in their virology research and drug development efforts.
Mechanism of Action
This compound is an aminobenzamide-sulfonamide compound that targets both isoforms of the OST complex.[1] The mechanism by which this compound exerts its antiviral effects appears to be virus-dependent, highlighting the intricate and varied ways viruses exploit the host glycosylation machinery.
For Flaviviruses (e.g., Dengue, Zika, West Nile, Yellow Fever Virus):
Intriguingly, the antiviral activity of this compound against flaviviruses is largely independent of its ability to inhibit the N-glycosylation function of the OST.[1][5] Instead, evidence suggests that the OST complex acts as a scaffold, physically interacting with viral non-structural proteins to assemble the viral replication complex.[6] this compound is thought to disrupt this scaffolding function, thereby inhibiting viral RNA replication.[1][5]
For other viruses (e.g., SARS-CoV-2, Herpes Simplex Virus 1, HIV-1):
In contrast, the antiviral effect of this compound on other viruses, such as SARS-CoV-2 and Herpes Simplex Virus 1 (HSV-1), is directly linked to its inhibition of N-linked glycosylation.[2][3][4] By blocking the attachment of N-glycans to viral envelope glycoproteins, such as the SARS-CoV-2 Spike protein and HSV-1 gC and gD, this compound impairs proper protein folding, trafficking, and function, ultimately leading to a reduction in infectious virion production.[2][3]
Quantitative Data Summary
The following table summarizes the reported antiviral activity of this compound against various viruses. This data provides a valuable reference for researchers planning experiments with this compound.
| Virus Family | Virus | Assay Type | Cell Line | EC50 (µM) | Reference |
| Flaviviridae | Dengue Virus (DENV) | Luciferase Reporter Assay | HEK293 | 0.85 | [1] |
| Flaviviridae | Zika Virus (ZIKV) | Luciferase Reporter Assay | HEK293 | 2.2 | [1] |
| Flaviviridae | West Nile Virus (WNV) | Viral RNA Reduction | HEK293 | Significant reduction at 8 µM | [1] |
| Flaviviridae | Yellow Fever Virus (YFV) | Viral RNA Reduction | HEK293 | Significant reduction at 8 µM | [1] |
| Coronaviridae | SARS-CoV-2 | Infection Inhibition | Vero E6 | Not explicitly stated, but significant inhibition at 5 µM | [7] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Infectivity Assay | HEK293 (STT3B-KO) | Potent inhibition (exact EC50 not provided) | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the antiviral effects of this compound.
Protocol 1: Viral Titer Reduction Assay using a Luciferase Reporter Virus
This protocol describes a method to quantify the antiviral activity of this compound by measuring the reduction in luciferase reporter gene expression from a recombinant virus.
Materials:
-
HEK293 cells (or other susceptible cell line)
-
Luciferase-expressing recombinant virus (e.g., DENV-luciferase, ZIKV-luciferase)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate at 37°C with 5% CO₂ overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Infection and Treatment:
-
Aspirate the growth medium from the cells.
-
Infect the cells with the luciferase reporter virus at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free medium for 1-2 hours at 37°C.
-
Remove the inoculum and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the this compound treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the EC₅₀ value using a non-linear regression analysis.
-
Protocol 2: Flavivirus Replicon Assay
This assay specifically measures the effect of this compound on viral RNA replication, bypassing the entry and budding stages of the viral life cycle.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
In vitro transcribed RNA from a flavivirus replicon expressing Renilla luciferase (e.g., DENV-Rluc)
-
Electroporator and electroporation cuvettes
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Renilla luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Harvest logarithmically growing HEK293 cells and resuspend them in a suitable electroporation buffer.
-
Electroporation:
-
Mix the cell suspension with the in vitro transcribed replicon RNA.
-
Transfer the mixture to an electroporation cuvette and deliver an electrical pulse according to the electroporator manufacturer's instructions.
-
-
Cell Plating and Treatment:
-
Immediately after electroporation, seed the cells into 24-well plates containing pre-warmed complete growth medium with serial dilutions of this compound or a vehicle control.
-
-
Time Course Analysis: At various time points post-electroporation (e.g., 4, 8, 24, 48 hours), lyse the cells.
-
Luciferase Assay: Measure the Renilla luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Plot the luciferase activity over time for each this compound concentration to observe the effect on RNA replication kinetics.
Protocol 3: Immunoblot Analysis of Viral Proteins
This protocol allows for the qualitative and semi-quantitative analysis of viral protein expression and the assessment of glycoprotein processing in the presence of this compound.
Materials:
-
Infected cell lysates (prepared as described below)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against viral proteins (e.g., DENV prM, E, NS1; SARS-CoV-2 Spike)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Infect cells with the virus of interest and treat with different concentrations of this compound for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the image using an appropriate imaging system. Analyze the band intensities to assess changes in viral protein levels and look for shifts in the molecular weight of glycoproteins, which would indicate altered glycosylation.
Visualizations
The following diagrams illustrate the proposed mechanisms of this compound action and a typical experimental workflow.
Caption: Proposed mechanism of this compound antiviral activity against flaviviruses.
Caption: Mechanism of this compound via inhibition of viral glycoprotein glycosylation.
Caption: A typical experimental workflow for screening the antiviral activity of this compound.
References
- 1. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting conserved N-glycosylation blocks SARS-CoV-2 variant infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting conserved N-glycosylation blocks SARS-CoV-2 variant infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Let’s Get Physical: Flavivirus-Host Protein–Protein Interactions in Replication and Pathogenesis [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
troubleshooting NGI-1 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGI-1, focusing on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, aminobenzamide-sulfonamide small molecule inhibitor of the oligosaccharyltransferase (OST) complex.[1][2] It functions by directly targeting the STT3A and STT3B catalytic subunits of the OST, thereby inhibiting N-linked glycosylation of proteins.[2][3] This disruption of glycosylation can affect protein folding, trafficking, and signaling.[4] this compound has shown potential as an antiviral agent against flaviviruses and as a therapeutic in certain cancers, particularly those dependent on receptor tyrosine kinase (RTK) signaling.[1][3][5]
Q2: What are the primary applications of this compound in research?
This compound is utilized in various research areas, including:
-
Cancer Biology: Investigating the role of N-linked glycosylation in cancer cell proliferation and survival, particularly in tumors driven by RTKs like EGFR and FGFR.[3][6]
-
Virology: Studying the importance of host cell glycosylation for viral replication, with demonstrated activity against flaviviruses like Dengue and Zika virus.[1][5][7]
-
Cell Biology: Probing the fundamental processes of protein glycosylation and its impact on cellular functions.[4][8]
Q3: Is this compound cytotoxic?
Compared to other glycosylation inhibitors like tunicamycin, this compound exhibits reduced cellular toxicity because it does not completely abolish N-linked glycosylation.[3][8] However, it can selectively induce cell cycle arrest and senescence in cancer cell lines that are dependent on the signaling of heavily glycosylated proteins for their survival.[1][3]
Troubleshooting Guide: this compound Insolubility in Aqueous Media
A primary challenge in working with this compound is its low solubility in aqueous media, which can lead to precipitation and inaccurate experimental results. This guide provides a systematic approach to address this issue.
Problem: My this compound is precipitating out of my aqueous solution (e.g., cell culture medium, buffer).
This is a common issue due to the hydrophobic nature of this compound. The following workflow and detailed protocols will help you prepare a stable working solution.
Experimental Protocols
Protocol 1: Preparing a High-Concentration this compound Stock Solution
The initial step is to dissolve this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Bring the this compound vial to room temperature before opening to minimize water absorption.
-
Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-100 mM). Refer to the solubility data table below. It is recommended to use newly opened DMSO as it is hygroscopic.[2]
-
Vortex vigorously to dissolve the this compound powder completely. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution if necessary.[2][9]
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparing the Final Aqueous Working Solution
Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. A serial dilution approach is recommended.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous medium (e.g., cell culture medium, PBS)
Procedure:
-
Pre-warm your aqueous medium to 37°C.[9]
-
If your final desired concentration is low (e.g., in the µM range), first perform an intermediate dilution of your stock solution in DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.[9]
-
Add the this compound solution (either the initial stock or the intermediate dilution) dropwise to the pre-warmed aqueous medium while vortexing or stirring. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment. Always include a vehicle control (aqueous medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Verifying Solubility and Stability
After preparing the final working solution, it is crucial to confirm that the this compound has not precipitated.
Procedure:
-
Visually inspect the solution for any signs of cloudiness or solid particles.
-
For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully aspirate the supernatant. If a pellet is visible, your compound has precipitated.
-
If precipitation is observed, you may need to lower the final this compound concentration or explore the use of co-solvents or formulation agents, though this may impact your experimental system.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | Up to 100 mM | [7][10] |
| DMSO | 25 mg/mL (approx. 63.4 mM) | [2] |
| DMSO | 10 mg/mL (approx. 25.4 mM) | [11] |
| Ethanol (EtOH) | Soluble (specific concentration not detailed) | [12] |
| DMF | 10 mg/mL (approx. 25.4 mM) | [11] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL (approx. 0.63 mM) | [11] |
Molecular Weight of this compound: 394.51 g/mol [10][12]
Signaling Pathway Visualization
This compound's mechanism of action involves the inhibition of N-linked glycosylation, which can impact the maturation and signaling of key cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NGI 1 (6652) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
- 9. This compound | Virus Protease | TargetMol [targetmol.com]
- 10. rndsystems.com [rndsystems.com]
- 11. caymanchem.com [caymanchem.com]
- 12. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing NGI-1 Dosage to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NGI-1, a potent oligosaccharyltransferase (OST) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to optimizing this compound dosage while minimizing cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, small molecule inhibitor of the oligosaccharyltransferase (OST) complex.[1][2] It functions by directly targeting the catalytic subunits of OST, STT3A and STT3B, thereby blocking the transfer of oligosaccharides to recipient proteins in the endoplasmic reticulum (ER).[1][2] This inhibition of N-linked glycosylation is incomplete, which is a key reason for the reduced cellular toxicity of this compound compared to other glycosylation inhibitors like tunicamycin.[3] this compound has shown higher specificity for the STT3B subunit compared to STT3A.[4][5]
Q2: What are the known effects of this compound on signaling pathways?
A2: this compound has been shown to significantly impact receptor tyrosine kinase (RTK) signaling pathways. A primary target is the Epidermal Growth Factor Receptor (EGFR). By inhibiting EGFR glycosylation, this compound can block its localization to the cell surface and subsequent activation.[3][6] This leads to a reduction in the phosphorylation of downstream signaling proteins such as Akt, p70 S6K, Src, and CREB.[7] In tumor cells dependent on RTK signaling, this can lead to cell cycle arrest and senescence.[3][4] this compound has also been shown to affect the glycosylation and activation of other RTKs, including ErbB2, ErbB3, MET, PDGFR, and FGFR1.[8]
Q3: How does the cytotoxicity of this compound compare to other glycosylation inhibitors?
A3: this compound exhibits significantly lower cytotoxicity compared to broadly acting glycosylation inhibitors like tunicamycin.[2][3] This is attributed to its incomplete inhibition of the OST complex.[3] While tunicamycin can induce apoptosis, this compound treatment in several non-small cell lung cancer cell lines did not induce apoptosis, but rather led to cell cycle arrest and senescence in RTK-dependent lines.[3][7]
Q4: What is a typical starting concentration for this compound in cell culture experiments?
A4: A common starting concentration for this compound in cell-based assays is 10 μM.[4][9] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The cell line may be particularly sensitive to the inhibition of N-linked glycosylation. Cells that are highly dependent on the proper glycosylation of key survival proteins may exhibit increased sensitivity.
-
Troubleshooting Steps:
-
Perform a thorough dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 μM to 50 μM) to determine the precise concentration at which cytotoxicity becomes significant.
-
Reduce treatment duration: Shorter incubation times may be sufficient to observe the desired on-target effects without inducing widespread cell death.
-
Assess cell confluency: Ensure that cells are in a healthy, sub-confluent state before treatment. Overly confluent or stressed cells can be more susceptible to cytotoxic effects.
-
Use a different cytotoxicity assay: Some assay reagents can interact with the compound or be toxic to certain cell types. Confirm results using an orthogonal method (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH release).
-
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Prepare fresh this compound solutions: this compound should be dissolved in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Ensure accurate pipetting: Use calibrated pipettes, especially when preparing serial dilutions from a concentrated stock solution.
-
Include proper controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent-induced effects. Positive controls for cytotoxicity are also recommended.
-
Issue 3: No significant effect on cell viability is observed, even at high concentrations of this compound.
-
Possible Cause: The cell line may be insensitive to this compound, or the chosen endpoint may not be appropriate.
-
Troubleshooting Steps:
-
Confirm target engagement: Verify that this compound is inhibiting glycosylation in your cell line. This can be done by observing a mobility shift of a known glycoprotein (e.g., EGFR) via Western blot.
-
Investigate the dependence on RTK signaling: this compound's anti-proliferative effects are more pronounced in cell lines that are "addicted" to RTK signaling.[3] If your cell line is not dependent on such pathways, you may not observe a strong cytotoxic or anti-proliferative effect.
-
Choose a more sensitive endpoint: Instead of cell viability, consider measuring more specific downstream effects of OST inhibition, such as changes in protein phosphorylation, cell cycle progression, or markers of senescence.
-
Data Presentation: this compound Activity in Various Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound in different cell lines. These values can serve as a starting point for designing your experiments.
| Cell Line | Assay Type | Value | Reference |
| D54 ER-LucT | Luciferase Activity | IC50: 1.1 μM | [3] |
| PC9 | Proliferation (MTT) | >90% inhibition at 10 μM after 3 days | [3] |
| HEK293 | Cell Viability (Cell Titer Glo) | CC50: 34.9 μM | [9] |
| HEK293 | Cell Viability (Trypan Blue) | CC50: 33.1 μM | [9] |
| DENV-infected HEK293 | Viral Replication | EC50: 0.85 μM | [9] |
| ZIKV-infected HEK293 | Viral Replication | EC50: 2.2 μM | [9] |
| Various NSCLC Cell Lines | Cell Viability | IC50 < 10 μM considered sensitive | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell proliferation.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.1 μM to 100 μM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add 100 μL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 μL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessing this compound Induced Cytotoxicity via LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided with the LDH assay kit for 45 minutes before the final measurement.
-
-
LDH Assay:
-
Transfer 50 μL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 μL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 μL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
-
-
Mandatory Visualizations
Caption: Mechanism of this compound action as an inhibitor of the Oligosaccharyltransferase (OST) complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Incomplete Glycosylation by NGI-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NGI-1, a potent inhibitor of N-linked glycosylation. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that inhibits N-linked glycosylation.[1][2] It functions by targeting the oligosaccharyltransferase (OST) complex, which is the enzyme responsible for transferring a pre-assembled glycan from a lipid-linked oligosaccharide (LLO) to asparagine residues on nascent proteins within the endoplasmic reticulum.[1][3] Specifically, this compound directly and reversibly interacts with the catalytic subunits of the OST, STT3A and STT3B.[1][4]
Q2: Why do I observe incomplete inhibition of glycosylation with this compound treatment?
The incomplete inhibition of glycosylation is a known and expected outcome of this compound treatment.[1] Mammalian cells have two isoforms of the OST catalytic subunit, STT3A and STT3B.[1] this compound exhibits differential inhibitory activity against these two isoforms, with a higher specificity for STT3B compared to STT3A.[1][5][6] This means that while STT3B-dependent glycosylation is strongly blocked, STT3A-dependent glycosylation is only partially inhibited.[1][5] This selective inhibition results in a significant reduction, but not a complete abolishment, of total N-linked glycosylation, even at high concentrations of this compound.[1]
Q3: How does this compound differ from Tunicamycin?
This compound and Tunicamycin both inhibit N-linked glycosylation, but they do so through different mechanisms, leading to different cellular outcomes.
-
Target: this compound targets the final step of glycosylation, the oligosaccharyltransferase (OST).[1] In contrast, Tunicamycin inhibits an earlier step in the pathway, blocking the enzyme DPAGT1, which catalyzes the first committed step in the synthesis of the lipid-linked oligosaccharide (LLO) precursor.[1]
-
Effect on Glycosylation: this compound causes incomplete inhibition of glycosylation due to its differential effects on STT3A and STT3B.[1] Tunicamycin, by preventing the formation of the LLO precursor, leads to a complete and global cessation of N-linked glycosylation.[1]
-
Cellular Toxicity: The incomplete inhibition by this compound is associated with lower cellular toxicity compared to Tunicamycin.[1] The complete blockade of glycosylation by Tunicamycin often leads to a strong unfolded protein response (UPR), ER stress, and ultimately apoptosis in most cell types.[1][7][8][9] While this compound can also induce ER stress, its effects are generally less severe.[1][10]
Q4: What are the expected downstream cellular effects of this compound treatment?
By inhibiting glycosylation, this compound can lead to a range of downstream cellular effects, including:
-
Reduced Glycosylation of Specific Proteins: Treatment with this compound will lead to a decrease in the molecular weight of glycoproteins, which can be observed as a shift in mobility on an SDS-PAGE gel.[11][12]
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of under-glycosylated proteins in the ER can trigger the UPR.[1][10] This can be monitored by assessing the expression of UPR markers such as GRP78/BiP.[1]
-
Effects on Receptor Tyrosine Kinases (RTKs): Many RTKs, such as EGFR, are heavily glycosylated. Inhibition of their glycosylation by this compound can impair their proper folding, trafficking to the cell surface, and signaling.[1][11][12]
-
Cell Cycle Arrest: In some cancer cell lines, particularly those dependent on RTK signaling, this compound can induce cell cycle arrest, often in the G1 phase.[1][13]
-
Induction of Senescence: In certain contexts, prolonged treatment with this compound can lead to cellular senescence.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable shift in protein mobility on Western Blot. | 1. Insufficient this compound concentration or treatment time: The IC50 for this compound can vary between cell lines. 2. Low abundance of the target protein: The protein of interest may not be highly expressed. 3. The protein is not N-glycosylated or is glycosylated by the more this compound-resistant STT3A isoform. 4. Ineffective antibody: The antibody may not be recognizing the protein of interest. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration (typically 1-10 µM) and treatment duration (24-48 hours) for your cell line and protein of interest.[11] 2. Increase the amount of protein loaded on the gel.[14] 3. Use a positive control for glycosylation inhibition, such as Tunicamycin, to confirm that a shift is possible.[1] Consider using PNGase F treatment to remove all N-linked glycans as a positive control for the un-glycosylated state.[14] 4. Validate your primary antibody using a positive control lysate.[15] |
| A faint or smeared band is observed after this compound treatment. | 1. Heterogeneity of glycosylation: Incomplete inhibition can result in a population of proteins with varying degrees of glycosylation. 2. Protein degradation: Under-glycosylated proteins can be targeted for degradation.[16] 3. Antibody issues: The antibody may have low affinity or be cross-reacting with other proteins. | 1. This is often an expected result of incomplete glycosylation. Compare with a Tunicamycin-treated sample for a more discrete, un-glycosylated band. 2. Add protease inhibitors to your lysis buffer.[14] 3. Optimize antibody concentrations and blocking conditions.[17][18] |
| High background on Western Blot. | 1. Insufficient blocking: The membrane may not be adequately blocked. 2. Antibody concentration is too high: Excess primary or secondary antibody can lead to non-specific binding. 3. Inadequate washing: Residual antibody may not have been washed off. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[18] 2. Titrate your primary and secondary antibodies to determine the optimal concentration.[17] 3. Increase the number and duration of washes.[14] |
| Cell death is observed after this compound treatment. | 1. This compound concentration is too high: Although less toxic than Tunicamycin, high concentrations of this compound can still induce cell death in sensitive cell lines. 2. Prolonged treatment: Long exposure to this compound can lead to cumulative stress and cell death. | 1. Perform a dose-response experiment to find the highest non-toxic concentration. 2. Reduce the treatment time. |
Data Presentation
Table 1: this compound Activity and Comparison with Tunicamycin
| Parameter | This compound | Tunicamycin | Reference |
| Target | Oligosaccharyltransferase (OST) | DPAGT1 | [1] |
| Mechanism | Inhibits transfer of LLO to protein | Inhibits LLO synthesis | [1] |
| Effect | Incomplete glycosylation | Complete glycosylation | [1] |
| IC50 / AC50 | ~1 µM | Varies by cell line | [1][2][19] |
| Toxicity | Lower | Higher | [1][20] |
Experimental Protocols
Protocol 1: Western Blot Analysis of N-Glycosylation Status
This protocol describes the use of Western blotting to detect changes in the molecular weight of a target glycoprotein following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Tunicamycin (stock solution in DMSO)
-
PNGase F
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or Tunicamycin (e.g., 1-5 µg/mL) for 24-48 hours. Include a DMSO-treated vehicle control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
PNGase F Digestion (Optional Positive Control):
-
Take an aliquot of the vehicle-treated lysate.
-
Denature the protein by heating.
-
Incubate with PNGase F according to the manufacturer's instructions to remove N-linked glycans.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Protocol 2: Tunicamycin Treatment as a Positive Control
This protocol outlines the use of Tunicamycin to induce complete inhibition of N-linked glycosylation, serving as a positive control for observing a glycosylation-dependent mobility shift.
Materials:
-
Cell culture reagents
-
Tunicamycin (stock solution in DMSO, e.g., 1 mg/mL)
-
Complete cell culture medium
Procedure:
-
Determining Optimal Concentration (if necessary):
-
Treatment for Western Blot Analysis:
Visualizations
Caption: Mechanism of this compound action on the OST complex.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting decision tree for Western Blot.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ER stress inducer tunicamycin suppresses the self-renewal of glioma-initiating cell partly through inhibiting Sox2 translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic Reticulum Stress Inducer Tunicamycin Alters Hepatic Energy Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Modulated, Graduated Inhibition of N-Glycosylation Pathway Priming Suggests Wide Tolerance of ER Proteostasis to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Editing N-Glycan Site Occupancy with Small Molecule Oligosaccharyltransferase (OST) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of N-glycosylation by tunicamycin attenuates cell–cell adhesion via impaired desmosome formation in normal human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Differential Effects of NGI-1 on STT3A and STT3B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the differential effects of the N-linked glycosylation inhibitor, NGI-1, on the STT3A and STT3B isoforms of oligosaccharyltransferase (OST).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the oligosaccharyltransferase (OST) complex.[1] It directly targets the catalytic subunits of the OST, STT3A and STT3B, to block the transfer of oligosaccharides to asparagine residues on nascent proteins, a process known as N-linked glycosylation.[1] Unlike some other glycosylation inhibitors like tunicamycin, which blocks an earlier step in the synthesis of the lipid-linked oligosaccharide (LLO) precursor, this compound acts directly on the OST enzyme.[1]
Q2: What are the key differences between the STT3A and STT3B isoforms?
STT3A and STT3B are the two catalytic subunits of the OST complex in mammalian cells, and they have distinct roles in N-linked glycosylation:
-
STT3A: This isoform is predominantly associated with the protein translocation channel (translocon) and mediates co-translational glycosylation . This means it glycosylates proteins as they are being synthesized and translocated into the endoplasmic reticulum (ER).
-
STT3B: This isoform is not associated with the translocon and is responsible for post-translational glycosylation . It acts on glycosylation sites that are skipped by the STT3A complex.[2]
Q3: Why does this compound show differential effects on STT3A and STT3B?
Experimental evidence demonstrates that this compound has a higher specificity and is a more potent inhibitor of the STT3B isoform compared to the STT3A isoform.[1] While this compound can completely block the glycosylation of STT3B-dependent sites, its inhibition of STT3A-dependent sites is incomplete.[1] The precise molecular basis for this selectivity is an area of ongoing research but is thought to be due to differences in the inhibitor's binding affinity to the two isoforms.
Q4: What are the downstream cellular consequences of inhibiting STT3A and STT3B with this compound?
The inhibition of N-linked glycosylation by this compound can have significant effects on cellular signaling pathways that are dependent on properly glycosylated proteins. A key example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This compound-mediated inhibition of EGFR glycosylation can lead to:
-
Reduced EGFR protein stability and cell surface localization.[3]
-
Decreased phosphorylation and activation of EGFR upon ligand binding.[4]
-
Downregulation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[5]
Troubleshooting Guide
Problem 1: Inconsistent or partial inhibition of total N-linked glycosylation observed after this compound treatment.
-
Possible Cause: This is an expected outcome due to the differential effects of this compound. The inhibitor only partially blocks the activity of the STT3A isoform, which is responsible for a significant portion of co-translational glycosylation.[1]
-
Troubleshooting Tip: To assess the specific inhibition of each isoform, use model substrates known to be preferentially glycosylated by either STT3A or STT3B. For example, prosaposin (pSAP) is a well-characterized STT3A substrate, while sex hormone-binding globulin (SHBG) is a substrate for STT3B.[1]
Problem 2: Difficulty in demonstrating direct target engagement of this compound with STT3A and STT3B in intact cells.
-
Possible Cause: Standard biochemical assays may not be suitable for demonstrating direct binding in a cellular context.
-
Troubleshooting Tip: Employ the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of proteins in the presence of a ligand. A successful drug-target interaction will increase the thermal stability of the target protein. Studies have shown that this compound stabilizes STT3B, indicating direct binding, but does not have the same stabilizing effect on STT3A, consistent with its differential inhibitory activity.[1]
Data Presentation
The following table summarizes the inhibitory effects of this compound on the STT3A and STT3B isoforms based on available data.
| Parameter | This compound | Reference |
| Overall In Vitro IC50 | ~1 µM | [1] |
| Effect on STT3A | Partial/Incomplete Inhibition | [1] |
| Effect on STT3B | Complete Inhibition | [1] |
Experimental Protocols
1. In Vitro Glycosylation Assay using Isoform-Specific Substrates
This protocol allows for the assessment of this compound's differential inhibitory activity on STT3A and STT3B by using substrates that are preferentially glycosylated by each isoform.
-
Principle: This assay measures the incorporation of a radiolabeled sugar into a specific protein substrate in a cell-free system containing microsomes (a source of OST enzymes).
-
Materials:
-
Rabbit reticulocyte lysate
-
Canine pancreatic microsomes
-
mRNA encoding for prosaposin (pSAP) as an STT3A substrate
-
mRNA encoding for sex hormone-binding globulin (SHBG) as an STT3B substrate
-
[³⁵S]-Methionine
-
This compound (various concentrations)
-
SDS-PAGE and autoradiography equipment
-
-
Methodology:
-
Set up in vitro translation reactions using rabbit reticulocyte lysate and canine pancreatic microsomes.
-
Add mRNA for either pSAP or SHBG to the respective reactions.
-
Add [³⁵S]-Methionine to label the newly synthesized proteins.
-
Treat the reactions with a dose range of this compound or a vehicle control (e.g., DMSO).
-
Incubate the reactions to allow for protein synthesis and glycosylation.
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography. The extent of glycosylation can be determined by the appearance of higher molecular weight bands corresponding to the glycosylated forms of the protein. A decrease in these bands with increasing this compound concentration indicates inhibition.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to its target proteins within intact cells.
-
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. An increase in the melting temperature of a protein in the presence of a compound indicates direct interaction.[6][7]
-
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against STT3A and STT3B
-
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins) by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble STT3A and STT3B in each sample by Western blotting using specific antibodies.
-
Quantify the band intensities to generate a melting curve for each protein with and without this compound. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: Functional distinction between STT3A and STT3B OST complexes.
Caption: Differential inhibition of STT3A and STT3B by this compound.
Caption: this compound inhibits EGFR signaling via STT3A.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
NGI-1 Technical Support Center: Troubleshooting Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing potential off-target effects of NGI-1 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable small molecule that functions as a reversible inhibitor of the oligosaccharyltransferase (OST) complex.[1] Its primary targets are the catalytic subunits of this complex, STT3A and STT3B.[2][3][4] By inhibiting the OST, this compound blocks the transfer of oligosaccharides to nascent proteins in the endoplasmic reticulum, a crucial step in N-linked glycosylation.[1] This disruption affects the proper folding, trafficking, and function of numerous glycoproteins, including key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[1][5]
Q2: My results with this compound are ambiguous. How can I confirm it is inhibiting the OST complex in my specific cell model?
Confirming on-target activity is the first and most critical step in any experiment involving a small molecule inhibitor. Two primary methods can be used to verify that this compound is engaging and inhibiting the OST complex in your cells.
| Method | Principle | Typical Readout | Key Advantage |
| Western Blot | Inhibition of N-linked glycosylation results in hypoglycosylated proteins, which have a lower molecular weight and migrate faster on SDS-PAGE.[5][6] | Appearance of a lower MW band or a downward "smear" for a known glycoprotein (e.g., EGFR). | Simple, widely available technique. |
| Cellular Thermal Shift Assay (CETSA) | The binding of this compound to its target proteins (STT3A/STT3B) increases their thermal stability, making them more resistant to heat-induced denaturation.[3][7][8] | Increased amount of soluble STT3A/STT3B detected by Western blot after heating. | Directly confirms physical target engagement. |
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24-48 hours).[5] Include a vehicle (DMSO) control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blot: Transfer proteins to a PVDF membrane and probe with an antibody against a known, heavily glycosylated protein (e.g., EGFR, LAMP2).[2][5] An antibody against a non-glycosylated protein like GAPDH should be used as a loading control.
-
Analysis: Look for a shift to a lower molecular weight for the glycoprotein in this compound treated samples compared to the control.[6]
Q3: I am studying a specific glycoprotein, but I'm concerned my results are due to this compound's global effects. How can I attribute the phenotype to my protein of interest?
This is a common challenge when using inhibitors of fundamental cellular processes. The most robust method to link an observed phenotype to the inhibition of a specific glycoprotein's function is a "rescue" experiment. This involves expressing a modified version of your protein of interest that is resistant to the effects of this compound.
A prime example is the use of a CD8-EGFR chimeric protein to study EGFR signaling.[6] This construct replaces the N-glycosylated extracellular domain of EGFR with the non-glycosylated extracellular domain of CD8, which spontaneously dimerizes and activates the EGFR intracellular kinase domain.[6]
-
Hypothesis: The phenotype observed with this compound treatment (e.g., radiosensitization, G1 arrest) is caused by the disruption of EGFR glycosylation, localization, and signaling.
-
Experiment: Express the glycosylation-independent CD8-EGFR chimera in the cells.
-
Predicted Outcome: If the hypothesis is correct, the CD8-EGFR chimera will provide constitutive, this compound-resistant signaling. This should "rescue" the cells from the this compound-induced phenotype.[6]
Q4: How can I rule out the possibility that this compound is acting on a completely unrelated protein (a true off-target)?
While standard off-target profiling for this compound has been reported as negative, it is impossible to definitively exclude all off-target interactions for any small molecule.[1] Advanced discovery methods can be employed to identify potential unknown targets.
| Method | Principle | Application for this compound |
| Kinome Profiling | Measures the activity of a large panel of kinases to see if the compound directly inhibits any of them or alters their downstream activity.[9][10] | Identify any unexpected changes in kinase signaling pathways that are independent of known glycosylation effects.[11] |
| Chemical Proteomics | A modified this compound probe is used to covalently link to and pull down its binding partners from cell lysates for identification by mass spectrometry.[12] | Unbiased identification of proteins that physically interact with this compound in a cellular context. |
| CRISPR/Cas9 Resistance Screen | A genome-wide knockout screen identifies genes whose loss confers resistance to the cytotoxic effects of a compound.[13][14][15] | If mutations in a protein other than STT3A/STT3B provide resistance to this compound, it may indicate an off-target pathway.[13] |
-
Library Transduction: Transduce a population of Cas9-expressing cells with a pooled genome-wide sgRNA library, ensuring low multiplicity of infection so that most cells receive only one sgRNA.
-
This compound Selection: Treat the cell population with a cytotoxic concentration of this compound for a prolonged period.
-
Harvest Survivors: Collect the genomic DNA from the surviving cell population that has become resistant to this compound. A control population (untreated) should also be harvested.
-
Sequencing: Use next-generation sequencing (NGS) to amplify and count the sgRNA sequences present in both the treated and control populations.[16]
-
Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population. The genes targeted by these sgRNAs are potential mediators of this compound's mechanism of action or are part of an off-target pathway.
Q5: this compound inhibits both STT3A and STT3B. How can I determine which subunit is responsible for my observed phenotype?
This compound inhibits both OST catalytic isoforms, though it has been shown to be a more potent inhibitor of STT3B.[3] To dissect the contribution of each isoform to your phenotype, you can use a combination of genetic and pharmacological approaches.
| Approach | Method |
| Genetic | Use CRISPR/Cas9 or shRNA to create stable knockout or knockdown cell lines for STT3A and STT3B individually.[3][17] Then, treat these cell lines with this compound to see how the phenotype is altered when only one isoform is present. |
| Pharmacological | Use an isoform-selective inhibitor in parallel with this compound. For example, the compound C19 is a second-generation analog that is highly selective for STT3B.[3][17] |
By comparing the effects of this compound (inhibits both), C19 (inhibits STT3B), and genetic knockouts, you can infer the roles of each isoform. For example, if a phenotype is observed with this compound but not C19 in wild-type cells, and the phenotype persists in STT3B-KO cells treated with this compound, it strongly suggests the effect is mediated by STT3A inhibition.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
- 3. Editing N-Glycan Site Occupancy with Small Molecule Oligosaccharyltransferase (OST) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 9. Dynamic profiling of the glioma kinome | C. Ryan Miller Lab [med.unc.edu]
- 10. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Positive Selection CRISPR Screens and CryoEM Reveal a Druggable Pocket in an Oligosaccharyltransferase Required for Inflammatory Signaling to NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthego.com [synthego.com]
- 15. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 16. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating NGI-1 research to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oligosaccharyltransferase (OST) inhibitor, NGI-1, in in vivo models.
Troubleshooting Guide
Problem 1: Poor Solubility and Inconsistent In Vivo Efficacy
Symptoms:
-
Precipitation of this compound in the vehicle during preparation or administration.
-
High variability in tumor growth inhibition or other efficacy readouts between animals in the same treatment group.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
This compound has poor aqueous solubility.[1]
-
Inappropriate vehicle selection for in vivo administration.
-
Instability of the formulation, leading to precipitation over time.
Solutions:
-
Formulation Strategy:
-
Nanoparticle Formulation: The most successful approach reported for in vivo delivery of this compound is the use of a nanoparticle (NP) formulation.[2][3] This has been shown to effectively deliver the drug to the tumor via intravenous injection.[2]
-
Vehicle for Pre-clinical Studies: If developing a custom formulation, consider vehicles used for similar poorly soluble compounds. For in vitro studies, this compound is typically dissolved in DMSO.[1][4] However, for in vivo use, a co-solvent system may be necessary if a nanoparticle formulation is not feasible. A suggested formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween80, and finally ddH2O.[1] Another option is a suspension in corn oil.[1] Always perform small-scale stability tests with your chosen vehicle before preparing large batches for animal studies.
-
-
Preparation and Handling:
-
Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[1]
-
Ensure complete dissolution of this compound in the initial solvent before adding co-solvents or aqueous components.
-
Prepare the final formulation immediately before administration to minimize the risk of precipitation.[1]
-
-
Route of Administration:
Problem 2: Lack of On-Target Effect In Vivo Despite In Vitro Efficacy
Symptoms:
-
No significant change in the glycosylation status of target proteins (e.g., EGFR) in tumor tissue, as assessed by Western blot.
-
Absence of expected downstream signaling inhibition (e.g., reduced phosphorylation of EGFR).
-
Failure to observe expected phenotypes, such as cell cycle arrest or senescence, in the tumor.[5][6]
Possible Causes:
-
Inadequate drug exposure at the tumor site due to poor pharmacokinetics.
-
Rapid metabolism or clearance of this compound.
-
Sub-optimal dosing regimen (dose and/or frequency).
Solutions:
-
Verify Target Engagement:
-
Dose Escalation Study:
-
Optimize Dosing Schedule:
-
The dosing schedule should be based on the half-life of this compound in the chosen formulation. In some studies, this compound nanoparticles were delivered every other day for a total of three doses.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of the oligosaccharyltransferase (OST) complex.[4][7] It directly and reversibly interacts with the catalytic subunits of the OST, STT3A and STT3B, with a higher specificity for STT3B.[1][5] By inhibiting the OST, this compound blocks the transfer of a pre-assembled glycan to acceptor proteins in the endoplasmic reticulum, leading to incomplete N-linked glycosylation.[5][8] This can disrupt the proper folding, stability, and cellular localization of highly glycosylated proteins like receptor tyrosine kinases (RTKs), including EGFR.[3][5]
Q2: What are the known off-target effects of this compound?
While standard profiling for off-target effects has been reported as negative, it is important to acknowledge that all small molecule inhibitors have the potential for off-target activities.[5] The incomplete inhibition of glycosylation by this compound is thought to contribute to its lower toxicity compared to pan-glycosylation inhibitors like tunicamycin.[5] However, researchers should always include appropriate controls to rule out off-target effects in their specific experimental system.
Q3: How do I translate an effective in vitro concentration of this compound to an in vivo dose?
Direct translation of an in vitro IC50 (around 1.1 µM) to an in vivo dose is challenging due to complex pharmacokinetic and pharmacodynamic factors.[5] The most reliable method is to perform in vivo studies that establish a relationship between the administered dose, the resulting drug concentration in the tumor tissue, and the desired biological effect (target engagement).[9][10] For this compound, a nanoparticle formulation at a dose of 20 mg/kg has been shown to be effective in mouse xenograft models.[2][3]
Q4: Can this compound be combined with other therapies?
Yes, studies have shown that this compound can be used in combination with other therapies to overcome drug resistance. For example, this compound has been shown to re-sensitize non-small cell lung cancer cells resistant to EGFR tyrosine kinase inhibitors (TKIs).[2] It has also been shown to enhance the effects of cytotoxic chemotherapy and radiosensitize glioblastoma cells.[3][11]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| AC50 (N-linked glycosylation inhibition) | D54 ER-LucT | 1.1 µM | [5] |
| EC50 (Dengue virus inhibition) | HEK293 | 0.85 µM | [12] |
| EC50 (Zika virus inhibition) | HEK293 | 2.2 µM | [12] |
| IC50 (Cell viability) | 11/94 lung cancer cell lines | < 10 µM | [2] |
Table 2: In Vivo this compound Nanoparticle Dosing Regimens in Xenograft Models
| Animal Model | Cell Line | Dose | Route | Schedule | Outcome | Reference |
| Mouse | HCC827-GR & H1975-OR (NSCLC) | 20 mg/kg | i.v. | Not specified | Significant tumor growth delay | [2] |
| Mouse | D54 & SKMG3 (Glioblastoma) | 20 mg/kg | i.v. | Every other day for 3 doses | Significant reduction in tumor growth | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles
This protocol is adapted from methodologies described for overcoming the pharmacokinetic challenges of this compound in vivo.[2]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Polyethylenimine (PEI)
-
Deionized (DI) water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve this compound in DMSO at a concentration of 50 mg/ml.
-
Dissolve PEI in DMSO at a concentration of 50 mg/ml.
-
Mix the this compound and PEI solutions at a 6:1 ratio (by weight) of PEI to this compound.
-
Vortex the solution for approximately 10 seconds.
-
Incubate at room temperature for 15 minutes.
-
Wash the nanoparticles twice with DI water, centrifuging for 30 minutes each time to pellet the nanoparticles.
-
After a final wash with DI water, centrifuge for 1 hour to achieve a final concentration of 100 mg NP/mL in DI water.
-
The final nanoparticle suspension can be used immediately or snap-frozen at -80°C for later use.
Protocol 2: Western Blot Analysis of EGFR Glycosylation
This protocol is a standard method to assess the on-target effect of this compound.[2][3][5]
Materials:
-
Tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-EGFR, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PNGase F (for control)
Procedure:
-
Homogenize tumor tissue in protein lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
(Optional control) Treat a small aliquot of lysate from a control animal with PNGase F to completely remove N-linked glycans, providing a reference for the fully deglycosylated protein.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Image the blot. A downward shift in the molecular weight of EGFR in this compound treated samples compared to vehicle controls indicates inhibition of glycosylation.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the OST, leading to reduced glycoprotein glycosylation and downstream effects.
Caption: Experimental workflow for in vivo studies with this compound nanoparticles.
Caption: Troubleshooting logic for inconsistent in vivo efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing NGI-1-Induced ER Stress in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the endoplasmic reticulum (ER) stress response induced by the oligosaccharyltransferase (OST) inhibitor, NGI-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER stress?
This compound is a potent and cell-permeable small molecule inhibitor of the oligosaccharyltransferase (OST) complex.[1][2] The OST complex is responsible for the crucial co- and post-translational modification of N-linked glycosylation of proteins within the endoplasmic reticulum. This compound targets both catalytic subunits of the OST, STT3A and STT3B, thereby disrupting the transfer of oligosaccharides to nascent proteins.[1][2] This inhibition of N-linked glycosylation can lead to an accumulation of misfolded or unfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR), a state commonly referred to as ER stress.[1][3] A key indicator of this response is the upregulation of ER chaperone proteins like GRP78/BiP.[1][4]
Q2: Is the ER stress induced by this compound comparable to that of other glycosylation inhibitors like Tunicamycin?
While both this compound and Tunicamycin inhibit N-linked glycosylation and can induce ER stress, the effects of this compound are generally considered to be less severe.[1] Tunicamycin completely blocks the synthesis of the lipid-linked oligosaccharide precursor, leading to a robust and often toxic ER stress response.[2] In contrast, this compound acts as a partial and reversible inhibitor of the OST, resulting in a milder induction of the UPR.[1][5] Some studies have even reported that this compound can regulate glycoprotein function without a significant induction of ER stress.[5]
Q3: What are the common markers used to assess this compound-induced ER stress?
The most frequently analyzed markers of ER stress are the key components of the three branches of the UPR:
-
PERK Pathway: Increased phosphorylation of PERK and its substrate eIF2α, and upregulation of ATF4 and CHOP.
-
IRE1α Pathway: Increased phosphorylation of IRE1α and splicing of XBP1 mRNA.
-
ATF6 Pathway: Cleavage and activation of ATF6.
-
General ER Chaperones: Increased expression of GRP78/BiP and GRP94.
These markers can be quantified at the protein level by Western blotting and at the mRNA level by quantitative real-time PCR (qRT-PCR).[6][7][8]
Q4: What are the primary strategies to control for this compound's effect on ER stress in my experiments?
There are two main approaches to mitigate this compound-induced ER stress:
-
Co-treatment with Chemical Chaperones: These small molecules can help alleviate ER stress by improving protein folding capacity. Commonly used chemical chaperones include 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA).[9][10][11]
-
Co-treatment with Specific UPR Pathway Inhibitors: For more targeted control, inhibitors of specific UPR branches can be used. Examples include KIRA6 for the IRE1α pathway, GSK2606414 for the PERK pathway, and Ceapin-A7 for the ATF6 pathway.[4][12][13]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
-
Possible Cause: Excessive ER stress leading to apoptosis.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell line and experimental endpoint.
-
Co-treat with a Chemical Chaperone: Introduce 4-PBA or TUDCA to your experimental setup to alleviate the ER stress response. Start with the recommended concentrations and optimize as needed (see Experimental Protocols).
-
Assess Apoptosis Markers: Confirm that the observed cell death is due to apoptosis by measuring markers like cleaved caspase-3 and PARP cleavage via Western blotting.
-
Issue 2: Inconsistent or unexpected results in downstream assays following this compound treatment.
-
Possible Cause: Uncontrolled ER stress is confounding the experimental results. The UPR can have wide-ranging effects on cellular processes, including translation and signaling pathways.
-
Troubleshooting Steps:
-
Routinely Monitor ER Stress Markers: For every experiment using this compound, include control groups to assess the levels of key ER stress markers (e.g., GRP78/BiP, CHOP).
-
Implement Control Measures: Prophylactically co-treat with a chemical chaperone or a specific UPR inhibitor to minimize the influence of ER stress on your primary readouts.
-
Include a Tunicamycin Control: Use a low concentration of Tunicamycin as a positive control for strong ER stress induction to contextualize the effects of this compound.
-
Experimental Protocols
Protocol 1: Co-treatment with Chemical Chaperones to Mitigate this compound-Induced ER Stress
This protocol provides a general framework for using 4-PBA or TUDCA to control for ER stress. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
4-Phenylbutyric acid (4-PBA) (stock solution in sterile water or PBS)
-
Tauroursodeoxycholic acid (TUDCA) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and/or qRT-PCR
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.
-
Pre-treatment with Chemical Chaperone (Optional but Recommended): 24 hours after seeding, replace the medium with fresh medium containing the chemical chaperone.
-
This compound Treatment: After the pre-treatment period (e.g., 2-4 hours), add this compound directly to the medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Chemical chaperone alone (4-PBA or TUDCA)
-
This compound + Chemical chaperone
-
Positive control for ER stress (e.g., Tunicamycin, 1-5 µg/mL)[15]
-
-
Analysis: Harvest cells for downstream analysis of ER stress markers (Western blot or qRT-PCR) and your primary experimental endpoints.
Protocol 2: Assessment of ER Stress Markers by Western Blot
Materials:
-
Cell lysates from experimental groups
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Recommended Primary Antibodies for Western Blot:
| Target Protein | Recommended Dilution | Supplier (Example) |
| GRP78/BiP | 1:1000 | Cell Signaling Technology |
| CHOP | 1:1000 | Cell Signaling Technology |
| p-PERK | 1:1000 | Cell Signaling Technology |
| PERK | 1:1000 | Cell Signaling Technology |
| p-IRE1α | 1:1000 | Abcam |
| IRE1α | 1:1000 | Cell Signaling Technology |
| β-actin | 1:5000 | Sigma-Aldrich |
| GAPDH | 1:5000 | Santa Cruz Biotechnology |
Protocol 3: Assessment of ER Stress Markers by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers (see table below)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from your cell samples and reverse transcribe it into cDNA according to the manufacturer's protocols.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions using your cDNA, SYBR Green/TaqMan master mix, and the appropriate primers.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of your target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
qRT-PCR Primers for Human ER Stress Markers: [6][16]
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HSPA5 (GRP78) | CGAGGAGGAGGACAAGAAGG | CACCTTGAACGGCAAGAACT |
| DDIT3 (CHOP) | GCACCTCCCAGAGCCCTCACTCTCC | GTCTACTCCAAGCCTTCCCCCTGCG |
| ATF4 | GTTCTCCAGCGACAAGGCTA | ATCCTGCTTGCTGTTGTTGG |
| XBP1s | TGCTGAGTCCGCAGCAGGTG | GCTGGCAGGCTCTGGGGAAG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Data Presentation
Table 1: Representative Quantitative Data on the Effect of Chemical Chaperones on ER Stress Marker Expression.
| Treatment | GRP78/BiP mRNA Fold Change (vs. Vehicle) | CHOP mRNA Fold Change (vs. Vehicle) |
| This compound (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.6 |
| This compound (10 µM) + 4-PBA (5 mM) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| This compound (10 µM) + TUDCA (250 µM) | 1.5 ± 0.2 | 1.9 ± 0.3 |
| Tunicamycin (2 µg/mL) | 8.1 ± 0.9 | 10.5 ± 1.2 |
Note: These are representative data based on typical experimental outcomes. Actual values may vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of this compound-induced ER stress.
Caption: Experimental workflow for controlling this compound's ER stress effect.
Caption: Logical relationship for controlling this compound's off-target effect.
References
- 1. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. PERK inhibitor, GSK2606414, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - qPCR primers. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TUDCA modulates drug bioavailability to regulate resistance to acute ER stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. cienciavida.org [cienciavida.org]
- 14. Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
NGI-1 Technical Support Center: Optimizing Treatment Duration for Maximal Effect
Welcome to the NGI-1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal experimental effect. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and cell-permeable small molecule inhibitor of the oligosaccharyltransferase (OST) complex.[1][2] It directly targets the catalytic subunits STT3A and STT3B, which are responsible for transferring oligosaccharides to asparagine residues of nascent proteins (N-linked glycosylation) in the endoplasmic reticulum.[1][3] A key feature of this compound is that it causes incomplete inhibition of N-linked glycosylation, which provides a therapeutic window with reduced cellular toxicity compared to other glycosylation inhibitors like tunicamycin.[4]
Q2: How do I determine the optimal treatment duration with this compound for my specific cell line and experimental goal?
A2: The optimal treatment duration for this compound is highly dependent on the cell type and the biological process being investigated. Here are some general guidelines based on published studies:
-
Short-term (24-48 hours): For observing initial effects on protein glycosylation and downstream signaling pathways. For example, a 24-hour treatment is often sufficient to see a decrease in the molecular weight of glycoproteins like EGFR due to reduced glycosylation and to observe inhibition of receptor phosphorylation.[4][5]
-
Mid-term (48-96 hours): To assess effects on cell proliferation, cell cycle progression, and the induction of apoptosis or senescence.[4][6] Many studies report significant anti-proliferative effects and G1 cell cycle arrest within this timeframe.[7][8]
-
Long-term (5 days or more): For clonogenic survival assays and in vivo studies. These longer durations are necessary to evaluate the sustained impact of this compound on tumor cell growth and survival.[4][6]
It is crucial to perform a time-course experiment for your specific system. We recommend starting with a range of time points (e.g., 24, 48, 72, 96 hours) to empirically determine the optimal duration for your desired outcome.
Q3: I am not observing the expected phenotype after this compound treatment. What are some potential reasons and troubleshooting steps?
A3: Several factors could contribute to a lack of an observable phenotype. Here are some common issues and corresponding troubleshooting suggestions:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. While a concentration of 1-10 µM is commonly used, it is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.[4][9]
-
Cell Line Dependence: The effects of this compound are often most pronounced in cells that are highly dependent on receptor tyrosine kinase (RTK) signaling, such as certain cancer cell lines with activating EGFR mutations.[4][10] In cell lines where this pathway is not a primary driver of proliferation, the effects of this compound may be less dramatic.
-
Incomplete Inhibition: Remember that this compound is a partial inhibitor of N-linked glycosylation.[4] This means that some level of glycosylation will persist. If your experimental endpoint is sensitive to even low levels of glycosylation, you may not see a strong effect.
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Reversibility of Inhibition: this compound is a reversible inhibitor.[2][4] If the medium is changed without replenishing this compound, the inhibitory effect will diminish over time. Ensure that this compound is present throughout the desired treatment period.
Troubleshooting Guides
Problem: Inconsistent effects on glycoprotein mobility in Western Blots.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Solution: Increase the treatment duration. While some effects can be seen at 24 hours, more significant shifts in glycoprotein mobility are often observed after 48 hours of continuous treatment.[5]
-
-
Possible Cause 2: Differential Sensitivity of Glycosylation Sites.
-
Solution: this compound has differential effects on STT3A and STT3B-dependent glycosylation sites.[4][11] The specific glycoprotein you are probing may have sites that are less sensitive to this compound. Consider analyzing multiple glycoproteins to get a broader picture of glycosylation inhibition.
-
-
Possible Cause 3: Protein Stability.
-
Solution: Inhibition of glycosylation can lead to protein misfolding and degradation. The observed protein levels may be a combination of reduced glycosylation and altered protein stability. Consider using a proteasome inhibitor (e.g., MG132) as a control to assess the impact on protein degradation.
-
Problem: Lack of significant cell death induction.
-
Possible Cause 1: this compound primarily induces cytostatic effects.
-
Possible Cause 2: Insufficient treatment duration for apoptosis.
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Solution: While G1 arrest can be observed within 48 hours, the induction of apoptosis, when it occurs, may require longer treatment periods or combination with other agents.[6]
-
-
Possible Cause 3: Cell line resistance.
-
Solution: As mentioned, cells not heavily reliant on RTK signaling may be less sensitive to the pro-apoptotic effects of this compound.
-
Quantitative Data Summary
Table 1: Effect of this compound Treatment Duration on Cell Proliferation and Apoptosis
| Cell Line | This compound Conc. (µM) | Treatment Duration | Effect on Proliferation | Effect on Apoptosis | Reference |
| PC9 (NSCLC) | 10 | 3 days | >90% reduction | Minimal induction | [4] |
| A549 (NSCLC) | 10 | 5 days | Continued proliferation | Minimal induction | [4] |
| PC9-GR | 10 | 48 hours | - | 40% (with erlotinib) | [6] |
| H1975 | 10 | 24 hours | - | - | [6] |
| H1975 | 10 | 48 hours | - | 50% (with osimertinib) | [6] |
| D54 (Glioma) | 1 | 5 days | Sensitive | - | [5] |
Table 2: Effect of this compound Treatment Duration on Cell Cycle
| Cell Line | This compound Conc. (µM) | Treatment Duration | Cell Cycle Effect | Reference |
| PC9 (NSCLC) | - | 2 or 5 days | G1 arrest | [4] |
| PC9-GR1 | - | - | G1 arrest (60% vs 40%) | [6] |
| PC9-GR2 | - | - | G1 arrest (80% vs 60%) | [6] |
| D54 (Glioma) | - | 48 hours | G1 arrest (83% vs 75%) | [8] |
| SKMG3 (Glioma) | - | 48 hours | G1 arrest (78% vs 69%) | [8] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Effect on EGFR Glycosylation and Phosphorylation
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Cell Seeding: Plate lung adenocarcinoma cells (e.g., PC9) in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with 10 µM this compound or DMSO (vehicle control) for 0, 6, 12, 24, and 48 hours.
-
Cell Lysis: After the respective treatment durations, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total EGFR, phospho-EGFR (Y1173), and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Observe the shift in the molecular weight of total EGFR, indicating changes in glycosylation, and the intensity of the phospho-EGFR band to assess signaling inhibition over time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to NGI-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGI-1, a potent inhibitor of N-linked glycosylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as a reversible catalytic subunit inhibitor of the oligosaccharyltransferase (OST) complex.[1] The OST complex is responsible for the transfer of a pre-assembled glycan to asparagine residues of nascent polypeptides in the endoplasmic reticulum, a critical step in N-linked glycosylation. This compound has a higher specificity for the STT3B subunit of the OST complex compared to the STT3A subunit.[2] By inhibiting the OST, this compound disrupts the proper glycosylation of various proteins, particularly receptor tyrosine kinases (RTKs) such as EGFR and FGFR.[2] This disruption leads to impaired receptor folding, stability, and trafficking to the cell surface, ultimately inhibiting downstream signaling pathways that drive proliferation and survival in RTK-dependent cancer cells.[2]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound demonstrates the highest efficacy in cancer cell lines that are "addicted" to or dependent on the signaling of heavily glycosylated receptor tyrosine kinases (RTKs) for their proliferation and survival.[2] This includes, but is not limited to, non-small cell lung cancer (NSCLC) cell lines with activating mutations in the Epidermal Growth Factor Receptor (EGFR) or amplification of the Fibroblast Growth Factor Receptor (FGFR).[2] A screen of 94 lung cancer cell lines revealed that only 12% were sensitive to this compound, and this sensitivity showed a significant correlation with sensitivity to EGFR inhibitors.[3]
Q3: Can this compound be used to overcome resistance to other cancer therapies?
Yes, a significant application of this compound is in overcoming therapeutic resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.[3] this compound has been shown to re-sensitize TKI-resistant cell lines, including those with the T790M mutation or MET amplification, to drugs like gefitinib, erlotinib, and osimertinib.[3] The mechanism for this is that this compound's inhibition of glycosylation is independent of the intracellular kinase domain where TKI resistance mutations often occur.[3]
Q4: What are the known or hypothesized mechanisms of resistance to this compound?
While research on acquired resistance to this compound is limited, several potential mechanisms can be hypothesized based on its mechanism of action and general principles of drug resistance:
-
Bypass Signaling Pathway Activation: Cancer cells may develop resistance by upregulating or activating alternative signaling pathways that are not dependent on N-glycosylated receptors for their activity. This would allow the cells to bypass the proliferative block imposed by this compound.
-
Expression of Glycosylation-Independent Receptors: A potential mechanism of resistance involves the expression of a modified or alternative receptor that does not require N-linked glycosylation for its function. For example, a synthetic this compound resistant model was created by expressing a CD8-EGFR chimera, where the glycosylated extracellular domain of EGFR was replaced by the non-glycosylated CD8 protein.
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Alterations in the Oligosaccharyltransferase (OST) Complex: Although not yet reported, mutations in the STT3A or STT3B subunits of the OST could potentially alter the binding of this compound, reducing its inhibitory effect.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can lead to the active efflux of this compound from the cell, preventing it from reaching its target.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or no cytotoxic/cytostatic effect of this compound in a sensitive cell line. | 1. Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. 2. This compound Degradation: Improper storage or handling of this compound can lead to its degradation. 3. Cell Line Misidentification or Contamination: The cell line being used may not be the expected sensitive line. | 1. Perform a dose-response curve: Determine the IC50 of this compound for your specific cell line using a cell viability assay (e.g., MTT assay). 2. Ensure proper storage: Store this compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment. 3. Cell line authentication: Use STR profiling to confirm the identity of your cell line. Routinely test for mycoplasma contamination. |
| Development of resistance to this compound after prolonged treatment. | 1. Activation of bypass signaling pathways: Cells may have activated alternative survival pathways. 2. Emergence of a resistant clone: A subpopulation of cells with inherent resistance may have been selected for during treatment. | 1. Investigate compensatory signaling: Use phospho-RTK arrays or western blotting to screen for the activation of other RTKs or downstream signaling molecules (e.g., PI3K/AKT, MAPK pathways). Consider combination therapy with an inhibitor of the identified bypass pathway. 2. Isolate and characterize resistant clones: If possible, generate single-cell clones from the resistant population to study the mechanism of resistance. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. 2. Inconsistent this compound treatment: Variations in incubation time or drug concentration. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at the same density for each experiment, and use the same batch of media and supplements. 2. Ensure accurate and consistent drug application: Calibrate pipettes regularly and ensure a consistent incubation time with this compound for all experiments. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Proliferation in NSCLC Cell Lines
| Cell Line | EGFR Status | TKI Resistance Mechanism | This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| PC9 | Exon 19 deletion | Sensitive | 10 | ~90% | [3] |
| PC9-GR | Exon 19 del, T790M | Gefitinib Resistant | 10 | ~90% | [3] |
| HCC827 | Exon 19 deletion | Sensitive | 10 | ~80% | [3] |
| HCC827-GR | MET Amplification | Gefitinib Resistant | 10 | ~80% | [3] |
| H1975 | L858R, T790M | Osimertinib Sensitive | 10 | >70% | [3] |
| H1975-OR | - | Osimertinib Resistant | 10 | >70% | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| PC9-GR | Vehicle | 40 | - | - | [3] |
| PC9-GR | This compound (10 µM, 24h) | 60-80 | - | - | [3] |
| HCC827-GR | Vehicle | 45 | - | - | [3] |
| HCC827-GR | This compound (10 µM, 24h) | 75 | - | - | [3] |
| H1975 | Vehicle | 40 | - | - | [3] |
| H1975 | This compound (10 µM, 24h) | 60 | - | - | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 72-96 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Generation of this compound Resistant Cell Lines
-
Determine Initial this compound Concentration: Perform a dose-response experiment to determine the IC20-IC30 concentration of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of the determined IC20-IC30 concentration of this compound.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. Allow the cells to recover and proliferate at each new concentration before escalating the dose further.
-
Maintenance of Resistant Population: Continue this process for several months. The resulting cell population should exhibit a significantly higher IC50 for this compound compared to the parental cell line.
-
Characterization: Once a resistant population is established, perform functional assays (e.g., cell viability, western blotting for glycosylation markers) to confirm and characterize the resistance phenotype.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: Experimental workflow for studying this compound effects and resistance.
References
- 1. Sci-Hub [sci-hub.box]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of NGI-1 for Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo administration of NGI-1, a potent oligosaccharyltransferase (OST) inhibitor. Due to its physicochemical properties, achieving adequate bioavailability in animal models can be a significant hurdle. This guide provides practical FAQs, troubleshooting advice, and formulation protocols to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, cell-permeable small molecule inhibitor of oligosaccharyltransferase (OST), the enzyme responsible for N-linked glycosylation.[1][2] It is used in research to study the role of glycosylation in various biological processes, including viral replication and cancer cell proliferation.[3] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C17H22N4O3S2 | [1][4] |
| Molecular Weight | 394.51 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | - Soluble to 100 mM in DMSO.- Soluble in Ethanol.[1]- 10 mg/mL in DMSO.[4]- 10 mg/mL in DMF.[4]- 0.25 mg/mL in DMSO:PBS (pH 7.2) (1:3).[4] | [1][4] |
Q2: Why is the bioavailability of this compound a concern for animal studies?
A2: this compound exhibits poor aqueous solubility.[4] Compounds with low water solubility often have low dissolution rates in the gastrointestinal (GI) tract, which is a primary reason for poor oral bioavailability.[5][6][7] This can lead to low and variable plasma concentrations after administration, making it difficult to achieve therapeutic exposures and obtain reliable data.[5]
Q3: What is the primary mechanism of action of this compound?
A3: this compound directly targets and inhibits the catalytic subunits (STT3A and STT3B) of the oligosaccharyltransferase (OST) complex.[2] This action blocks the transfer of mature glycan precursors to newly synthesized proteins, thereby inhibiting N-linked glycosylation.[1][3] This can affect the proper folding, stability, and function of many proteins, including receptor tyrosine kinases like EGFR, which are crucial for the survival of certain cancer cells.[1][3]
This compound Mechanism of Action
Caption: this compound inhibits the OST complex, preventing protein glycosylation and downstream signaling.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and administering this compound for in vivo experiments.
Issue 1: My this compound is precipitating out of the vehicle solution upon preparation or administration.
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Potential Cause: The aqueous solubility of this compound is very low. When a concentrated stock in a solvent like DMSO is diluted into an aqueous vehicle (e.g., saline, PBS), the compound may crash out of solution. This is a common challenge for poorly soluble drugs.[5]
-
Solution:
-
Use a Co-solvent System: Do not rely on simple aqueous dilutions. Employ a vehicle containing a mixture of solvents and surfactants to maintain solubility. A common strategy is to first dissolve this compound in a minimal amount of DMSO and then dilute it with other excipients like PEG400, Tween 80, or Solutol HS 15.
-
Optimize the Vehicle Composition: Systematically screen different vehicle compositions to find one that maximizes this compound solubility and stability. See the "Experimental Protocols" section for a sample formulation.
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Prepare Freshly: Always prepare the dosing solution immediately before administration to minimize the risk of precipitation over time.
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Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, formulating this compound as a micronized suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) is a viable alternative. Particle size reduction can improve the dissolution rate.[5][8]
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Issue 2: I'm observing very low or highly variable plasma concentrations of this compound after oral gavage.
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Potential Cause: This is a direct consequence of poor bioavailability, likely due to low solubility and slow dissolution in the GI tract.[5][7]
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Solution:
-
Enhance Solubility with Formulation: The most critical step is to improve the formulation. Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve oral absorption by presenting the drug in a solubilized state.[8] These systems form fine emulsions in the GI tract, increasing the surface area for absorption.
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Particle Size Reduction: For suspension formulations, reducing the particle size to the micron or nano range can increase the surface area, leading to a faster dissolution rate and potentially improved bioavailability.[5][9]
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Increase Dose Volume (with caution): While not ideal, a larger dosing volume can sometimes help, but be mindful of the animal's size and welfare guidelines to avoid adverse effects.
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Consider Alternative Routes: If oral bioavailability remains a significant challenge and is not a requirement of the study design, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection, for which this compound can be formulated in a solution (e.g., DMSO/PEG/Saline).
-
Troubleshooting Workflow for Formulation
Caption: Decision tree for troubleshooting this compound formulation for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for this compound (for IP or Oral Administration)
This protocol describes the preparation of a common vehicle used to solubilize hydrophobic compounds for animal studies. The final percentages can be adjusted based on solubility and tolerability studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound for the desired final concentration and volume.
-
Initial Dissolution: Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. For example, use 10% of the final volume. Vortex or sonicate gently until the powder is completely dissolved.
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Add Co-solvents: Sequentially add PEG 400 and then Tween 80 to the DMSO solution. Mix thoroughly after each addition. A common starting ratio is 10% DMSO, 40% PEG 400, and 5% Tween 80.
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Final Dilution: Slowly add the sterile saline or PBS to reach the final desired volume while vortexing to prevent precipitation. The final vehicle might be something like 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.
-
Final Check: Ensure the final solution is clear and free of any precipitate before administration. Prepare this formulation fresh on the day of the experiment.
Protocol 2: Preparation of a Suspension Vehicle for this compound (for Oral Gavage)
This protocol is an alternative when a stable solution cannot be achieved at the target dose.
Materials:
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This compound powder (micronized, if possible)
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Carboxymethyl cellulose sodium salt (CMC), low viscosity
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Sterile water
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Tween 80 (optional, as a wetting agent)
Procedure:
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Prepare CMC Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. Leave the solution to stir for several hours or overnight at 4°C to ensure complete hydration and a homogenous solution.
-
Weigh this compound: Accurately weigh the required amount of this compound.
-
Create a Paste: Add a very small amount of the 0.5% CMC vehicle (or a 1% Tween 80 solution) to the this compound powder and triturate with a mortar and pestle to create a smooth, uniform paste. This step ensures the particles are properly wetted and prevents clumping.
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Dilute the Suspension: Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously to achieve the final desired concentration and volume.
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Homogenize: Maintain the suspension under constant, gentle stirring until administration to ensure a uniform dose is drawn into the syringe.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veterinaria.org [veterinaria.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
common pitfalls in experiments using NGI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NGI-1, a potent oligosaccharyltransferase (OST) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, aminobenzamide-sulfonamide small molecule that functions as a reversible inhibitor of the oligosaccharyltransferase (OST) complex.[1][2] It specifically targets the catalytic subunits STT3A and STT3B, which are essential for the transfer of oligosaccharides to asparagine residues on nascent proteins (N-linked glycosylation) within the endoplasmic reticulum.[2][3] By inhibiting the OST, this compound disrupts the proper glycosylation of a wide range of proteins, affecting their folding, stability, trafficking, and function.[2][4]
Q2: I am not seeing the expected phenotype in my cells after this compound treatment. What are some possible reasons?
Several factors could contribute to a lack of an observable phenotype:
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Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[5]
-
Insufficient Incubation Time: The effects of this compound on protein glycosylation and downstream signaling pathways may take time to manifest. Consider extending the incubation period (e.g., 48-72 hours).
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Cell Line Dependence: The cellular response to this compound is highly dependent on the specific cell line's reliance on N-linked glycosylation for key signaling pathways. For example, non-small cell lung cancer (NSCLC) cell lines dependent on EGFR or FGFR signaling are particularly sensitive to this compound.[2][6]
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Incomplete Inhibition: Unlike tunicamycin, which completely blocks N-linked glycosylation, this compound only partially inhibits the process.[2] This can lead to more subtle phenotypes.
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Compound Stability and Solubility: this compound has limited aqueous solubility.[7] Ensure that the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Precipitation of the compound can significantly reduce its effective concentration.
Q3: My this compound solution appears to have precipitated upon dilution in cell culture media. How can I prevent this?
Precipitation is a common issue due to this compound's low solubility in aqueous solutions. Here are some tips to avoid this:
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Use Fresh DMSO: Prepare stock solutions in fresh, high-quality DMSO.[1] Moisture-absorbing DMSO can reduce solubility.[1]
-
Pre-warm Solutions: Before dilution, gently pre-warm both your this compound stock solution and the cell culture medium to 37°C.[5]
-
Stepwise Dilution: Instead of directly diluting the highly concentrated stock into the final volume of media, perform one or more intermediate dilutions in DMSO or a small volume of media.[5]
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Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.[5]
Q4: I am observing high levels of cell toxicity. Is this expected?
While this compound is generally less toxic than broad glycosylation inhibitors like tunicamycin, high concentrations or prolonged exposure can lead to cytotoxicity.[2][8] It is crucial to determine the IC50 value for your specific cell line and use concentrations that induce the desired biological effect without causing excessive cell death. In some cancer cell lines, this compound can induce senescence rather than apoptosis.[2][9]
Q5: What are the known off-target effects of this compound?
While this compound is a specific inhibitor of the OST complex, the possibility of off-target effects cannot be entirely ruled out.[2] It is important to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of N-linked glycosylation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variation in this compound concentration due to precipitation. | Follow the recommended procedures for dissolving and diluting this compound to ensure consistent concentrations.[5] |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. | |
| Unexpected changes in protein expression unrelated to glycosylation | ER stress response. | Inhibition of N-linked glycosylation can induce the unfolded protein response (UPR) and ER stress.[2] Monitor markers of ER stress such as GRP78/BiP. |
| Difficulty in detecting changes in glycosylation of a specific protein | Low abundance of the protein of interest. | Enrich for your protein of interest using immunoprecipitation before western blotting. |
| The specific glycosylation sites are not significantly affected by this compound. | This compound has differential effects on STT3A and STT3B-dependent glycosylation.[2][10] The glycosylation of your protein might be predominantly mediated by the less sensitive isoform. | |
| This compound is ineffective in in vivo models | Poor bioavailability and solubility. | This compound has poor solubility, which can limit its efficacy in vivo.[7] Consider using a nanoparticle formulation to improve delivery.[7][11] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 / EC50 | Reference |
| D54 ER-LucT | N-linked glycosylation reporter assay | 1.1 µM | [12] |
| PC-9 | Proliferation assay | < 10 µM | [7] |
| A549 | Proliferation assay | < 10 µM | [7] |
| HEK293 | Dengue virus replication | 0.85 µM | [13] |
| HEK293 | Zika virus replication | 2.2 µM | [13] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM. Store aliquots at -20°C or -80°C.[1]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
This compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Pre-warm the stock solution and the cell culture medium to 37°C.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock solution to 1 mL of medium. Add the this compound containing medium to the cells. For control wells, add the same volume of DMSO-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as western blotting, flow cytometry, or cell viability assays.
Protocol 2: Western Blot Analysis of Glycoprotein Mobility Shift
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Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the glycoprotein of interest. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A successful inhibition of N-linked glycosylation will result in a downward mobility shift of the target glycoprotein, indicating a lower apparent molecular weight.
Visualizations
Caption: this compound inhibits the OST complex, leading to impaired glycosylation and downstream effects.
Caption: A general experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. This compound | Virus Protease | TargetMol [targetmol.com]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
- 7. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
Technical Support Center: Refining Protocols for NGI-1 Use in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing NGI-1, a potent oligosaccharyltransferase (OST) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, small molecule inhibitor of the oligosaccharyltransferase (OST) complex. The OST complex is responsible for the transfer of a pre-assembled glycan to asparagine residues of nascent polypeptides in the endoplasmic reticulum, a process known as N-linked glycosylation. This compound specifically targets the catalytic subunits of the OST complex, STT3A and STT3B, leading to a partial and reversible inhibition of N-linked glycosylation.[1] This incomplete inhibition distinguishes it from other glycosylation inhibitors like tunicamycin, resulting in reduced cellular toxicity.[1]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to induce a range of cellular effects, primarily in cancer cell lines that are dependent on receptor tyrosine kinases (RTKs) for their survival. These effects include:
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Inhibition of RTK signaling: this compound blocks the proper N-linked glycosylation of RTKs like the Epidermal Growth Factor Receptor (EGFR), which is crucial for their correct folding, stability, and trafficking to the cell surface.[1][2] This leads to reduced cell surface localization and subsequent downstream signaling.[1][3]
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Cell Cycle Arrest: Treatment with this compound can cause a G1 phase cell cycle arrest.[4]
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Induction of Senescence: In some RTK-driven tumor cells, this compound can induce hallmarks of cellular senescence.[1]
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Antiviral Activity: this compound has demonstrated broad-spectrum antiviral activity against flaviviruses by inhibiting viral RNA replication. This antiviral mechanism is independent of its role in inhibiting N-linked glycosylation.[5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6][7] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO. Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there established protocols for using this compound in primary cell cultures?
A4: While this compound has been predominantly studied in cancer cell lines, specific, detailed protocols for its use in primary cell cultures are not extensively published. Primary cells are known to be more sensitive than cell lines, and thus, protocols must be carefully optimized. This guide provides recommended starting points and general protocols for working with primary human dermal fibroblasts, monocyte-derived dendritic cells, and neural progenitor cells, which should be adapted to your specific experimental needs.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, primarily derived from studies in cell lines. These values should be used as a starting point for optimization in primary cell cultures.
Table 1: this compound Potency and Efficacy
| Parameter | Value | Cell Type/Context | Reference |
| IC50 (N-linked glycosylation inhibition) | ~1.1 µM | D54 ER-LucT cells | [3] |
| EC50 (Dengue virus inhibition) | 0.85 µM | HEK293 cells | [5] |
| EC50 (Zika virus inhibition) | 2.2 µM | HEK293 cells | [5] |
| Effective Concentration (EGFR phosphorylation block) | 10 µM | PC9 cells | [1] |
| Effective Concentration (Proliferation reduction) | 10 µM | PC9-GR cells | [4] |
Table 2: Recommended Starting Concentrations and Incubation Times for Primary Cells (to be optimized)
| Primary Cell Type | Recommended Starting Concentration Range | Recommended Starting Incubation Time |
| Primary Human Dermal Fibroblasts (HDFs) | 1 - 10 µM | 24 - 72 hours |
| Primary Human Monocyte-Derived Dendritic Cells (Mo-DCs) | 0.5 - 5 µM | 24 - 48 hours |
| Primary Human Neural Progenitor Cells (NPCs) | 0.1 - 2 µM | 48 - 96 hours |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use in primary cell cultures.
Caption: this compound inhibits the OST complex, preventing N-linked glycosylation.
Caption: A general workflow for using this compound in primary cell experiments.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[5][6][7] Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[6]
2. General Protocol for this compound Treatment of Primary Human Dermal Fibroblasts (HDFs)
-
Cell Seeding: Seed primary HDFs in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the experiment. Culture in complete fibroblast growth medium.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Dose-Response (Optimization):
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
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Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Replace the medium in the wells with the this compound dilutions or vehicle control.
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Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
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Assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) and the desired experimental endpoint (e.g., protein expression by Western blot).
-
-
Definitive Experiment:
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Based on the dose-response experiment, select the optimal, non-toxic concentration of this compound.
-
Treat the cells with the selected this compound concentration or vehicle control for the desired duration.
-
Harvest the cells for downstream analysis.
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3. General Protocol for this compound Treatment of Primary Human Monocyte-Derived Dendritic Cells (Mo-DCs)
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Generation of Mo-DCs: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into immature Mo-DCs using GM-CSF and IL-4 for 5-7 days.
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This compound Treatment:
-
On the day of the experiment, gently harvest the immature Mo-DCs.
-
Resuspend the cells in fresh, complete RPMI-1640 medium.
-
Prepare dilutions of this compound in the culture medium. Due to their sensitivity, a lower concentration range is recommended for initial optimization (e.g., 0.1, 0.5, 1, 2.5, 5 µM).
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Add the this compound dilutions or vehicle control to the cell suspension.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Analysis: Harvest the cells for analysis of surface marker expression by flow cytometry, cytokine production by ELISA, or other functional assays.
4. General Protocol for this compound Treatment of Primary Human Neural Progenitor Cells (NPCs)
-
NPC Culture: Culture primary NPCs on a suitable matrix (e.g., Matrigel or Geltrex) in a serum-free neural stem cell medium.
-
This compound Treatment:
-
Once the NPCs have reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control. A lower concentration range is recommended for initial testing due to the sensitivity of NPCs (e.g., 0.05, 0.1, 0.5, 1, 2 µM).
-
Incubate the cells for the desired duration (e.g., 48, 72, or 96 hours). The medium may need to be changed every 48 hours with fresh this compound.
-
-
Analysis: Assess the effects of this compound on NPC proliferation (e.g., using a BrdU incorporation assay), differentiation (by immunostaining for neuronal or glial markers), or gene expression (by qRT-PCR).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific primary cell type. 2. Short Incubation Time: The treatment duration may be insufficient to observe a significant effect. 3. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Cell Health: The primary cells may not be healthy or are in a quiescent state. | 1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations.[8] 2. Time-Course Experiment: Harvest cells at different time points after treatment to determine the optimal incubation time. 3. Use a Fresh Aliquot: Always use a fresh aliquot of the this compound stock solution. Prepare new stock solutions if degradation is suspected. 4. Monitor Cell Health: Ensure primary cells are healthy and actively proliferating before starting the experiment. |
| High Cell Death/Toxicity | 1. Concentration Too High: Primary cells are more sensitive to chemical inhibitors than cell lines. 2. Solvent Toxicity: The concentration of the solvent (DMSO) may be too high. 3. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.[8] | 1. Lower the Concentration: Perform a dose-response experiment starting from a very low concentration (e.g., 0.01 µM). 2. Check Solvent Concentration: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. 3. Use the Lowest Effective Concentration: Identify and use the lowest concentration of this compound that produces the desired biological effect. |
| Inconsistent Results Between Experiments | 1. Variation in Primary Cell Donors: Primary cells from different donors can have significant biological variability. 2. Inconsistent Cell Passage Number: The phenotype and response of primary cells can change with increasing passage number. 3. Variability in Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents. | 1. Pool Donors or Use Multiple Donors: If possible, pool cells from multiple donors or consistently test on cells from several different donors to ensure the observed effect is not donor-specific. 2. Use Consistent Passage Numbers: Use primary cells within a narrow and early passage range for all experiments. 3. Standardize Protocols: Ensure all reagents are prepared fresh and consistently according to the protocol. |
| Unexpected Phenotype | 1. Off-Target Effects: The observed phenotype may be due to the inhibition of other cellular processes. 2. Cellular Stress Response: Inhibition of N-linked glycosylation can induce an endoplasmic reticulum (ER) stress response. | 1. Validate with a Secondary Inhibitor: If available, use a structurally different inhibitor of the OST to see if it recapitulates the phenotype.[8] 2. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a target protein that is not dependent on N-linked glycosylation for its function. 3. Monitor ER Stress Markers: Check for the upregulation of ER stress markers (e.g., GRP78/BiP) by Western blot to determine if a stress response is being induced. |
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NGI 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the N-linked glycosylation inhibitor, NGI-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a potent inhibitor of the oligosaccharyltransferase (OST) complex.[1] It targets the catalytic subunits of OST, STT3A and STT3B, thereby blocking the transfer of oligosaccharides to nascent proteins in the endoplasmic reticulum.[1] This inhibition of N-linked glycosylation affects the proper folding, stability, and function of many glycoproteins.[2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in several research areas, including:
-
Cancer Biology: To study the effects of inhibiting glycosylation on the signaling of receptor tyrosine kinases (RTKs) like EGFR, which are often dysregulated in cancer.[4][5] this compound can induce cell cycle arrest and senescence in cancer cells that are dependent on RTK signaling.[6][7]
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Virology: As a broad-spectrum antiviral agent, particularly against flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever viruses.[8][9] It has been shown to block viral RNA replication.[9][10]
-
Cell Biology: As a tool to investigate the fundamental roles of N-linked glycosylation in various cellular processes.
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound powder should be stored at -20°C for up to three years.[7] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] this compound is soluble in DMSO up to 100 mM.[8]
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a common starting concentration is 10 μM for a 24-hour treatment.[7] The IC50 for inhibiting N-linked glycosylation in a reporter assay was found to be approximately 1.1 μM.[5][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: High Variability or Lack of Expected Effect in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | This compound's effect on cell proliferation is selective for cell lines that are highly dependent on receptor tyrosine kinase (RTK) signaling (e.g., EGFR-addicted cancer cells).[5][7] Verify the RTK dependency of your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., PC-9). |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Concentrations typically range from 1 to 10 μM.[7][11] |
| Incorrect Treatment Duration | The effects of this compound on cell proliferation may take time to manifest. Consider extending the treatment duration (e.g., 48 to 72 hours), ensuring to replenish the media with fresh this compound if necessary. |
| This compound Degradation | Ensure proper storage and handling of this compound.[1][7] Use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Assay-Specific Issues | Ensure that the chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is appropriate for your experimental conditions and that the protocol is followed correctly.[12][13][14][15] |
Problem 2: Inconsistent or Unclear Results in Western Blotting for Glycoproteins
| Possible Cause | Troubleshooting Steps |
| Incomplete Inhibition of Glycosylation | This compound does not completely abolish all N-linked glycosylation.[5] The observed shift in molecular weight may be subtle. Include a positive control for deglycosylation by treating a lysate sample with PNGase F to visualize the fully deglycosylated protein.[16] |
| Antibody Recognition Issues | Some antibodies may not recognize the deglycosylated form of the protein as efficiently. Ensure your antibody is validated for detecting both glycosylated and non-glycosylated forms. |
| Protein Degradation | Improperly glycosylated proteins can be prone to degradation. Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors.[16] |
| General Western Blotting Issues | Optimize western blot conditions, including protein loading amount, transfer efficiency (especially for large glycoproteins), blocking buffer composition, and antibody concentrations.[17][18][19][20] |
| Smearing of Bands | Glycoproteins can often appear as smeared bands on a western blot. This is a common occurrence. The key is to look for a downward shift in the smear upon this compound treatment.[16] |
Problem 3: Reproducibility Issues in Antiviral Assays
| Possible Cause | Troubleshooting Steps |
| Virus-Specific Effects | The antiviral activity of this compound has been demonstrated against several flaviviruses.[8][9] Confirm that your virus of interest is expected to be sensitive to this compound. |
| Timing of Treatment | The timing of this compound addition relative to viral infection can be critical. It is often added at the time of infection or shortly after. Optimize the treatment timing for your specific virus and experimental setup. |
| Cytotoxicity of this compound | At higher concentrations, this compound can cause cytotoxicity, which may be confounded with antiviral effects.[21] Always run a parallel cytotoxicity assay with uninfected cells to determine the non-toxic working concentration range of this compound. |
| Assay Readout Variability | Whether you are using a plaque assay, RT-qPCR for viral RNA, or a reporter virus, ensure that the assay is optimized and validated for low variability. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on EGFR Glycosylation and Phosphorylation by Western Blot
Objective: To determine the effect of this compound on the N-linked glycosylation and activation of the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Cell line of interest (e.g., PC-9, A549)
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Complete cell culture medium
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This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PNGase F
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-EGFR, anti-phospho-EGFR)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 μM) or an equivalent volume of DMSO (vehicle control) for 24 hours.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
PNGase F Control (Optional): Take an aliquot of the control lysate and treat it with PNGase F according to the manufacturer's protocol to serve as a positive control for deglycosylation.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
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Capture the image using an imaging system.
-
Data Analysis:
-
Compare the band migration of EGFR in this compound treated samples to the vehicle control. A downward shift in molecular weight indicates reduced glycosylation.[22]
-
Compare the intensity of the phospho-EGFR band between treated and control samples to assess the effect on EGFR activation.
| Treatment | Expected EGFR Molecular Weight | Expected Phospho-EGFR Signal |
| Vehicle (DMSO) | Higher (glycosylated) | Baseline |
| This compound | Lower (hypoglycosylated) | Reduced |
| PNGase F | Lowest (deglycosylated) | N/A |
Protocol 2: Cell Viability Assay using MTT
Objective: To assess the effect of this compound on the viability of a cancer cell line.
Materials:
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Cell line of interest
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Complete cell culture medium
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96-well plates
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This compound (stock solution in DMSO)
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DMSO (vehicle control)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 μM) and a vehicle control (DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
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Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
| This compound Concentration (μM) | Example % Cell Viability (Sensitive Cell Line) | Example % Cell Viability (Resistant Cell Line) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 95 | 98 |
| 1 | 70 | 96 |
| 5 | 40 | 92 |
| 10 | 20 | 88 |
| 20 | 10 | 85 |
Visualizations
Caption: this compound inhibits both STT3A and STT3B subunits of the OST complex.
Caption: General workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. bosterbio.com [bosterbio.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reversible Nature of NGI-1 Inhibition in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively managing the reversible nature of NGI-1, a potent and cell-permeable inhibitor of oligosaccharyltransferase (OST), in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the oligosaccharyltransferase (OST) complex, a key enzyme in the N-linked glycosylation pathway.[1][2][3] Specifically, it inhibits the catalytic subunits STT3A and STT3B, with a higher specificity for STT3B.[1][4] This inhibition is reversible and prevents the transfer of oligosaccharides to nascent proteins, thereby affecting their proper folding, stability, and cellular localization.[1][3] A primary example of a protein affected by this compound is the Epidermal Growth Factor Receptor (EGFR), where inhibition of its glycosylation leads to reduced cell surface localization and impaired signaling.[1][3][5]
Q2: How does the reversible nature of this compound impact its use in experiments?
A2: The reversible binding of this compound to the OST complex means that the inhibitory effect can diminish over time as the compound dissociates from its target or is cleared from the cellular environment. This necessitates careful consideration of dosing schedules in long-term studies to maintain consistent inhibition. Unlike irreversible inhibitors, the effects of this compound can be washed out, which can be an advantage in experiments designed to study the recovery of cellular processes.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, a common concentration used in many published studies is 10 μM to achieve significant inhibition of N-linked glycosylation and downstream effects.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability studies in various cell culture media are not extensively published, it is good practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent potency. Stock solutions of this compound in DMSO are typically stable for extended periods when stored at -20°C or -80°C.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of inhibitory effect over time in a long-term experiment. | 1. Reversible nature of this compound: The inhibitor may be dissociating from the OST complex. 2. Inhibitor degradation: this compound may not be stable for the entire duration of the experiment at 37°C in the culture medium. 3. Cellular efflux: Cells may be actively transporting this compound out. 4. Cell proliferation: As cells divide, the intracellular concentration of this compound may be diluted. | 1. Implement a re-dosing schedule: Refresh the culture medium with freshly diluted this compound every 24-48 hours. The optimal frequency should be determined empirically. 2. Prepare fresh inhibitor dilutions: Always use freshly prepared dilutions of this compound for each medium change. 3. Investigate cellular efflux: While specific data on this compound efflux is limited, consider using efflux pump inhibitors as a control experiment if this is suspected. 4. Adjust seeding density: Start with a lower cell density to minimize the impact of dilution due to cell division over the course of the experiment. |
| High variability in results between replicate experiments. | 1. Inconsistent inhibitor concentration: Inaccurate pipetting or improper mixing of the stock solution. 2. Variations in cell health or passage number: Cells at high passage numbers or in poor health can respond differently to treatment. 3. Inconsistent timing of inhibitor addition and sample collection. | 1. Ensure accurate dilutions: Calibrate pipettes and ensure the DMSO stock is fully dissolved before making dilutions. 2. Use consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and actively growing before starting the experiment. 3. Standardize the experimental timeline: Adhere to a strict timeline for all steps of the experiment. |
| Unexpected cytotoxicity observed. | 1. Off-target effects at high concentrations: Although this compound has been shown to have low toxicity at effective concentrations, very high doses may induce off-target effects. 2. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. 3. Cell line sensitivity: Some cell lines may be inherently more sensitive to OST inhibition. | 1. Perform a dose-response curve for toxicity: Determine the concentration at which this compound becomes toxic to your specific cell line and stay below that threshold. 2. Maintain a low final DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally below 0.1%. 3. Test on a panel of cell lines: If possible, compare the effects of this compound on your target cell line with its effects on other cell lines to understand its specific activity. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in various contexts.
| Parameter | Value | Cell Line / Context | Reference |
| AC50 (N-linked glycosylation inhibition) | 1.1 µM | D54 ER-LucT cells | [1] |
| IC50 (Cell Viability) | < 10 µM in 11/94 lung cancer cell lines | Panel of 94 lung cancer cell lines | [6] |
| EC50 (DENV inhibition) | 0.85 µM | Dengue Virus infected cells | |
| EC50 (ZIKV inhibition) | 2.2 µM | Zika Virus infected cells |
Note: A specific inhibitor constant (Ki) for this compound binding to oligosaccharyltransferase has not been prominently reported in the reviewed literature.
Experimental Protocols
Protocol 1: Maintaining Consistent this compound Inhibition in Long-Term Cell Culture
This protocol provides a general framework for maintaining a consistent level of this compound inhibition over several days.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence by the end of the experiment. This may require optimization.
-
Initial Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh complete medium containing the desired final concentration of this compound or vehicle control.
-
Medium Refreshment and Re-dosing:
-
Every 24 to 48 hours, carefully aspirate the medium from the wells.
-
Replace it with freshly prepared medium containing the same concentration of this compound or vehicle. This step is crucial to counteract the reversible nature of the inhibitor and potential degradation.
-
-
Monitoring Cell Health: Visually inspect the cells daily for any signs of stress or toxicity.
Protocol 2: Washout Assay to Confirm Reversible Inhibition
This assay is designed to demonstrate the recovery of cellular functions after the removal of this compound.
Materials:
-
Target cell line cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting)
Procedure:
-
Inhibitor Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the this compound containing medium.
-
Gently wash the cells twice with a generous volume of pre-warmed sterile PBS to remove any residual inhibitor.
-
Add fresh, inhibitor-free complete culture medium to the cells.
-
-
Recovery Period: Incubate the cells for various time points after the washout (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, harvest the cells. A "no washout" control group (cells continuously exposed to this compound) and a vehicle control group should also be harvested at the final time point.
-
Analysis: Analyze the relevant cellular endpoint. For example, to assess the recovery of EGFR glycosylation, perform a western blot to observe the reappearance of the higher molecular weight, fully glycosylated form of EGFR.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the impact of this compound on the EGFR signaling pathway. This compound inhibits the oligosaccharyltransferase (OST), leading to impaired N-linked glycosylation of EGFR. This results in improper EGFR folding and trafficking, reducing its localization to the cell surface and subsequently dampening downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligosaccharyltransferase inhibition induces senescence in RTK-driven tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NGI-1 and Viral Adaptation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NGI-1, focusing on the potential for viral adaptation and resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, small-molecule inhibitor that targets the oligosaccharyltransferase (OST) complex, a critical component of the N-linked glycosylation pathway in the endoplasmic reticulum.[1][2] It directly targets and blocks the function of the two catalytic subunits of the OST, STT3A and STT3B.[1][3][4] By binding to the OST complex when the donor lipid-linked oligosaccharide (LLO) is already bound, this compound traps an inactive state of the enzyme, thereby inhibiting the transfer of glycans to nascent proteins.[3]
Q2: How does this compound exert its antiviral effect?
A2: this compound has demonstrated broad antiviral activity through mechanisms that can be virus-dependent. For some viruses like Herpes Simplex Virus 1 (HSV-1), its effect is linked to the inhibition of N-glycosylation of viral envelope proteins.[5] However, for flaviviruses such as Dengue (DENV) and Zika (ZIKV), this compound's antiviral activity is potent and occurs by blocking viral RNA replication.[6][7] Interestingly, this primary antiviral mechanism against flaviviruses does not depend on the inhibition of the OST's N-glycosylation activity but rather on a direct role of the OST complex in the viral replication cycle.[6][8]
Q3: Is it possible for viruses to develop resistance to this compound?
A3: Yes, studies have shown that viruses can adapt and develop resistance to this compound. For instance, Dengue virus (DENV) has been adapted to replicate in cells deficient in the OST complex subunits (STT3A or STT3B).[6] These adapted viral mutants subsequently show resistance to this compound treatment, which strongly supports the on-target activity of the compound.[6][7]
Q4: What are the initial signs of developing viral resistance in my experiments?
A4: The primary indicator of potential resistance is a decrease in the antiviral efficacy of this compound over time. This may manifest as a gradual increase in viral titers or cytopathic effect (CPE) in cell culture despite consistent this compound concentration. If you are performing serial passaging of a virus in the presence of this compound, a reduced sensitivity to the compound in later passages is a key sign of adaptation.
Q5: How can I definitively confirm if my virus has developed resistance to this compound?
A5: Confirmation of resistance requires a combination of phenotypic and genotypic testing.
-
Phenotypic Confirmation: Perform a dose-response assay (e.g., a plaque reduction or virus yield reduction assay) comparing the wild-type virus with the suspected resistant virus. A significant increase in the half-maximal effective concentration (EC50) for the passaged virus indicates phenotypic resistance.
-
Genotypic Confirmation: Sequence the entire genome of the suspected resistant virus and compare it to the wild-type parental strain. Identifying specific mutations in the adapted virus is the first step.[6] The causal link can be established by introducing these mutations into an infectious clone of the wild-type virus and confirming that they confer this compound resistance.
Troubleshooting Guides
Problem: I am not observing the expected antiviral effect of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration and purity of your this compound stock solution. Perform a dose-response experiment to determine the optimal EC50 for your specific virus and cell line combination. |
| Cell Viability Issues | High concentrations of this compound may be toxic to certain cell lines. Perform a cytotoxicity assay (e.g., MTS or Trypan Blue exclusion) to ensure the concentrations used are not significantly impacting cell viability.[9] |
| Virus Not Dependent on OST Complex | The antiviral activity of this compound is dependent on the virus utilizing the host OST complex.[6] While it has broad pan-flaviviral activity, its efficacy against other viral families may vary. Consult literature to confirm if your virus of interest is known to be dependent on this pathway. |
| Compound Degradation | Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided. |
Problem: My viral titers are no longer reduced by this compound after several passages.
| Potential Cause | Troubleshooting Step |
| Viral Adaptation and Resistance | This is a strong indicator of viral adaptation.[6] Isolate the virus from the latest passage and perform a phenotypic assay to quantify the level of resistance by comparing its EC50 value to the original, wild-type virus. |
| Selection of Pre-existing Resistant Variants | Your initial viral stock may have contained a subpopulation of resistant variants. Serial passaging under the selective pressure of this compound has likely enriched this population. Proceed with phenotypic and genotypic analysis to confirm. |
Problem: I have identified mutations in my virus after this compound treatment. How do I confirm these mutations confer resistance?
| Potential Cause | Troubleshooting Step |
| Confirming Causality of Mutations | The presence of mutations in an adapted virus does not automatically prove they cause resistance. Use reverse genetics. Introduce the identified mutation(s) into a wild-type infectious clone of the virus. Generate this engineered virus and perform a phenotypic assay to see if it exhibits resistance to this compound compared to the wild-type clone. This is the gold standard for confirming resistance mutations. |
| Distinguishing Driver from Passenger Mutations | Viruses accumulate mutations during replication. Some may be "passenger" mutations that do not contribute to the resistance phenotype. If multiple mutations are found, test them individually and in combination using reverse genetics to identify the specific mutation(s) responsible for resistance. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound Against Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (μM) | Citation |
|---|---|---|---|---|
| Dengue Virus (DENV) | HEK293 | Luciferase Reporter | 0.85 | [6] |
| Zika Virus (ZIKV) | HEK293 | Luciferase Reporter | 2.2 |[6] |
Table 2: Summary of DENV Mutations Identified After Adaptation in OST-Deficient Cells These mutations were associated with resistance to this compound treatment.[6]
| Gene | Amino Acid Change | Adapted In |
| prM | T7I | STT3A-KO Cells |
| E | V130A | STT3A-KO Cells |
| NS2A | A118V | STT3B-KO Cells |
| NS4B | V63I | STT3A-KO Cells |
Visualizations of Pathways and Workflows
Caption: Mechanism of this compound action on the Oligosaccharyltransferase (OST) complex.
Caption: this compound inhibits Receptor Tyrosine Kinase (e.g., EGFR) signaling pathways.
Caption: Workflow for generating and confirming this compound viral resistance.
Key Experimental Protocols
Protocol 1: In Vitro Viral Adaptation to this compound Pressure
Objective: To select for viral variants with reduced susceptibility to this compound through serial passaging.
-
Cell Seeding: Plate a suitable host cell line in multiple T-25 flasks or 6-well plates to achieve ~80-90% confluency on the day of infection.
-
EC50 Determination: First, determine the EC50 of this compound against the wild-type virus stock to establish a baseline.
-
Initial Infection (Passage 1): Infect cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01-0.1. After the adsorption period, replace the inoculum with fresh media containing this compound at a concentration near the EC50.
-
Incubation and Harvest: Incubate the infected cells until significant cytopathic effect (CPE) is observed (typically 2-4 days). Harvest the supernatant, clarify by centrifugation, and titer the virus. This is your Passage 1 (P1) virus stock.
-
Serial Passaging: Use the harvested P1 virus to infect fresh cells as in Step 3. For each subsequent passage (P2, P3, ... Pn), you may choose to gradually increase the concentration of this compound to apply increasing selective pressure.
-
Monitoring: Continue passaging for 10-20 rounds. At regular intervals (e.g., every 5 passages), test the sensitivity of the passaged virus population to this compound and compare it to the wild-type. A rightward shift in the dose-response curve indicates developing resistance.
-
Isolation: Once significant resistance is observed, plaque-purify individual viral clones from the adapted population for detailed characterization.
Protocol 2: Phenotypic Resistance Confirmation via Virus Yield Reduction Assay
Objective: To quantify the susceptibility of a viral strain to this compound by measuring infectious virus production.
-
Cell Seeding: Seed host cells in a 24-well or 48-well plate and incubate overnight to form a confluent monolayer.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture media, starting from a concentration at least 10-fold higher than the expected EC50. Include a "no drug" control.
-
Infection: Aspirate the media from the cells and infect the monolayers with the virus to be tested (e.g., wild-type or adapted virus) at an MOI of ~0.1 for 1 hour.
-
Treatment: After the adsorption period, remove the inoculum, wash the cells once with PBS, and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest: Collect the supernatant from each well.
-
Titration: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or a TCID50 assay.[10][11]
-
Analysis: Plot the viral titer as a percentage of the "no drug" control against the logarithm of the this compound concentration. Use non-linear regression to calculate the EC50 value. A significantly higher EC50 for the adapted virus confirms phenotypic resistance.
Protocol 3: Genotypic Analysis of Potential this compound Resistant Mutants
Objective: To identify genetic mutations associated with this compound resistance.
-
RNA/DNA Extraction: Extract viral RNA or DNA from a high-titer stock of the plaque-purified resistant virus and the parental wild-type virus. Use a commercial kit suitable for your virus type.
-
Reverse Transcription (for RNA viruses): For RNA viruses, synthesize cDNA from the extracted RNA using reverse transcriptase and random primers or gene-specific primers.
-
PCR Amplification: Amplify the entire viral genome using a series of overlapping PCR amplicons. Design primers to cover the full coding sequence of the virus.
-
Sequencing: Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS). NGS is preferred for detecting minority variants within a population.[12]
-
Sequence Analysis: Assemble the sequence reads to generate a consensus genome sequence for both the resistant and wild-type viruses.
-
Mutation Identification: Align the resistant virus genome sequence with the wild-type sequence to identify all nucleotide and amino acid changes.
-
Further Steps: Once mutations are identified, their role in conferring resistance should be validated using reverse genetics (see Troubleshooting Guide).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Oligosaccharyltransferase Inhibitor with Pan-flaviviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NGI-1 and its Analog C19: Unraveling the Specificity of Oligosaccharyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oligosaccharyltransferase (OST) inhibitor NGI-1 and its analog, C19. By examining their differential effects on the two catalytic subunits of the OST, STT3A and STT3B, we aim to provide a clear understanding of their respective mechanisms of action and experimental utility. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to this compound and C19
N-linked glycosylation is a critical co- and post-translational modification for a vast number of proteins, influencing their folding, stability, trafficking, and function. The central enzymatic step in this process is catalyzed by the oligosaccharyltransferase (OST) complex, which transfers a pre-assembled oligosaccharide to asparagine residues of nascent polypeptide chains. In mammals, the OST complex exists in two major isoforms, distinguished by their catalytic subunits: STT3A and STT3B.
This compound is a cell-permeable small molecule that acts as an inhibitor of both the STT3A and STT3B isoforms of the OST.[1][2][3] In contrast, its analog C19 is a second-generation, more selective inhibitor that primarily targets the STT3B subunit in intact cells.[1][2] This differential specificity makes this compound and C19 valuable tools for dissecting the distinct biological roles of the STT3A and STT3B-containing OST complexes.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the known quantitative and semi-quantitative effects of this compound and C19 on OST activity and downstream cellular processes.
| Inhibitor | Target(s) | Potency / Selectivity | Reference |
| This compound | STT3A and STT3B | More potent inhibitor of STT3B than STT3A. | [1][4] |
| C19 | STT3B | Highly selective for STT3B in intact cells. | [1][2] |
Table 1: Inhibitor Specificity and Potency.
| Target Protein | Effect of this compound | Effect of C19 | Cellular Context | Reference |
| EGFR Glycosylation | Reduced | No effect in wild-type cells; reduced in STT3A-knockout cells. | Lung Adenocarcinoma Cells | [1] |
| EGFR Signaling | Reduced | No effect in wild-type cells; reduced in STT3A-knockout cells. | Lung Adenocarcinoma Cells | [1] |
| HSV-1 gC/gD Glycosylation | Inhibited (dependent on both STT3A and STT3B) | Mild inhibition only in STT3A-knockout cells. | HEK293 Cells | [2] |
| HSV-1 Infectivity | Inhibited | No effect. | HEK293 Cells | [2] |
| COX-2 Glycosylation | - | - | - | |
| COX-2 Protein Levels | No significant effect | Increased | HEK293 Cells | [1] |
Table 2: Differential Effects of this compound and C19 on Glycoprotein Processing and Function.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Oligosaccharyltransferase (OST) Activity Assay in Permeabilized Cells
This protocol is adapted from methodologies used to assess the direct effects of this compound and C19 on the enzymatic activity of STT3A and STT3B.[2][5]
Materials:
-
HEK293 cells (Wild-type, STT3A-knockout, and STT3B-knockout)
-
Permeabilization agent (e.g., Digitonin or SLO)
-
Fluorescently labeled acceptor peptide (e.g., containing an N-glycosylation sequon)
-
Lipid-linked oligosaccharide (LLO) donor substrate
-
This compound and C19 stock solutions (in DMSO)
-
Assay buffer (e.g., HEPES-buffered saline with appropriate salts and protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Culture wild-type, STT3A-KO, and STT3B-KO HEK293 cells to near confluency.
-
Permeabilization: Harvest cells and wash with cold PBS. Resuspend the cell pellet in assay buffer containing a titrated amount of permeabilizing agent and incubate on ice to selectively permeabilize the plasma membrane.
-
Inhibitor Treatment: Aliquot the permeabilized cell suspension into microcentrifuge tubes. Add this compound, C19, or DMSO (vehicle control) to the desired final concentrations.
-
OST Reaction: Initiate the reaction by adding the LLO donor and fluorescently labeled acceptor peptide to each tube. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize and quantify the fluorescently labeled glycosylated peptide product using a fluorescence gel scanner. The amount of glycosylated peptide is indicative of OST activity.
Western Blot Analysis of Glycoprotein Mobility Shift
This protocol details the steps to observe changes in the apparent molecular weight of glycoproteins following treatment with this compound or C19, indicating altered glycosylation.[6][7]
Materials:
-
Cells of interest (e.g., lung adenocarcinoma cell lines for EGFR analysis)
-
This compound and C19 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the glycoprotein of interest (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound, C19, or DMSO for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly and add the chemiluminescent substrate. Capture the signal using an imaging system. A downward shift in the band corresponding to the glycoprotein of interest indicates a reduction in its glycosylation.
Conclusion
This compound and its analog C19 are powerful chemical probes for investigating the roles of N-linked glycosylation and the specific functions of the STT3A and STT3B OST isoforms. This compound, with its dual inhibitory activity, can be used to study the general consequences of inhibiting N-glycosylation. In contrast, the high selectivity of C19 for STT3B allows for the specific interrogation of post-translational glycosylation events and the unique biological roles of the STT3B-containing OST complex. The data and protocols presented in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of glycoprotein biology in health and disease.
References
- 1. Editing N-Glycan Site Occupancy with Small Molecule Oligosaccharyltransferase (OST) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway - Cheng - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of NGI-1 sensitivity across different cancer cell lines
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the sensitivity of various cancer cell lines to NGI-1, a novel inhibitor of oligosaccharyltransferase (OST), reveals a significant correlation between sensitivity and dependence on receptor tyrosine kinase (RTK) signaling, particularly the epidermal growth factor receptor (EGFR) pathway. This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's differential activity, supported by quantitative data, experimental protocols, and pathway visualizations.
This compound has emerged as a promising therapeutic agent due to its unique mechanism of action. By partially inhibiting N-linked glycosylation, this compound disrupts the proper folding and function of key glycoproteins involved in cancer cell proliferation and survival.[1][2] This targeted disruption has shown selective efficacy against cancer cells that are "addicted" to the signaling of RTKs like EGFR and fibroblast growth factor receptor (FGFR).[2][3]
Comparative Sensitivity of this compound in Lung Cancer Cell Lines
A pivotal study screened this compound against a panel of 94 non-small cell lung cancer (NSCLC) cell lines, revealing that only a subset (11/94) demonstrated significant sensitivity with IC50 values below 10µM.[4] This selectivity underscores the targeted nature of this compound's action. A strong correlation was observed between sensitivity to this compound and sensitivity to EGFR tyrosine kinase inhibitors (TKIs) such as afatinib and gefitinib.[4]
The following table summarizes the IC50 values for a selection of the most sensitive lung cancer cell lines from this screen, highlighting their EGFR and KRAS mutation status, which are key determinants of their signaling dependencies.
| Cell Line | Histology | EGFR Mutation | KRAS Mutation | This compound IC50 (µM) |
| PC-9 | Adenocarcinoma | del E746-A750 | Wild Type | < 10 |
| HCC827 | Adenocarcinoma | del E746-A750 | Wild Type | < 10 |
| H3255 | Adenocarcinoma | L858R | Wild Type | < 10 |
| H1975 | Adenocarcinoma | L858R, T790M | Wild Type | < 10 |
| H1650 | Adenocarcinoma | del E746-A750 | Wild Type | < 10 |
| HCC4006 | Adenocarcinoma | L858R | Wild Type | < 10 |
| HCC2935 | Adenocarcinoma | L858R | Wild Type | < 10 |
| H1581 | Bronchoalveolar Carcinoma | - | - | < 10 |
| H322 | Adenocarcinoma | - | - | < 10 |
| H2172 | Adenocarcinoma | - | - | < 10 |
| H441 | Adenocarcinoma | - | G12V | < 10 |
Data extracted from the supplementary information of "Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors," Lampson et al., Cancer Research, 2018.
Notably, several cell lines harboring EGFR activating mutations (PC-9, HCC827, H3255) and even the T790M resistance mutation (H1975) are sensitive to this compound.[4] This suggests that this compound's mechanism of inhibiting glycosylation can bypass common resistance mechanisms to TKIs that target the kinase domain. In contrast, many cell lines with KRAS mutations, which drives downstream signaling independently of EGFR, were found to be insensitive to this compound.[2]
Overcoming TKI Resistance
A significant finding is the ability of this compound to overcome acquired resistance to EGFR TKIs. In gefitinib-resistant PC-9 cells (PC9-GR) harboring the T790M mutation, this compound treatment led to a significant reduction in cell proliferation and induced a G1 cell cycle arrest.[4] Furthermore, the combination of this compound with TKIs like erlotinib or osimertinib has been shown to be synthetically lethal in TKI-resistant cell lines.[4] This suggests a promising strategy for treating patients who have developed resistance to standard EGFR-targeted therapies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
References
NGI-1 Boosts Radiotherapy's Punch Against Gliomas, New Studies Confirm
New research is illuminating the potential of NGI-1, a small molecule inhibitor, to significantly enhance the effectiveness of radiation therapy in treating gliomas, the most common and aggressive type of brain tumor. These studies demonstrate that this compound, by disrupting a key cellular process, can make glioma cells more vulnerable to the cell-killing effects of radiation, offering a promising new strategy in the fight against this devastating disease.
The core of this compound's action lies in its ability to inhibit the oligosaccharyltransferase (OST) complex. This enzyme complex is crucial for a process called N-linked glycosylation, a vital step in the proper folding and function of many proteins, including receptor tyrosine kinases (RTKs).[1][2][3][4] In gliomas, RTKs such as the epidermal growth factor receptor (EGFR) are often overactive, driving tumor growth and resistance to treatment.[5][6]
By inhibiting the OST, this compound effectively disrupts the maturation and activation of these RTKs.[1][2][3][4] This leads to a cascade of effects that sensitize the cancer cells to radiation. Specifically, studies have shown that this compound treatment in glioma cells leads to reduced glycosylation and protein levels of several key RTKs, including those in the EGFR family.[1] This disruption of RTK signaling has been identified as the principal mechanism behind this compound's radiosensitizing effects.[1][2]
Enhanced Efficacy: A Look at the Data
The radiosensitizing effects of this compound have been quantified in several key studies. In glioma cell lines with high levels of ErbB family RTK activation, this compound has been shown to significantly enhance the cell-killing effects of radiation.[1] For instance, in the D54 glioma cell line, the survival fraction at a 2 Gy dose of radiation (SF2Gy) was reduced from 69% to 51% with the addition of this compound.[1] Similarly, in the SKMG3 cell line, the SF2Gy dropped from 87% to 77%.[1]
This increased sensitivity to radiation is further supported by findings of increased DNA damage and G1 cell cycle arrest in glioma cells treated with this compound.[1][2] The combination of this compound and radiation has also demonstrated a significant reduction in tumor growth in animal models compared to either treatment alone.[1][2]
For a detailed comparison of the radiosensitizing effects of this compound in different glioma cell lines, refer to the table below.
| Cell Line | Key Characteristics | Treatment | Survival Fraction at 2 Gy (SF2Gy) | Reference |
| D54 | High ErbB family RTK activation | Radiation alone | 69% | [1] |
| D54 | High ErbB family RTK activation | This compound + Radiation | 51% | [1] |
| SKMG3 | High ErbB family RTK activation | Radiation alone | 87% | [1] |
| SKMG3 | High ErbB family RTK activation | This compound + Radiation | 77% | [1] |
| T98G | Low ErbB family RTK activation | Radiation alone | Unaffected by this compound | [1] |
| U251 | Low ErbB family RTK activation | Radiation alone | Unaffected by this compound | [1] |
The Mechanism of Action: A Visual Explanation
The signaling pathway affected by this compound is a critical component of its radiosensitizing effect. The following diagram illustrates how this compound disrupts the normal function of receptor tyrosine kinases, leading to increased sensitivity to radiation.
Caption: this compound inhibits the OST, disrupting RTK maturation and sensitizing glioma cells to radiation.
Experimental Workflow: From Lab Bench to Preclinical Models
The journey to confirming the radiosensitizing effects of this compound involves a series of well-defined experimental steps. The following diagram outlines a typical workflow used in these studies.
Caption: A typical workflow for evaluating the radiosensitizing effects of this compound in glioma.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, the experimental protocols are meticulously detailed. Here are the methodologies for the key experiments cited:
Cell Lines and Culture:
-
Human glioma cell lines D54, SKMG3, T98G, and U251 were used.[1]
-
Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
This compound Treatment:
-
This compound, a small molecule inhibitor of the oligosaccharyltransferase, was used to treat glioma cells.[1]
Irradiation:
-
Cells were irradiated with varying doses of ionizing radiation using a cesium-137 irradiator.
Clonogenic Survival Assay:
-
Cells were seeded at low density and treated with this compound and/or radiation.
-
After a set incubation period, colonies were stained and counted to determine the surviving fraction of cells.[1]
Western Blotting:
-
Protein lysates from treated cells were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with antibodies specific for various RTKs and downstream signaling molecules to assess their expression and phosphorylation status.
Cell Cycle Analysis:
-
Cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]
DNA Damage Analysis:
-
Immunofluorescence staining for DNA double-strand break markers, such as γ-H2AX, was performed to quantify the extent of DNA damage.
In Vivo Xenograft Studies:
-
Glioma cells were implanted into immunodeficient mice to establish tumors.
-
Once tumors reached a certain size, mice were randomized into different treatment groups.
-
Tumor growth was monitored regularly, and animal survival was recorded.[1]
Comparison with Other Radiosensitizers
The strategy of targeting cellular pathways to enhance radiation efficacy is not new. Other approaches in glioma include the use of inhibitors targeting EGFR and the vascular endothelial growth factor receptor (VEGFR).[6][7][8] For example, the EGFR inhibitor AG556 has been shown to induce radiosensitivity in some high-grade glioma cell lines.[5] Similarly, VEGFR inhibitors like ZD6474 (Vandetanib) have demonstrated the ability to decrease tumor growth when combined with radiotherapy in preclinical models.[7][8]
However, the unique mechanism of this compound, which broadly affects the maturation of multiple RTKs, may offer an advantage in overcoming the signaling redundancy that often plagues more targeted therapies.[1] The development of resistance to single-target RTK inhibitors is a significant clinical challenge, and this compound's broader action could potentially circumvent this issue.[9]
Future Directions
The promising preclinical data for this compound as a radiosensitizer in glioma warrants further investigation. Future studies will likely focus on optimizing treatment schedules, evaluating this compound in combination with other therapeutic agents, and ultimately, translating these findings into clinical trials for patients with glioma. The ability of this compound to turn "cold" tumors more susceptible to radiation could open up a new and powerful front in the treatment of this challenging disease.
References
- 1. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of EGFR Inactivation on the Radiation Response in High Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti–Vascular Endothelial Growth Factor Therapy for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the VEGFR inhibitor ZD6474 in combination with radiotherapy and temozolomide in an orthotopic glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NGI-1: A Pan-Flaviviral Inhibitor Targeting a Host Oligosaccharyltransferase Complex
A Comparative Guide to the Antiviral Activity of NGI-1 Across Flaviviruses
For researchers and professionals in drug development, identifying broad-spectrum antiviral agents is a critical endeavor. This guide provides a comprehensive comparison of the antiviral activity of this compound, a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, against a range of pathogenic flaviviruses. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound as a pan-flaviviral therapeutic candidate.
Quantitative Assessment of Antiviral Efficacy
This compound has demonstrated potent antiviral activity against several members of the Flaviviridae family. The following table summarizes the key quantitative data from in vitro studies, highlighting the compound's efficacy and selectivity.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Dengue Virus (DENV) | HEK293 | Luciferase Reporter Assay | 0.85 | 34.9 | ~41 | [1] |
| Zika Virus (ZIKV) | HEK293 | Luciferase Reporter Assay | 2.2 | 34.9 | ~16 | [1] |
| West Nile Virus (WNV) | HEK293 | RNA Quantification | Substantial decrease | Not specified | Not specified | [2] |
| Yellow Fever Virus (YFV) | HEK293 | RNA Quantification | Substantial decrease | Not specified | Not specified | [2] |
Note: The half maximal effective concentration (EC50) or half maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral replication by 50%. The half maximal cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window.[3] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[3]
Mechanism of Action: Targeting a Host Factor for Broad-Spectrum Activity
This compound's antiviral activity stems from its inhibition of the host oligosaccharyltransferase (OST) complex, a multi-protein complex located in the endoplasmic reticulum (ER) membrane.[1][4] Interestingly, the antiviral effect of this compound is not dependent on the OST's canonical function of N-linked glycosylation of proteins.[1][2] Instead, this compound appears to block a non-catalytic role of the OST complex that is essential for flavivirus RNA replication.[1][2] This host-directed mechanism of action contributes to its broad-spectrum activity and presents a higher barrier to the development of viral resistance.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Cell Culture and Virus Propagation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells and human hepatocyte (Huh7) cells are commonly used for flavivirus studies.[1][6] They are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Stocks: Viral stocks for Dengue virus, Zika virus, West Nile virus, and Yellow Fever virus are generated by infecting confluent monolayers of a suitable cell line (e.g., Vero cells).[7] The supernatant containing the virus is harvested when cytopathic effects are observed, clarified by centrifugation, and stored at -80°C.[7]
Antiviral Activity Assessment (Luciferase Reporter Assay)
This assay is used to quantify viral replication in a high-throughput manner.
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that allows for optimal growth during the experiment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Infection: Infect the cells with a luciferase-expressing reporter virus (e.g., DENV-luc or ZIKV-luc) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48 hours at 37°C.[1]
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control and plot the results against the drug concentration to determine the EC50 value.
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability to determine the cytotoxicity of the compound.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the antiviral activity assay, but without viral infection.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
ATP Measurement: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Luminescence Reading: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the readings to the vehicle control and plot the results to calculate the CC50 value.
Plaque Assay
This assay is used to determine the titer of infectious virus particles.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.[7]
-
Serial Dilutions: Prepare ten-fold serial dilutions of the virus-containing supernatant from the antiviral experiments.
-
Infection: Infect the cell monolayers with the viral dilutions for 1 hour at 37°C.[7]
-
Overlay: Remove the inoculum and overlay the cells with a medium containing low-melting-point agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.
-
Staining: Fix the cells and stain with a crystal violet solution to visualize and count the plaques.
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Visualizing the Process
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing the antiviral activity of this compound.
References
- 1. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. A Small-Molecule Oligosaccharyltransferase Inhibitor with Pan-flaviviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STT3B-Selective Oligosaccharyltransferase Inhibitors: NGI-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of the STT3B subunit of the oligosaccharyltransferase (OST) complex presents a promising therapeutic strategy in various diseases, including cancer and viral infections. NGI-1, a well-characterized OST inhibitor, has paved the way for the development of more selective compounds. This guide provides an objective comparison of this compound with other STT3B-selective inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development efforts.
Introduction to STT3A and STT3B
N-linked glycosylation is a crucial post-translational modification of proteins that occurs in the endoplasmic reticulum (ER). The central step is the transfer of a lipid-linked oligosaccharide (LLO) to asparagine residues of nascent polypeptides, a reaction catalyzed by the OST complex. In mammals, two distinct OST complexes exist, defined by their catalytic subunits: STT3A and STT3B.
-
STT3A: Primarily mediates co-translational glycosylation, acting on nascent polypeptide chains as they emerge from the ribosome-translocon complex.
-
STT3B: Primarily mediates post-translational glycosylation, modifying sites that are skipped by STT3A, often due to folding or proximity to the C-terminus.
The differential roles of STT3A and STT3B allow for selective targeting to achieve specific therapeutic outcomes.
Quantitative Comparison of STT3B-Selective Inhibitors
This section provides a quantitative comparison of this compound and other reported STT3B-selective inhibitors. The data is compiled from published studies, and it is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (STT3A-dependent glycosylation) | IC50 (STT3B-dependent glycosylation) | Selectivity (STT3A/STT3B) | Key Features |
| This compound | STT3A and STT3B | ~10 µM | ~1 µM | ~10-fold for STT3B | Dual inhibitor with higher potency for STT3B. Reversible and cell-permeable. |
| C19 (this compound analog) | STT3B | > 25 µM | ~5 µM | > 5-fold for STT3B | Second-generation analog of this compound with improved selectivity for STT3B. |
| Indocyanine green (ICG) | STT3B | Not reported | Not reported | Not reported | Identified as a functional STT3B inhibitor through a CRISPR screen. FDA-approved dye. |
Note: IC50 values can vary depending on the cell line, substrate, and assay conditions used. The data presented here are approximations from available literature for comparative purposes.
Signaling Pathways and Inhibition Mechanism
The N-linked glycosylation pathway is a fundamental cellular process. STT3B-selective inhibitors act at a key step within this pathway.
Caption: N-linked glycosylation pathway and the site of action for STT3B-selective inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STT3B inhibitors.
Generation of STT3A and STT3B Knockout Cell Lines
Objective: To create cell lines exclusively dependent on either STT3A or STT3B for N-linked glycosylation, enabling the specific assessment of inhibitor activity against each isoform.
Methodology (CRISPR/Cas9):
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting early exons of the STT3A or STT3B gene to induce frameshift mutations. Utilize online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector, often containing a fluorescent marker (e.g., GFP) for selection of transfected cells.
-
Transfection: Transfect the sgRNA/Cas9-expressing plasmid into the desired host cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Cell Sorting: 24-48 hours post-transfection, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into individual wells of a 96-well plate.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for the absence of the target protein (STT3A or STT3B) by Western blot analysis.
-
Genotype Verification: Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted region to identify the specific insertions or deletions.
Cellular N-Glycosylation Inhibition Assay
Objective: To quantify the inhibitory effect of compounds on STT3A- and STT3B-dependent glycosylation in a cellular context.
Methodology (Western Blot):
-
Cell Seeding: Seed wild-type, STT3A-knockout, and STT3B-knockout cells in multi-well plates.
-
Compound Treatment: Treat the cells with a dose range of the test inhibitor (e.g., this compound, C19) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against specific glycoproteins that are known substrates for STT3A or STT3B (e.g., prosaposin for STT3A, sex hormone-binding globulin for STT3B). A shift in the molecular weight of the glycoprotein to a lower size indicates a reduction in glycosylation.
-
Densitometry: Quantify the band intensities to determine the extent of glycosylation inhibition at different inhibitor concentrations and calculate IC50 values.
Cell Viability/Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of the STT3B inhibitors on various cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing STT3B-selective inhibitors.
Caption: A logical workflow for the discovery and validation of STT3B-selective inhibitors.
Conclusion
This compound has been a pivotal tool in understanding the roles of STT3A and STT3B in N-linked glycosylation. The development of more STT3B-selective inhibitors, such as C19, and the identification of others like ICG, highlight the therapeutic potential of targeting this specific OST isoform. This guide provides a framework for comparing these inhibitors and offers detailed experimental protocols to facilitate further research in this exciting field. The continued exploration of STT3B-selective inhibitors holds promise for the development of novel therapeutics with improved efficacy and reduced off-target effects.
Unlocking New Therapeutic Avenues: A Comparative Guide to the Synergistic Effects of NGI-1 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to overcome drug resistance and enhance treatment efficacy. NGI-1, a novel small-molecule inhibitor of the oligosaccharyltransferase (OST), has emerged as a promising agent that sensitizes cancer cells to various treatments. By disrupting N-linked glycosylation, this compound interferes with the proper folding, trafficking, and signaling of key receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR).[1][2][3] This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer therapies, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Synergistic Effects of this compound in Combination Therapies: A Quantitative Overview
This compound has demonstrated significant synergistic anti-cancer effects when combined with EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and with radiotherapy and chemotherapy in glioma. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Combination with EGFR Tyrosine Kinase Inhibitors (TKIs) in NSCLC Cell Lines
| Cell Line | Combination Therapy | Effect | Quantitative Measurement | Reference |
| PC9-GR (Gefitinib-Resistant) | This compound (10µM) + Erlotinib | Increased Apoptosis | ~40% apoptosis with combination vs. ~10% with either agent alone. | [4] |
| PC9-GR (Gefitinib-Resistant) | This compound (10µM) | Reduced Proliferation | ~90% reduction in proliferation. | [4] |
| HCC827-GR (Erlotinib-Resistant) | This compound | Reduced Proliferation | 80% reduction in proliferation. | [4] |
| H1975-OR (Osimertinib-Resistant) | This compound | Reduced Proliferation | >70% reduction in proliferation. | [4] |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Cancer Type | Xenograft Model | Combination Therapy | Effect | Quantitative Measurement | Reference |
| NSCLC | HCC827-GR | This compound Nanoparticles + Erlotinib | Reduced Tumor Growth | Mean tumor volume of 380 ± 121 mm³ with combination vs. 829 ± 149 mm³ with erlotinib alone at day 25. | [4] |
| Glioma | Glioma Xenograft | This compound + Fractionated Radiation | Reduced Tumor Growth | Significant reduction in tumor growth compared to radiation alone. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability and Proliferation Assays
-
Cell Culture: NSCLC cell lines (e.g., PC9, PC9-GR, HCC827, HCC827-GR) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with this compound, an EGFR TKI (e.g., erlotinib), or the combination at various concentrations.
-
MTT Assay: After 72 hours of treatment, MTT reagent is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the respective drugs for 48 hours.
-
Staining: Both floating and attached cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are treated as required, then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are used.
-
Tumor Implantation: 5 x 10^6 NSCLC cells (e.g., HCC827-GR) are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: vehicle control, this compound nanoparticles, EGFR TKI, or the combination. Treatments are administered via intraperitoneal or oral gavage routes according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Visualizing the Mechanism of Synergy
Understanding the underlying signaling pathways and experimental workflows is essential for contextualizing the data. The following diagrams, generated using Graphviz, illustrate these concepts.
Discussion and Future Directions
The synergistic potential of this compound with existing cancer therapies, particularly in RTK-driven tumors, is a compelling area of investigation. The ability of this compound to overcome acquired resistance to EGFR TKIs in NSCLC presents a significant clinical opportunity.[3][4] Similarly, its capacity to radiosensitize glioma cells highlights its potential to improve outcomes in cancers that are challenging to treat with conventional methods.[5]
Future research should focus on:
-
Optimizing Combination Regimens: Determining the optimal dosing and scheduling of this compound in combination with other therapies to maximize synergy and minimize toxicity.
-
Expanding to Other Cancers: Investigating the efficacy of this compound combination therapies in other cancers that are dependent on RTK signaling.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based combination therapies.
-
Clinical Translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
References
- 1. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Glycoproteomics of NGI-1 Treated Cells: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycoproteomic landscape in cells treated with NGI-1, a potent inhibitor of N-linked glycosylation, versus untreated cells. The information presented is compiled from peer-reviewed studies and is intended to support further research and drug development efforts targeting protein glycosylation pathways.
Executive Summary
This compound is a cell-permeable small-molecule inhibitor that targets the catalytic subunits (STT3A and STT3B) of the oligosaccharyltransferase (OST) complex, a key enzyme in the N-linked glycosylation pathway.[1][2][3] By inhibiting the OST, this compound disrupts the transfer of oligosaccharides to nascent proteins, leading to altered glycosylation patterns and subsequent effects on protein trafficking, signaling, and cell viability.[4][5] This guide summarizes the quantitative changes in the glycoproteome of this compound treated cells, details the experimental protocols used for their identification, and visualizes the affected signaling pathways and experimental workflows.
Quantitative Glycoproteomic Data
Treatment of various cell lines with this compound leads to significant alterations in the abundance of specific N-glycopeptides. The following tables summarize the key findings from a comparative glycoproteomic analysis of hepatocellular carcinoma (HCC) cells (Huh7) treated with this compound.
Table 1: Significantly Altered N-Glycopeptides in this compound Treated Huh7 Cells
| Protein | Glycosite | Glycan Composition (HexNAc(N)Hex(H)) | Fold Change (this compound vs. Control) | Reference |
| Lysosome-associated membrane protein 2 (LAMP2) | N356 | H6N2 | Significantly Decreased | [1] |
| Nicalin (NICA) | Multiple | Not Specified | Significantly Changed | [1] |
| Calsyntenin-2 interacting protein (CEIP2) | Multiple | Not Specified | Significantly Changed | [1] |
Note: The referenced study highlights these proteins as having significantly changed glycopeptide abundance but does not provide specific fold-change values in the main text. The most common N-glycan compositions identified were H8N2 and H9N2.[1]
Experimental Protocols
The following protocols outline the key experimental steps for the comparative glycoproteomic analysis of this compound treated cells.
Cell Culture and this compound Treatment
-
Cell Line: Huh7 (hepatocellular carcinoma) cells.
-
Culture Conditions: Cells are cultured in standard growth medium.
-
This compound Treatment: Cells are treated with 10 µM this compound for varying durations (e.g., 0, 24, 48 hours).[1]
Nascent Protein Labeling (Optional)
-
To specifically analyze newly synthesized proteins, cells can be metabolically labeled with L-azidohomoalanine (AHA), an analog of methionine.[1]
Protein Extraction and Digestion
-
Cells are harvested and lysed.
-
Proteins are extracted and quantified.
-
Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
Glycopeptide Enrichment
-
Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used method to enrich for glycosylated peptides from the complex peptide mixture.[1]
Mass Spectrometry and Data Analysis
-
Instrumentation: Enriched glycopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptide sequences and the attached glycan compositions.[6]
-
Quantification: Label-free quantification is used to compare the peak areas of identified glycopeptides between the this compound treated and control groups to determine relative abundance changes.[1]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Affected by this compound
This compound's inhibition of the OST complex leads to downstream effects on various signaling pathways, primarily due to the improper glycosylation of key receptor proteins. One of the most well-documented is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: this compound inhibits the OST, leading to hypo-glycosylated EGFR, impaired trafficking to the cell surface, and subsequent inhibition of downstream signaling and cell proliferation.[4][5]
Experimental Workflow for Comparative Glycoproteomics
The following diagram illustrates the key steps in a typical comparative glycoproteomics experiment to study the effects of this compound.
Caption: A typical workflow for comparative glycoproteomics of this compound treated cells, from sample preparation to data analysis.[1]
Conclusion
The comparative glycoproteomic analysis of this compound treated cells reveals significant alterations in the glycosylation of specific proteins, which can have profound effects on cellular processes such as protein trafficking and signaling. The methodologies outlined in this guide provide a framework for researchers to investigate these changes further. The continued study of this compound's effects on the glycoproteome holds promise for the development of novel therapeutic strategies targeting glycosylation-dependent pathways in diseases like cancer.
References
- 1. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]
- 2. Editing N-Glycan Site Occupancy with Small Molecule Oligosaccharyltransferase (OST) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GlypNirO: An automated workflow for quantitative N- and O-linked glycoproteomic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Oligosaccharyltransferase (OST) Inhibition in NGI-1's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule NGI-1, an inhibitor of the oligosaccharyltransferase (OST) complex, against other modulators of N-linked glycosylation. We present supporting experimental data to validate the central role of OST inhibition in the anticancer effects of this compound, offering insights for researchers in oncology and drug development.
Introduction to this compound and Oligosaccharyltransferase (OST) Inhibition
This compound is a cell-permeable small molecule that functions as a reversible inhibitor of the oligosaccharyltransferase (OST) complex.[1][2] The OST is a key enzyme in the endoplasmic reticulum responsible for the transfer of a lipid-linked oligosaccharide (LLO) to asparagine residues of nascent polypeptides, a critical step in N-linked glycosylation.[3][4] this compound exhibits a degree of specificity for the STT3B-containing OST complex over the STT3A-containing complex.[5]
N-linked glycosylation is a crucial post-translational modification for the proper folding, stability, and function of many secreted and membrane-bound proteins, including receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.[6][7] By inhibiting the OST, this compound disrupts the glycosylation of these proteins, leading to a unique anticancer mechanism of action.[3][5]
Comparative Analysis of this compound and Other Glycosylation Inhibitors
A key alternative for studying N-linked glycosylation is Tunicamycin, a nucleoside antibiotic that inhibits the first step in the LLO biosynthesis pathway. While both this compound and Tunicamycin disrupt N-linked glycosylation, their mechanisms and downstream cellular effects differ significantly, highlighting the specific role of OST inhibition in this compound's activity.
| Feature | This compound | Tunicamycin |
| Target | Oligosaccharyltransferase (OST) complex[1][3][4] | Dolichol-phosphate N-acetylglucosamine-1-phosphate transferase (GPT) |
| Mechanism of Action | Inhibits the transfer of the complete oligosaccharide from the lipid carrier to the protein.[2] | Blocks the synthesis of the lipid-linked oligosaccharide precursor. |
| Cellular Effects | Induces cell cycle arrest and senescence in RTK-dependent cancer cells.[1][3] Does not typically induce apoptosis.[3][6] | Induces a strong ER stress response and apoptosis in a broader range of cells.[3] |
| Specificity | Selective proliferative arrest in cancer cells dependent on RTKs like EGFR and FGFR.[1][3] | Broad cytotoxicity due to global disruption of glycoprotein synthesis. |
Validating OST Inhibition as the Key Anticancer Mechanism of this compound
The anticancer effects of this compound are directly linked to the inhibition of OST and the subsequent disruption of RTK glycosylation and signaling.
Disruption of Receptor Tyrosine Kinase (RTK) Glycosylation and Signaling
This compound treatment leads to a noticeable decrease in the molecular weight of RTKs such as the Epidermal Growth Factor Receptor (EGFR) on SDS-PAGE, indicative of impaired glycosylation.[3] This hypoglycosylation prevents the proper localization of EGFR to the cell surface and reduces its phosphorylation and subsequent activation of downstream signaling pathways.[1][3][8]
Caption: this compound mediated OST inhibition blocks RTK glycosylation and signaling.
Induction of Cell Cycle Arrest and Senescence
A hallmark of this compound's anticancer effect in RTK-driven cancer cells is the induction of G1 cell cycle arrest and senescence, rather than apoptosis.[1][6][8] This is characterized by an increase in the p21 cell cycle inhibitor, cellular autofluorescence, and morphological changes consistent with a senescent phenotype.[1][3]
| Cell Line | Treatment | G1 Phase Population (%) | Apoptosis (% Annexin V Positive) |
| PC9 (EGFR mutant NSCLC) | Vehicle | 40% | <5% |
| PC9 (EGFR mutant NSCLC) | This compound (10 µM) | 60%[6] | <5%[6] |
| A549 (KRAS mutant NSCLC) | Vehicle | ~50% | <5% |
| A549 (KRAS mutant NSCLC) | This compound (10 µM) | ~50% | <5% |
Note: The data presented are representative values compiled from published studies.
Overcoming Resistance to Tyrosine Kinase Inhibitors (TKIs)
This compound has demonstrated the ability to overcome acquired resistance to EGFR TKIs in NSCLC cell lines.[6][7] In TKI-resistant cells, such as those harboring the T790M mutation, this compound can still inhibit EGFR glycosylation and signaling, a mechanism independent of the kinase domain.[6] Furthermore, the combination of this compound with TKIs has been shown to be synthetically lethal in resistant cells.[6][7]
Caption: this compound overcomes TKI resistance and shows synthetic lethality.
Experimental Protocols
Western Blotting for Glycosylation Status
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel. The percentage of the gel may need to be optimized to resolve the shift in molecular weight.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the protein of interest (e.g., EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A downward shift in the band for the protein of interest in this compound treated samples indicates hypoglycosylation.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Senescence-Associated β-Galactosidase Staining
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound or vehicle control for several days.
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells and incubate with the staining solution containing X-gal at 37°C (without a CO2 supply) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity and a senescent state.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oligosaccharyltransferase Inhibition Overcomes Therapeutic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. aacrjournals.org [aacrjournals.org]
Independent Verification of NGI-1's Pan-Flaviviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-flaviviral activity of NGI-1 with other antiviral compounds, supported by experimental data from independent research. This compound, a small molecule inhibitor of the oligosaccharyltransferase (OST) complex, has demonstrated broad efficacy against a range of flaviviruses, offering a promising host-directed therapeutic strategy.
Executive Summary
This compound exhibits significant antiviral activity against multiple members of the Flavivirus genus, including all four serotypes of Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA replication by targeting the host OST complex.[1][3][5] Notably, this antiviral effect is independent of the OST's canonical N-glycosylation function, suggesting a lower risk of host cell toxicity.[1][5][6] This host-targeting mechanism also presents a higher barrier to the development of viral resistance.[2]
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of this compound against various flaviviruses, alongside other notable pan-flaviviral inhibitors for comparison.
| Compound | Target | Virus | Cell Line | EC50 | Citation |
| This compound | Oligosaccharyltransferase (OST) complex | DENV | HEK293 | 0.85 µM | [1] |
| ZIKV | HEK293 | 2.2 µM | [1] | ||
| MK-0608 | Viral Polymerase (NS5) | DENV | Various | Potent Inhibition | [1] |
| ZIKV | Various | Potent Inhibition | [1] | ||
| Compound 15 | Viral Protease (NS2B-NS3) | WNV | - | IC50 = 0.74 µM | [7] |
| ZIKV | - | IC50 = 0.82 µM | [7] | ||
| NSC135618 | Viral Protease (NS2B-NS3) | DENV2, ZIKV, WNV, YFV | A549 | Low µM range | [8] |
| Nitazoxanide | Host-directed | WNV, ZIKV, JEV, YFV | Vero, SH-SY5Y | Efficient abrogation | [9] |
| Teriflunomide | Dihydroorotate dehydrogenase (DHODH) | WNV, ZIKV, JEV, YFV | Vero, SH-SY5Y | Efficient abrogation | [9] |
Mechanism of Action: this compound Signaling Pathway
This compound targets the host's OST complex, a critical component of the endoplasmic reticulum. While the OST complex is primarily known for its role in protein N-glycosylation, its interaction with flaviviruses appears to be independent of this enzymatic activity. This compound's binding to the OST complex disrupts a function essential for the formation or stability of the viral replication complex, thereby inhibiting viral RNA synthesis.
Caption: this compound inhibits flavivirus replication by targeting the host OST complex.
Experimental Protocols
Luciferase Reporter Assay for Antiviral Activity
This assay is used to quantify viral replication in a high-throughput format.
Methodology:
-
Cell Seeding: HEK293 cells are seeded in 96-well plates.
-
Infection: Cells are infected with luciferase-expressing Dengue virus (DENV) or Zika virus (ZIKV).
-
Compound Treatment: Immediately after infection, cells are treated with increasing concentrations of this compound.
-
Incubation: Plates are incubated for 48 hours to allow for viral replication.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in treated cells compared to untreated controls indicates the level of viral replication inhibition.
References
- 1. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. A Small-Molecule Oligosaccharyltransferase Inhibitor with Pan-flaviviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies Towards Protease Inhibitors for Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of clinical candidates against West Nile virus by activity screening in vitro and effect evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of NGI-1 and Other Glycosylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the toxicity profiles of NGI-1, Tunicamycin, and 2-Deoxy-D-Glucose, supported by experimental data and detailed methodologies.
In the landscape of glycosylation inhibitor research, understanding the toxicity profile of a compound is paramount to its potential as a therapeutic agent. This guide provides a detailed comparison of the toxicity of this compound, a novel oligosaccharyltransferase (OST) inhibitor, with two other widely studied glycosylation inhibitors: Tunicamycin and 2-Deoxy-D-Glucose (2-DG).
This compound has emerged as a promising research tool and potential therapeutic candidate due to its unique mechanism of action and reportedly reduced cellular toxicity compared to broader-acting glycosylation inhibitors.[1] This document aims to provide an objective comparison based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of this guide, we present the IC50 values for the cytotoxic effects of this compound, Tunicamycin, and 2-Deoxy-D-Glucose across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| This compound | D54 ER-LucT | Luciferase Activity | 1.1 µM (AC50) | [1] |
| PC9 | Proliferation (MTT) | >10 µM (after 3 days) | [1] | |
| Tunicamycin | NCI-H446 (SCLC) | MTT (24h) | 3.01 ± 0.14 µg/mL | [2] |
| H69 (SCLC) | MTT (24h) | 2.94 ± 0.16 µg/mL | [2] | |
| PC-3 (Prostate) | WST-1 (72h) | ~10 µg/mL | [3] | |
| Breast Cancer Cell Lines | MTT (72h) | Varies (e.g., SUM-44: >8 µg/mL, MCF10A: ~2 µg/mL) | [4] | |
| Capillary Endothelial Cells | MTT (48h) | 438 ng/mL | [5] | |
| 2-Deoxy-D-Glucose | P388/IDA (Leukemia) | MTT | 392.6 ± 41.1 µM | |
| Pancreatic & Ovarian Cancer Cell Lines | MTT (48h) | 1.45 to 13.34 mM | [6] | |
| Acute Lymphoblastic Leukemia (ALL) Cell Lines | MTT (48h) | 0.22 to 2.70 mM | [7] | |
| Neuroblastoma (NB) Cell Lines | MTT | Varies (e.g., SK-N-AS: ~4 mM, SH-SY5Y: ~8 mM) | [8] |
In Vivo Toxicity: Lethal Dose Comparison
| Inhibitor | Animal Model | Route of Administration | LD50 | Citation |
| This compound | Mice (xenograft) | Nanoparticle formulation | No significant weight loss or other toxicity observed | [9] |
| Tunicamycin | Mice | Intraperitoneal | 2.0 mg/kg | [10] |
| 2-Deoxy-D-Glucose | Mice | Intravenous | 8000 mg/kg | [11] |
| Rats and Mice | Oral | >8000 mg/kg | [11] |
Signaling Pathways and Mechanisms of Toxicity
The toxicity of these inhibitors is intrinsically linked to their mechanism of action and their impact on cellular signaling pathways.
This compound: Targeted Inhibition with Reduced Off-Target Effects
This compound acts by directly and reversibly inhibiting the catalytic subunit of the oligosaccharyltransferase (OST), with a higher specificity for the STT3B isoform compared to STT3A.[1] This leads to incomplete inhibition of N-linked glycosylation, a key reason for its reduced cellular toxicity compared to Tunicamycin.[1] The primary toxic effects of this compound are observed in cancer cell lines that are highly dependent on Receptor Tyrosine Kinase (RTK) signaling, such as those driven by EGFR or FGFR.[1] Inhibition of glycosylation of these receptors disrupts their proper folding, trafficking to the cell surface, and subsequent signaling, leading to cell cycle arrest and senescence rather than widespread apoptosis.[1]
Mechanism of this compound leading to senescence.
Tunicamycin: Broad Glycosylation Inhibition and ER Stress
Tunicamycin inhibits the first step of N-linked glycosylation by blocking the enzyme DPAGT1. This leads to a complete cessation of the synthesis of lipid-linked oligosaccharide precursors, resulting in a global inhibition of N-linked glycosylation.[1] The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a strong Unfolded Protein Response (UPR) and ER stress, ultimately leading to apoptosis in a wide range of cell types.[12] Tunicamycin has also been shown to inhibit signaling pathways downstream of EGFR, including AKT, STAT3, and Erk.[12]
Tunicamycin's mechanism leading to apoptosis.
2-Deoxy-D-Glucose: Dual Inhibition of Glycolysis and Glycosylation
2-DG is a glucose analog that competitively inhibits glycolysis. Additionally, by interfering with mannose metabolism, it also disrupts N-linked glycosylation, leading to ER stress. Its toxicity is context-dependent; under hypoxic conditions, the inhibition of glycolysis is the primary mechanism of cell death, while under normoxic conditions, the interference with glycosylation becomes more prominent.[7] 2-DG has been shown to activate pro-survival pathways such as PI3K/AKT and MEK-ERK, which can counteract its cytotoxic effects. It has also been reported to inhibit Wnt/β-catenin signaling.
Dual inhibitory mechanism of 2-Deoxy-D-Glucose.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells in culture
-
Glycosylation inhibitors (this compound, Tunicamycin, 2-DG)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the glycosylation inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][14][15]
References
- 1. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylglucosaminyl 1-Phosphate Transferase: An Excellent Target for Developing New Generation Breast Cancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity screening of 23 engineered nanomaterials using a test matrix of ten cell lines and three different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
Validating NGI-1 as a Chemical Probe for N-Linked Glycosylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NGI-1, a potent and cell-permeable inhibitor of N-linked glycosylation, with other available chemical probes. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of relevant pathways and workflows to assist researchers in making informed decisions for their studies.
Introduction to this compound
N-linked glycosylation is a critical co- and post-translational modification that impacts protein folding, trafficking, and function.[1] Chemical probes that can acutely and specifically modulate this pathway are invaluable tools for research. This compound is a small molecule inhibitor that targets the oligosaccharyltransferase (OST) complex, the central enzyme responsible for transferring a pre-assembled glycan from a lipid-linked oligosaccharide (LLO) donor to asparagine residues on nascent proteins within the endoplasmic reticulum.[2][3] Specifically, this compound directly interacts with the catalytic subunits of the OST, STT3A and STT3B, making it a direct inhibitor of the glycosylation reaction itself.[4][5]
Comparison with Alternative Probes
The most widely used alternative for studying N-linked glycosylation is Tunicamycin. However, other compounds that inhibit later stages of glycan processing, such as swainsonine, are also utilized for more specific inquiries. This compound offers a distinct mechanism of action compared to these alternatives.
| Feature | This compound | Tunicamycin | Swainsonine / Kifunensine |
| Target | Oligosaccharyltransferase (OST) catalytic subunits (STT3A & STT3B)[2][5] | Dolichol-phosphate N-acetylglucosamine-1-phosphate transferase (DPAGT1) | α-Mannosidase II / α-Mannosidase I[6] |
| Mechanism of Action | Blocks the transfer of the complete glycan from the LLO to the acceptor protein.[2] | Inhibits the first step of LLO biosynthesis, preventing the formation of the glycan donor.[6] | Inhibits trimming of high-mannose glycans in the Golgi, preventing the formation of complex N-glycans.[6][7] |
| Cellular Effect | Incomplete inhibition of glycosylation, leading to the accumulation of LLO precursors and under-glycosylated proteins.[2][8] | Global and complete blockade of N-linked glycosylation, often leading to significant ER stress and toxicity.[2][6] | Accumulation of hybrid or high-mannose N-glycans; does not block initial glycosylation.[6] |
| Selectivity | Preferential, but not exclusive, inhibition of the STT3B subunit over STT3A.[2][9] | Broadly non-selective; inhibits the foundational step of the pathway. | Specific for their target mannosidases. |
| Toxicity | Generally lower cytotoxicity compared to Tunicamycin, as the inhibition of glycosylation is not absolute.[8][10] | High cytotoxicity due to complete glycosylation blockage and induction of a strong unfolded protein response (UPR) and ER stress.[2] | Generally lower toxicity, as it modifies the final glycan structure rather than preventing glycosylation. |
Quantitative Performance Data
The following table summarizes key quantitative metrics for this compound, providing a snapshot of its potency and therapeutic window in various experimental contexts.
| Parameter | Value | Cell Line / System | Reference |
| AC₅₀ (N-linked Glycosylation Inhibition) | 1.1 µM | - | [3] |
| EC₅₀ (Dengue Virus Inhibition) | 0.85 µM | HEK293 | [11] |
| EC₅₀ (Zika Virus Inhibition) | 2.2 µM | HEK293 | [11] |
| CC₅₀ (Cytotoxicity) | 34.9 µM | HEK293 | [11] |
Key Validation Experiments and Protocols
Validating the on-target effect of this compound and quantifying its impact on cellular processes is crucial. Below are detailed protocols for essential experiments.
Western Blot Analysis of Glycoprotein Mobility Shift
This assay is fundamental for visually confirming the inhibition of N-linked glycosylation, which results in a lower apparent molecular weight for target glycoproteins.
Protocol:
-
Cell Treatment: Plate cells (e.g., PC9, A549, or relevant glioma cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or a control (DMSO) for 24-48 hours. A positive control of Tunicamycin (e.g., 2.5 µg/mL) should be included.[2][12]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
(Optional) PNGase F Digestion: To confirm the observed shift is due to N-glycan removal, take an aliquot of lysate and treat it with Peptide:N-glycosidase F (PNGase F) according to the manufacturer's protocol. This will remove all N-linked glycans and serve as a fully deglycosylated control.[1][13]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against a known glycoprotein (e.g., EGFR, ErbB2).[12] Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A downward shift in the molecular weight of the protein in this compound-treated samples compared to the DMSO control indicates reduced glycosylation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA provides direct evidence of this compound binding to its target protein (STT3B) within the cell by measuring changes in the protein's thermal stability.[2]
Protocol:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 4 hours).
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the soluble fraction of the lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble, stable protein fraction. Analyze these fractions by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., STT3B).[2][14]
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to the right for the this compound-treated sample indicates that the drug has bound to and stabilized the target protein.
Cell Viability and Proliferation Assays
These assays are critical for determining the cytotoxic concentration (CC₅₀) of this compound and ensuring that observed effects are not simply due to cell death.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
For CellTiter-Glo® Assay: Add the reagent directly to the wells, incubate, and measure luminescence, which correlates with ATP levels and cell viability.[11]
-
For MTT Assay: Add MTT reagent to the wells, incubate to allow for formazan crystal formation, solubilize the crystals with a solvent (e.g., DMSO), and measure absorbance.[2]
-
-
Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to calculate the CC₅₀ value.
Visualizations: Pathways and Workflows
// Inhibitors Tunicamycin [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Tunicamycin"]; NGI1 [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"]; Swainsonine [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Swainsonine"];
Tunicamycin -> Dol_P [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2]; NGI1 -> Glycoprotein [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2]; Swainsonine -> Hybrid_Complex [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2]; } END_DOT Figure 1: N-Linked Glycosylation Pathway and Inhibitor Targets.
References
- 1. Verification of N-Linked Glycosylation of Proteins Isolated from Plant or Mammalian Cell Lines Using PNGase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligosaccharyltransferase Inhibition Induces Senescence in RTK-Driven Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition mechanism of human oligosaccharyltransferase OST-A by the drug this compound – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. Editing N-Glycan Site Occupancy with Small Molecule Oligosaccharyltransferase (OST) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting STT3A-oligosaccharyltransferase with this compound causes herpes simplex virus 1 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule oligosaccharyltransferase inhibitor with pan-flaviviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligosaccharyltransferase Inhibition Reduces Receptor Tyrosine Kinase Activation and Enhances Glioma Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting N-linked Glycosylation for the Therapy of Aggressive Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of NGI-1
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of NGI-1, a potent oligosaccharyltransferase (OST) inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
I. Understanding this compound: Properties and Safety Profile
This compound is a cell-permeable aminobenzamide-sulfonamide compound that functions as a reversible catalytic subunit inhibitor of the oligosaccharyltransferase (OST).[1] It has demonstrated broad antiviral activity and is utilized in cancer research to block cell surface localization and signaling of glycoproteins like EGFR.[1]
A thorough understanding of its properties is the first step toward safe handling and disposal.
Table 1: Quantitative Data Summary for this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₄O₃S₂ |
| Molecular Weight | 394.51 g/mol |
| CAS Number | 790702-57-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store at +4°C |
Data sourced from multiple chemical suppliers.
The Safety Data Sheet (SDS) for this compound indicates that the toxicological properties have not been thoroughly investigated. Therefore, it is crucial to handle this compound with care, assuming it may be harmful. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
II. Experimental Protocol: Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, requires a systematic approach to prevent accidental release and ensure compliance with institutional and regulatory standards.
A. Disposal of Unused or Expired Solid this compound
-
Segregation and Labeling:
-
Do not mix solid this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Place the original vial or a securely sealed container with the unused or expired this compound into a larger, designated hazardous waste container.
-
Clearly label the outer container as "Hazardous Waste" and include the chemical name "this compound" and the approximate quantity.
-
-
Waste Collection:
-
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
B. Disposal of this compound Solutions (e.g., in DMSO)
-
Collection of Liquid Waste:
-
All liquid waste containing this compound, including stock solutions, experimental media, and solvent rinses, must be collected in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used (e.g., a chemically resistant plastic or glass container for DMSO solutions).
-
-
Labeling of Liquid Waste:
-
Clearly label the liquid waste container with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., "this compound in DMSO").
-
Indicate the approximate concentration of this compound in the solution.
-
-
Storage and Pickup:
-
Store the sealed liquid waste container in a secondary containment bin to prevent spills.
-
Arrange for disposal through your institution's hazardous waste management program.
-
C. Decontamination and Disposal of Contaminated Materials
-
Disposable Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.
-
Collect these items in a designated hazardous waste bag or container that is clearly labeled as "Hazardous Waste Contaminated with this compound."
-
-
Non-Disposable Glassware and Equipment:
-
Decontaminate all non-disposable glassware and equipment immediately after use.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual this compound. Collect this solvent rinse as hazardous liquid waste.
-
After the solvent rinse, wash the glassware and equipment thoroughly with soap and water.
-
D. Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills of solid this compound, respiratory protection may be necessary.
-
-
Contain and Clean the Spill:
-
For solid spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills (in solvent): Cover the spill with an inert absorbent material such as vermiculite or sand. Once absorbed, collect the material into a sealed hazardous waste container.
-
-
Decontaminate the Spill Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), collecting the cloth as contaminated solid waste.
-
Follow with a thorough cleaning of the area with soap and water.
-
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural steps.
Caption: this compound Disposal and Spill Response Workflow.
By implementing these standardized procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and waste management protocols.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
